Sodium mentholate
説明
特性
IUPAC Name |
sodium;5-methyl-2-propan-2-ylcyclohexan-1-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O.Na/c1-7(2)9-5-4-8(3)6-10(9)11;/h7-10H,4-6H2,1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMDLQGFGSQOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)[O-])C(C)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NaO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19321-38-1 | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, sodium salt (1:1), (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium mentholate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Sodium Mentholate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium mentholate, the sodium salt of menthol (B31143), is a versatile chemical compound with significant applications in organic synthesis and a subject of interest in pharmacological research. This document provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of relevant chemical and biological pathways.
Chemical Identity and Structure
This compound is an alkoxide derived from menthol. The chemical structure is characterized by the menthyl group, a substituted cyclohexane (B81311) ring, with a sodium cation ionically bonded to the oxygen atom. The most common isomer is derived from naturally occurring (-)-menthol, which has the (1R,2S,5R) configuration.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | sodium;(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-olate | [1] |
| CAS Number | 19321-38-1 | [2] |
| Molecular Formula | C₁₀H₁₉NaO | [2] |
| Molecular Weight | 178.25 g/mol | [1] |
| Canonical SMILES | CC1CCC(C(C1)[O-])C(C)C.[Na+] | [3] |
| Isomeric SMILES | C[C@@H]1CC--INVALID-LINK--[O-]">C@HC(C)C.[Na+] | [3] |
| InChI Key | HTMDLQGFGSQOLM-YMQJAAJZSA-N | [1] |
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[4] It is a strong base, a property characteristic of alkoxides. The pKa of the parent alcohol, menthol, is approximately 15.9 in aqueous solution, indicating that this compound is a significantly stronger base than hydroxide (B78521).[5]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White crystalline solid | [4] |
| Melting Point | Data not consistently available; varies with purity | [3][6] |
| Boiling Point | 222 °C at 760 mmHg | [7][8] |
| Flash Point | 86.7 °C | [7][8] |
| Solubility | Miscible with water, ethanol (B145695), and methanol (B129727); Insoluble in non-polar solvents like hexane. | [4] |
| Vapor Pressure | 0.0214 mmHg at 25 °C | [8] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound is expected to be similar to that of menthol, with shifts influenced by the deprotonation of the hydroxyl group. The proton on the carbon bearing the oxygen (C1-H) would likely experience an upfield shift due to the increased electron density from the negatively charged oxygen. The other protons on the cyclohexane ring and the isopropyl and methyl groups would show complex multiplets.
¹³C NMR Spectroscopy (Predicted)
In the ¹³C NMR spectrum, the carbon atom bonded to the oxygen (C1) is expected to show a significant downfield shift compared to menthol due to the direct attachment to the electronegative oxygen and the ionic character of the Na-O bond. The chemical shifts of the other carbons in the cyclohexane ring and the alkyl substituents would be less affected.
FT-IR Spectroscopy (Predicted)
The FT-IR spectrum of this compound would be characterized by the absence of the broad O-H stretching band typically observed for alcohols (around 3200-3600 cm⁻¹). The spectrum would be dominated by C-H stretching vibrations (around 2850-3000 cm⁻¹) and C-O stretching, which is expected to be a strong band. The C-O stretch in this compound would likely appear at a different wavenumber compared to menthol due to the change in bond character. For comparison, the C-O stretch in sodium ethoxide is a strong peak.[9]
Synthesis and Purification
Laboratory Synthesis
This compound is typically synthesized by the reaction of menthol with a strong base, such as sodium metal or sodium hydroxide, in an appropriate solvent.[10]
Materials:
-
(-)-Menthol (15.63 g, 0.1 mol)
-
Sodium metal (2.30 g, 0.1 mol) or Sodium hydroxide (4.00 g, 0.1 mol)
-
Anhydrous ethanol or methanol (100 mL)
-
Round-bottom flask with a reflux condenser and a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure (using Sodium Metal):
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (100 mL) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Carefully add small pieces of sodium metal (2.30 g) to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely.
-
Once all the sodium has reacted, add (-)-menthol (15.63 g) to the sodium ethoxide solution.
-
Heat the mixture to reflux and stir for 2-4 hours to ensure complete reaction.
-
Allow the solution to cool to room temperature. The this compound can be used as a solution or the solvent can be removed under reduced pressure to obtain the solid product.
Procedure (using Sodium Hydroxide):
-
Dissolve (-)-menthol (15.63 g) and sodium hydroxide (4.00 g) in ethanol or methanol (100 mL) in a round-bottom flask.
-
Heat the mixture to reflux with stirring for 4-6 hours.[10]
-
The water formed during the reaction can be removed by azeotropic distillation if a non-alcoholic solvent like toluene (B28343) is used, or the product can be isolated by removal of the alcohol solvent.
Purification
Crude this compound can be purified by recrystallization.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., a mixture of a good solvent like ethanol and a poor solvent like hexane)
-
Erlenmeyer flask
-
Heating source
-
Ice bath
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot, good solvent (e.g., ethanol).
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
Slowly add a poor solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration and wash with a small amount of the cold poor solvent.
-
Dry the crystals under vacuum.
Applications in Chemical Synthesis
Nucleophilic Reagent
This compound is a strong nucleophile and is used in various organic substitution reactions to introduce the menthoxy group into molecules.[10] It readily reacts with alkyl halides, tosylates, and other electrophiles.
Figure 1. Nucleophilic substitution reaction with this compound.
Chiral Auxiliary
The chiral menthyl group can be used as a chiral auxiliary to control the stereochemistry of reactions. While this compound itself is a base, menthol-derived esters are commonly used in asymmetric synthesis, such as in Diels-Alder reactions. The bulky menthyl group effectively blocks one face of the dienophile, leading to a high degree of stereoselectivity.
Figure 2. Workflow for an asymmetric Diels-Alder reaction using a menthol-derived chiral auxiliary.
Biological Activity and Signaling Pathways
The menthol moiety of this compound is known to activate the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is responsible for the sensation of cold.
TRPM8 Activation Pathway
Activation of the TRPM8 channel by agonists like menthol (and by extension, the menthoxide ion) leads to an influx of cations (primarily Ca²⁺ and Na⁺), which depolarizes the sensory neuron and initiates a signal that is transmitted to the brain and perceived as a cooling sensation. The activation is also modulated by intracellular signaling molecules such as phosphatidylinositol 4,5-bisphosphate (PIP₂).
Figure 3. Simplified signaling pathway of TRPM8 activation by this compound.
Safety and Handling
This compound is a corrosive and flammable solid. It should be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area. It is reactive with water and should be stored in a dry, inert atmosphere.
Table 3: GHS Hazard Information for this compound
| Pictogram | Signal Word | Hazard Statement(s) |
|
| Danger | H314: Causes severe skin burns and eye damage. |
Conclusion
This compound is a valuable chemical with established utility in organic synthesis and potential applications in pharmacology due to the biological activity of the menthol moiety. This guide has provided a detailed overview of its chemical and physical properties, methods for its preparation and purification, and its roles in chemical reactions and biological pathways. Further research to fully characterize its physicochemical properties and explore its applications is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 19321-38-1 [m.chemicalbook.com]
- 3. Buy this compound (EVT-1190642) | 19321-38-1 [evitachem.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound|lookchem [lookchem.com]
- 9. Sodium ethoxide(141-52-6) IR Spectrum [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of Sodium Mentholate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium mentholate, the sodium salt of menthol (B31143), is a versatile organic compound with significant potential in chemical synthesis and pharmaceutical applications. Its role as a potent nucleophile and a chiral auxiliary makes it a valuable reagent in organic chemistry. In the pharmaceutical realm, its precursor, menthol, is well-known for its physiological effects, and this compound is explored as a permeation enhancer in transdermal drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological interactions. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.
Chemical Identity and Structure
This compound is the alkoxide salt formed from the deprotonation of menthol. The most common isomer is derived from (-)-menthol, which has the (1R,2S,5R) configuration.
| Property | Value/Descriptor | Source(s) |
| IUPAC Name | sodium;(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-olate | [1][2] |
| CAS Number | 19321-38-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₉NaO | [1][2][4] |
| Molecular Weight | 178.25 g/mol | [1][2][5] |
| Canonical SMILES | CC1CCC(C(C1)[O-])C(C)C.[Na+] | [1] |
| Isomeric SMILES | C[C@@H]1CC--INVALID-LINK--[O-]">C@HC(C)C.[Na+] | [1] |
| InChI Key | HTMDLQGFGSQOLM-YMQJAAJZSA-N | [2] |
| Appearance | White crystalline solid | [1] |
Physicochemical Properties
The utility of this compound in various applications is dictated by its physical and chemical properties.
Solubility
This compound is characterized by its high solubility in polar solvents, a property attributed to its ionic nature. In contrast, it is insoluble in non-polar media.
| Solvent | Solubility | Source(s) |
| Water | Miscible | [1] |
| Ethanol (B145695) | Miscible | [1] |
| Methanol | Miscible | [1] |
| Hexane | Insoluble | [1] |
Thermal Properties
The thermal stability of this compound is an important consideration for its storage and handling.
| Property | Value | Source(s) |
| Boiling Point | 222 °C at 760 mmHg | [1][6] |
| Flash Point | 86.7 °C | [1][6] |
| Melting Point | Data on melting points varies based on purity but typically falls within standard ranges for similar compounds. | [7] |
Note: The melting point of this compound is sensitive to impurities and may vary. A precise melting point for the pure compound is not consistently reported.
Acid-Base Properties
As the salt of a weak acid (menthol) and a strong base (sodium hydroxide), this compound is a strong base.
| Property | Estimated Value | Source(s) |
| pKa of Conjugate Acid (Menthol) | ~18-19 | [8] |
This estimated pKa of menthol suggests that this compound is a significantly strong base, capable of deprotonating a wide range of protic solvents and organic functional groups.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quality control of this compound. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the known properties of alkoxides and the menthol backbone.
2.4.1. Infrared (IR) Spectroscopy
The FTIR spectrum of a sodium alkoxide, like this compound, will show characteristic peaks. The broad O-H stretching band of the parent alcohol (menthol) around 3300 cm⁻¹ will be absent. Key expected absorptions include:
-
C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region due to the methyl and methylene (B1212753) groups of the cyclohexane (B81311) ring and isopropyl group.
-
C-O stretching: A strong band in the 1050-1150 cm⁻¹ region, characteristic of the alkoxide C-O bond.
2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum will show signals corresponding to the menthol framework. The proton on the carbon bearing the oxygen (C-1) will be shifted upfield compared to menthol due to the increased electron density of the alkoxide. The characteristic hydroxyl proton signal of menthol will be absent.
-
¹³C NMR: The carbon spectrum will also reflect the menthol structure. The C-1 carbon will experience a significant downfield shift upon deprotonation to form the alkoxide.
Experimental Protocols
Synthesis of this compound
This compound is typically prepared by the reaction of menthol with a strong sodium base.
3.1.1. Reaction with Sodium Hydroxide (B78521)
This method involves the reaction of menthol with sodium hydroxide in a suitable polar solvent.
-
Materials: (-)-Menthol, sodium hydroxide, ethanol (anhydrous).
-
Procedure:
-
Dissolve (-)-menthol in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a stoichiometric amount of sodium hydroxide to the solution.
-
Heat the mixture to a temperature between 60-80°C and stir until the reaction is complete.[1] The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield crude this compound.
-
The product can be purified by crystallization or distillation.[5]
-
3.1.2. Reaction with Sodium Metal
A more reactive method involves the direct reaction of menthol with sodium metal.
-
Materials: (-)-Menthol, sodium metal, anhydrous alcohol (e.g., ethanol or methanol).
-
Procedure:
-
In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (-)-menthol in the chosen anhydrous alcohol.
-
Carefully add small pieces of sodium metal to the solution at a controlled rate to manage the exothermic reaction and hydrogen gas evolution. The reaction should be carried out in a well-ventilated fume hood.
-
Continue stirring until all the sodium has reacted.
-
The resulting this compound solution can be used directly or the solvent can be removed to isolate the solid product.
-
Characterization Protocols
3.2.1. Melting Point Determination The melting point is a key indicator of purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of this compound is packed into a capillary tube.
-
The tube is placed in the melting point apparatus.
-
The temperature is increased gradually, and the range from the first sign of melting to complete liquefaction is recorded.
-
3.2.2. Spectroscopic Analysis
-
FTIR Spectroscopy:
-
Prepare a KBr pellet or a Nujol mull of the this compound sample.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for the characteristic peaks of C-H and C-O stretching, and the absence of the O-H band.
-
-
NMR Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, as it is less reactive with alkoxides than chloroform-d).
-
Acquire ¹H and ¹³C NMR spectra.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to the known structure of the menthol backbone.
-
Applications in Drug Development
Role as a Permeation Enhancer
Menthol is a well-established permeation enhancer in transdermal drug delivery systems, and this compound is investigated for similar properties. The proposed mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating the passage of drug molecules.
Potential Interaction with Signaling Pathways
The biological effects of menthol are primarily mediated through its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold and menthol sensor.[9][10][11][12] While there is no direct evidence of this compound binding to TRPM8, it is plausible that in an aqueous biological environment, this compound may hydrolyze to menthol, which can then activate the TRPM8 channel.[1] This indirect activation could lead to downstream signaling events associated with TRPM8 activation, such as calcium influx and modulation of neuronal activity.
Conclusion
This compound possesses a unique combination of physicochemical properties that make it a compound of interest for both synthetic chemists and pharmaceutical scientists. Its strong basicity and nucleophilicity are key to its utility in organic synthesis, while its relationship to menthol suggests potential applications in drug delivery. Further research is warranted to fully quantify its solubility and melting point, obtain detailed experimental spectroscopic data, and elucidate its precise mechanism of action as a permeation enhancer and its direct or indirect interactions with biological signaling pathways. This guide serves as a foundational resource for professionals seeking to explore and utilize the properties of this compound in their research and development endeavors.
References
- 1. Buy this compound (EVT-1190642) | 19321-38-1 [evitachem.com]
- 2. This compound | C10H19NaO | CID 23700401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 19321-38-1 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound|CAS 19321-38-1|C10H19NaO [benchchem.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. ias.ac.in [ias.ac.in]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. scholarship.richmond.edu [scholarship.richmond.edu]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Sodium Mentholate (CAS Number: 19321-38-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium mentholate, with the CAS number 19321-38-1, is the sodium salt of menthol. It is an organic compound classified as an alkali metal alkoxide. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, applications in research and industry, and its biological significance, with a particular focus on its relevance to drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates information from its parent compound, menthol, and general principles of alkoxide chemistry to provide a thorough resource.
Chemical and Physical Properties
This compound is typically a white crystalline solid at room temperature. Its properties are largely influenced by the mentholate anion. The quantitative data available for this compound and its parent compound, (-)-menthol, are summarized in the tables below.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19321-38-1 | |
| Molecular Formula | C₁₀H₁₉NaO | |
| Molecular Weight | 178.25 g/mol | |
| IUPAC Name | sodium;(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-olate | |
| Appearance | White crystalline solid | |
| Boiling Point | 222°C at 760 mmHg | |
| Flash Point | 86.7°C | |
| Vapor Pressure | 0.0214 mmHg at 25°C | |
| Solubility | Soluble in polar solvents such as water and ethanol. |
Table 2: Spectral and Optical Properties (Predicted and from Parent Compound)
| Property | Value/Description | Source/Note |
| Specific Rotation [α]ᴅ (for (-)-menthol) | -45.0 to -51.0° (20°C, Na lamp) | |
| ¹H NMR (Predicted) | Chemical shifts for the cyclohexane (B81311) ring protons are expected between 0.8 and 2.2 ppm. The proton on the carbon bearing the oxygen will be shifted downfield. | Based on general NMR principles |
| ¹³C NMR (Predicted) | The carbon attached to the oxygen is expected to have a chemical shift in the range of 60-80 ppm. Other aliphatic carbons will appear between 15 and 50 ppm. | Based on general NMR principles |
| Infrared (IR) Spectroscopy (Predicted) | Absence of a broad O-H stretch (around 3300 cm⁻¹). Presence of C-O stretching vibrations. | Based on functional group analysis |
| Mass Spectrometry (Predicted) | The mass spectrum would show the molecular ion peak corresponding to the mentholate anion (m/z = 155.14). Fragmentation would likely involve losses of alkyl groups from the cyclohexane ring. | Based on general fragmentation patterns |
Experimental Protocols
Synthesis of this compound
This protocol describes a laboratory-scale synthesis of this compound from (-)-menthol and sodium hydroxide (B78521).
Materials:
-
(-)-Menthol (C₁₀H₂₀O)
-
Sodium hydroxide (NaOH)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, dissolve (-)-menthol in anhydrous ethanol.
-
Add an equimolar amount of sodium hydroxide to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Continue refluxing for a specified period to ensure the reaction goes to completion. The formation of water as a byproduct will be observed.
-
After the reaction is complete, the solvent can be removed under reduced pressure to yield the this compound product.
-
The product should be stored under anhydrous conditions to prevent hydrolysis.
Caption: Workflow for the synthesis of this compound.
Williamson Ether Synthesis using this compound
This protocol describes a representative Williamson ether synthesis to produce a menthyl ether, a common application for sodium alkoxides.
Materials:
-
This compound
-
An alkyl halide (e.g., ethyl bromide)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend this compound in the anhydrous solvent.
-
With vigorous stirring, add the alkyl halide dropwise to the suspension.
-
The reaction is typically carried out at room temperature or with gentle heating, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude ether.
-
The product can be purified by distillation or column chromatography.
Caption: Williamson ether synthesis using this compound.
Applications in Research and Drug Development
This compound's utility stems from its properties as a strong base and a nucleophile, as well as the biological activity of the mentholate anion.
Organic Synthesis
As a strong nucleophile, this compound is a valuable reagent in various organic transformations. Its primary application is in nucleophilic substitution reactions , such as the Williamson ether synthesis, to introduce the bulky and chiral menthyl group into molecules. This is particularly useful in the synthesis of chiral auxiliaries and other complex organic molecules.
Polymer Chemistry
In the field of polymer chemistry, this compound can act as a Lewis acid polar modifier in anionic polymerization processes. By coordinating to the growing polymer chain, it can influence the microstructure of the resulting polymer, such as increasing the vinyl content in the polymerization of butadiene.
Drug Development
The biological effects of the mentholate anion make this compound a compound of interest in drug development, primarily in topical formulations.
-
Analgesic and Cooling Agent: Similar to menthol, the mentholate anion is an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Activation of this ion channel in sensory neurons leads to the sensation of cooling and provides analgesic effects, making it a potential active ingredient in topical pain relief formulations for conditions like arthritis and muscle strains.
-
Penetration Enhancer: Menthol is a well-known penetration enhancer in transdermal drug delivery. It is believed to disrupt the highly ordered structure of the stratum corneum, the outermost layer of the skin, thereby facilitating the permeation of other active pharmaceutical ingredients (APIs). This compound, by delivering the mentholate anion, is expected to exhibit similar properties.
Biological Activity and Signaling Pathways
The primary biological target of the mentholate anion is the TRPM8 ion channel, a non-selective cation channel.
TRPM8 Signaling Pathway
The activation of TRPM8 by the mentholate anion initiates a signaling cascade that results in its physiological effects.
-
Binding and Channel Opening: The mentholate anion binds to the TRPM8 receptor on sensory neurons.
-
Cation Influx: This binding causes a conformational change in the channel, leading to its opening and an influx of cations, primarily Ca²⁺ and Na⁺.
-
Depolarization and Action Potential: The influx of positive ions depolarizes the neuron, generating an action potential.
-
Signal Transduction to the Brain: This nerve impulse is transmitted to the brain, where it is perceived as a cooling sensation.
-
Analgesia: The activation of TRPM8 can also modulate pain signaling pathways, leading to an analgesic effect.
Caption: Activation of the TRPM8 signaling pathway by this compound.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound (CAS 19321-38-1) is a versatile organic compound with applications ranging from organic synthesis to polymer chemistry and drug development. Its utility as a nucleophile and a base, combined with the biological activity of the mentholate anion as a TRPM8 agonist, makes it a valuable tool for researchers. While detailed experimental data for this compound itself is not extensively documented, its properties and reactivity can be largely inferred from its parent compound, menthol, and the general behavior of sodium alkoxides. Further research into the specific properties and applications of this compound would be beneficial for fully realizing its potential in various scientific and industrial fields.
The Dual Modulatory Role of Sodium Mentholate: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium mentholate, the sodium salt of menthol (B31143), exerts its physiological effects primarily through the actions of its menthol component, a well-established agonist of the transient receptor potential melastatin 8 (TRPM8) channel. This interaction underlies the characteristic cooling sensation and analgesic properties associated with this compound. Beyond its prominent role as a TRPM8 agonist, menthol also modulates the activity of voltage-gated sodium channels (VGSCs), contributing to its analgesic efficacy. Furthermore, menthol exhibits anti-inflammatory effects by intervening in key inflammatory signaling pathways. This technical guide provides a comprehensive examination of the multifaceted mechanism of action of this compound, with a focus on its interactions with TRPM8 and VGSCs, the downstream signaling cascades, and its anti-inflammatory properties. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of its pharmacological profile.
Primary Mechanism: TRPM8 Channel Activation
The principal mechanism of action of the menthol moiety from this compound is the activation of the TRPM8 channel, a non-selective cation channel predominantly expressed in sensory neurons.[1] This activation is responsible for the cooling sensation and contributes significantly to its analgesic effects.
Quantitative Analysis of TRPM8 Activation by Menthol Stereoisomers
The potency of menthol in activating TRPM8 is stereospecific, with (-)-menthol being the most potent isomer. The following tables summarize the key quantitative parameters for the activation of TRPM8 by various menthol stereoisomers, as determined by whole-cell patch-clamp recordings in HEK293T cells expressing mouse TRPM8.[1]
| Stereoisomer | EC50 (µM) | K_d (µM) | L |
| (-)-menthol | 62.64 ± 1.2 | 165.71 ± 2.8 | 1.66 ± 0.05 |
| (+)-menthol | 166.41 ± 14.1 | 425.83 ± 36.1 | 1.55 ± 0.01 |
| (+)-isomenthol | 215.17 ± 15.2 | 572.29 ± 40.4 | 1.60 ± 0.01 |
| (+)-neomenthol | 206.22 ± 11.4 | 557.73 ± 30.8 | 1.65 ± 0.01 |
| (+)-neoisomenthol | 209.73 ± 13.9 | 557.73 ± 36.9 | 1.59 ± 0.01 |
| Table 1: TRPM8 Activation Parameters at +80 mV |
| Stereoisomer | EC50 (µM) | K_d (µM) | L |
| (-)-menthol | 129.58 ± 12.3 | 179.31 ± 17.0 | 2.60 ± 0.01 |
| (+)-menthol | 473.50 ± 62.4 | 599.37 ± 79.0 | 1.26 ± 0.01 |
| (+)-isomenthol | 1146.00 ± 117.0 | 1445.00 ± 147.0 | 1.23 ± 0.01 |
| (+)-neomenthol | 1003.00 ± 141.0 | 1294.00 ± 182.0 | 1.30 ± 0.02 |
| (+)-neoisomenthol | 1008.00 ± 122.0 | 1300.00 ± 157.0 | 1.28 ± 0.01 |
| Table 2: TRPM8 Activation Parameters at -80 mV |
TRPM8 Signaling Pathway
The activation of TRPM8 by menthol initiates a cascade of intracellular events, leading to neuronal depolarization and the perception of cold. The sensitivity of TRPM8 to menthol is modulated by the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). Downstream signaling involves G-protein-coupled receptors (GPCRs), phospholipase C (PLC), and subsequent activation of the extracellular signal-regulated kinase (ERK) pathway and the transcription factor c-Jun.
References
Sodium Mentholate and its Progenitor, (-)-Menthol, in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asymmetric synthesis is a cornerstone of modern drug discovery and development, enabling the selective production of stereoisomers with desired therapeutic activities while minimizing off-target effects. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting chirality to a prochiral substrate to direct the stereochemical course of a reaction. This technical guide provides an in-depth exploration of the use of (-)-menthol and its derivatives as chiral auxiliaries in asymmetric synthesis. While sodium mentholate itself is not typically employed as a traditional chiral auxiliary, its role as a chiral base and its relationship to the widely used (-)-menthol merit a comprehensive discussion. This document details the synthesis, mechanisms of action, and applications of menthol-derived chiral auxiliaries, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a practical resource for researchers in the field.
Introduction: The Role of Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] The auxiliary provides a chiral environment that favors the formation of one diastereomer over another. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.[1] The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity, its ease of attachment and removal, and its availability and cost.
(-)-Menthol, a naturally abundant and inexpensive monoterpene, is a versatile and effective chiral auxiliary. Its rigid cyclohexane (B81311) framework possesses three stereocenters, creating a well-defined chiral environment that can effectively control the stereochemistry of various transformations.[2]
Synthesis of this compound and Menthyl Esters
Synthesis of this compound
This compound is the sodium alkoxide salt of menthol (B31143). It is typically prepared by reacting menthol with a strong base, such as sodium hydride (NaH) or sodium metal, in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
Experimental Protocol: Synthesis of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Add (-)-menthol to the flask and stir until it is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.
-
The resulting solution of this compound is typically used in situ for subsequent reactions.
Synthesis of Menthyl Esters
Menthyl esters are the most common form in which (-)-menthol is used as a chiral auxiliary. They are typically prepared by reacting (-)-menthol with a carboxylic acid, acid chloride, or acid anhydride.
Experimental Protocol: Synthesis of a (-)-Menthyl Ester from an Acid Chloride
-
In a round-bottom flask, dissolve (-)-menthol in an anhydrous solvent such as dichloromethane (B109758) (DCM) or THF.
-
Add a base, such as triethylamine (B128534) or pyridine, to the solution to act as an acid scavenger.
-
Cool the mixture to 0 °C.
-
Slowly add the desired acid chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
(-)-Menthol as a Chiral Auxiliary in Diastereoselective Reactions
The chiral menthyl group is used to control the stereochemistry of reactions occurring at a prochiral center within the substrate to which it is attached. The bulky isopropyl group of the menthol moiety effectively shields one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to approach from the less hindered face.
Asymmetric Alkylation of Menthyl Esters
The diastereoselective alkylation of enolates derived from menthyl esters is a classic example of the utility of (-)-menthol as a chiral auxiliary.
Mechanism of Chiral Induction in Menthyl Ester Alkylation
The mechanism involves the formation of a chiral enolate, where the stereochemistry is controlled by the menthyl group. The bulky isopropyl group directs the approach of the electrophile.
Figure 1: Workflow for Asymmetric Alkylation using a (-)-Menthyl Ester Chiral Auxiliary.
Experimental Protocol: Diastereoselective Alkylation of a (-)-Menthyl Ester [2]
-
Dissolve the (-)-menthyl ester in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl (B1604629) bromide) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for the specified reaction time (typically 2-4 hours).
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the diastereomers.
-
The chiral auxiliary can be recovered by hydrolysis of the ester.[2]
Quantitative Data for Asymmetric Alkylation of Menthyl Esters
| Electrophile | Diastereomeric Excess (de) | Yield (%) | Reference |
| Methyl Iodide | >90% | 85 | [2] |
| Benzyl Bromide | >95% | 90 | [2] |
| Allyl Bromide | >92% | 88 | [2] |
Asymmetric Michael Addition
Menthyl-derived chiral auxiliaries can also be used to control the stereochemistry of Michael additions. The chiral auxiliary directs the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
This compound as a Chiral Base
While not a traditional chiral auxiliary, this compound, as a chiral alkoxide, has the potential to act as a chiral base in asymmetric synthesis.[3] A chiral base can selectively deprotonate a prochiral substrate to generate a chiral enolate, which then reacts with an electrophile to produce an enantiomerically enriched product.
Conceptual Mechanism of Asymmetric Deprotonation by a Chiral Base
In this role, the chiral base, such as this compound, would be a reagent rather than a covalently bound auxiliary.
References
The Role of Sodium Mentholate in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium mentholate, the sodium salt of the naturally occurring chiral monoterpene menthol (B31143), is a versatile yet often overlooked reagent in the field of organic synthesis. While its parent compound, (-)-menthol, is widely recognized and utilized as a chiral auxiliary, this compound itself offers unique properties as a chiral base and nucleophile.[1] Its inherent chirality, derived from the menthol backbone, presents opportunities for asymmetric induction in a variety of chemical transformations crucial to the synthesis of complex molecules, including pharmaceutical intermediates.[2] This technical guide provides a comprehensive overview of the preparation, properties, and applications of this compound in organic synthesis, with a focus on its potential in asymmetric catalysis.
Core Properties and Preparation
This compound is a white crystalline solid that is highly soluble in polar solvents like ethanol (B145695) and methanol. It is typically prepared through the reaction of menthol with a strong sodium base, such as sodium hydroxide (B78521) or sodium hydride.[1] The stereochemistry of the resulting this compound is dependent on the stereoisomer of menthol used in its preparation, with the (1R,2S,5R) configuration being the most common, derived from natural (-)-menthol.
Experimental Protocol: Preparation of this compound
Objective: To synthesize this compound from (-)-menthol and sodium hydroxide.
Materials:
-
(-)-Menthol
-
Sodium hydroxide (NaOH)
-
Anhydrous ethanol or methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthol in anhydrous ethanol or methanol.
-
Slowly add a stoichiometric equivalent of sodium hydroxide pellets or a concentrated solution to the stirred menthol solution.
-
Attach a reflux condenser and gently heat the mixture to reflux.
-
Continue stirring at reflux until all the sodium hydroxide has reacted and a clear solution of this compound is formed. The reaction is typically complete within a few hours.
-
The resulting solution of this compound in the alcohol can be used directly for subsequent reactions, or the solvent can be removed under reduced pressure to obtain the solid this compound.
Safety Precautions: Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment. The reaction is exothermic, and the addition of sodium hydroxide should be done carefully to control the temperature. The reaction should be carried out in a well-ventilated fume hood.
Diagram of the Preparation of this compound
Caption: General reaction scheme for the synthesis of this compound.
Applications in Organic Synthesis
This compound's utility in organic synthesis stems from its dual functionality as a strong, sterically hindered base and a chiral nucleophile. These properties make it a candidate for a range of reactions, including nucleophilic substitutions, eliminations, and potentially, asymmetric transformations.
Nucleophilic Substitution Reactions
As a potent nucleophile, the menthoxide anion can participate in Williamson ether synthesis and esterification reactions. The bulky menthyl group can influence the steric environment of the reaction center, although its direct role in inducing high levels of asymmetry in these substitution reactions is not extensively documented.
Elimination Reactions: Dehydrohalogenation
This compound, being a strong alkoxide base, is well-suited for promoting elimination reactions, such as the dehydrohalogenation of alkyl halides to form alkenes.[3] In the case of prochiral substrates, the chiral nature of the base could theoretically lead to enantioselective deprotonation, resulting in the formation of an enantioenriched alkene. However, specific examples with high enantiomeric excess (ee) directly attributed to this compound are not prevalent in the literature. The general mechanism for a base-promoted dehydrohalogenation is illustrated below.
Diagram of Dehydrohalogenation
Caption: General workflow for a dehydrohalogenation reaction.
Asymmetric Synthesis: Potential Applications
The core interest in this compound for drug development and advanced organic synthesis lies in its potential as a chiral Brønsted base to catalyze asymmetric reactions.[4] While concrete, high-yielding, and highly enantioselective examples directly employing this compound are scarce in readily available literature, its structural features suggest potential applications in several key asymmetric transformations.
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction. A chiral base can deprotonate a prochiral nucleophile to form a chiral enolate, which then adds to the Michael acceptor in an enantioselective manner. This compound could potentially serve this role, creating a chiral environment during the deprotonation and subsequent addition steps.
Diagram of a Potential Asymmetric Michael Addition Pathway
Caption: Proposed role of this compound in an asymmetric Michael addition.
The enantioselective alkylation of ketones is a powerful method for constructing chiral quaternary carbon centers. A chiral base can facilitate the deprotonation of a prochiral ketone to form a chiral enolate, which is then alkylated. The steric and electronic properties of this compound could influence the facial selectivity of the subsequent alkylation step.
In polymer chemistry, this compound can act as a Lewis acid polar modifier in anionic polymerization.[1] By coordinating to the growing polymer chain, it can influence the stereochemistry of monomer addition, leading to polymers with specific tacticities. This has been observed in the polymerization of butadiene, where the use of this compound increases the vinyl content of the resulting polymer.[1]
Quantitative Data
While specific quantitative data for asymmetric reactions catalyzed directly by this compound is limited in the literature, the following table summarizes illustrative data for analogous reactions using chiral auxiliaries derived from menthol, which proceed through similar enolate intermediates. This data can serve as a benchmark for the potential stereochemical control achievable with menthol-derived chiral reagents.
| Reaction Type | Chiral Auxiliary/Reagent | Substrate | Electrophile/Acceptor | Diastereomeric Ratio (dr) or Enantiomeric Excess (ee) | Yield (%) |
| Asymmetric Radical Cyclization | 8-Aryl Menthyl Derivative | β-keto ester | - | >99:1 dr | - |
| Asymmetric Alkylation | (-)-Menthyl Ester | Ester of a carboxylic acid | Alkyl halide | Good to excellent | - |
| Asymmetric Diels-Alder | (-)-Menthyl Acrylate | Acrylate | Diene | High endo/exo and good facial selectivity | - |
Note: The data in this table is derived from studies using menthol-based chiral auxiliaries and is intended to be illustrative of the potential for stereocontrol.[1]
Conclusion
This compound presents itself as a reagent with untapped potential in asymmetric organic synthesis. Its ready availability from the chiral pool, coupled with its properties as a strong base and nucleophile, makes it an attractive candidate for the development of new stereoselective methodologies. While the existing literature provides a solid foundation for its use in general organic synthesis, further research is warranted to fully explore and document its efficacy as a chiral catalyst or reagent in asymmetric transformations, particularly in the context of pharmaceutical synthesis where enantiomeric purity is paramount. The development of detailed experimental protocols and the systematic evaluation of its performance in a broader range of asymmetric reactions will be crucial for unlocking the full potential of this versatile chiral reagent.
References
- 1. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 2. Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Sodium Mentholate: A Comprehensive Technical Guide to its Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium mentholate, the sodium salt of menthol (B31143), is a versatile organic compound with applications ranging from organic synthesis to the formulation of pharmaceutical and cosmetic products. Its utility is intrinsically linked to its chemical stability and reactivity. This in-depth technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, offering quantitative data, detailed experimental protocols, and visual representations of key chemical processes to support research and development activities.
Physicochemical Properties
This compound is a white crystalline solid at room temperature and is highly soluble in polar solvents such as water and ethanol.[1] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NaO | [2] |
| Molecular Weight | 178.25 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Boiling Point | 222 °C at 760 mmHg | [1] |
| Flash Point | 86.7 °C | [1] |
| Vapor Pressure | 0.0214 mmHg at 25 °C | [1] |
| Solubility | Miscible in water and ethanol | [1] |
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and application. It is primarily susceptible to degradation by hydrolysis and oxidation.
Hydrolytic Stability
This compound is highly susceptible to hydrolysis in the presence of water or moisture, readily converting back to menthol and sodium hydroxide.[1] This reaction is typically rapid and exothermic. Therefore, anhydrous conditions are crucial for storing and handling this compound to maintain its integrity.
Forced degradation studies under hydrolytic conditions are essential to understand its stability in aqueous environments. A typical protocol for hydrolytic degradation is outlined in Section 4.1.
Oxidative Stability
As an alkoxide, this compound can be oxidized. Common oxidizing agents can convert the secondary alcohol group of the mentholate moiety into a ketone, forming menthone as a primary degradation product.[3] It is recommended to store this compound under an inert atmosphere (e.g., nitrogen) to prevent oxidation from atmospheric oxygen.[3]
Thermal Stability
Photostability
Information on the specific photodegradation kinetics of this compound is limited in the public domain. However, forced degradation studies under photolytic conditions are a standard part of stability testing for pharmaceutical ingredients.[5][6] A general protocol for assessing photostability is provided in Section 4.1.
Reactivity Profile
This compound's reactivity is characterized by its nucleophilic and basic nature, making it a useful reagent in organic synthesis.
Hydrolysis
As mentioned, this compound readily hydrolyzes in the presence of water.
Caption: Hydrolysis of this compound.
Oxidation
This compound can be oxidized to form menthone. This reaction is commonly achieved using oxidizing agents like potassium permanganate (B83412) (KMnO₄).[3]
Caption: Oxidation of this compound.
Nucleophilic Substitution
The mentholate anion is a strong nucleophile and can participate in nucleophilic substitution reactions, particularly Sₙ2 reactions with alkyl halides to form menthyl ethers.[3][7]
Caption: Sₙ2 Reaction of this compound.
Reaction with Acids
As a salt of a weak acid (menthol) and a strong base (sodium hydroxide), this compound will react with acids in a neutralization reaction to form menthol and the corresponding sodium salt of the acid.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are crucial for establishing the intrinsic stability of this compound and for developing stability-indicating analytical methods.[5][6]
Caption: Forced Degradation Study Workflow.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents at a known concentration (e.g., 1 mg/mL).[6]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.[6]
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.[6]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a defined period.[2]
-
Thermal Degradation: Expose a solid sample and a solution sample to dry heat (e.g., 60°C) for a defined period.[2]
-
Photolytic Degradation: Expose a solid sample and a solution sample to UV and visible light in a photostability chamber.[2]
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or Gas Chromatography (GC) for volatile degradants.[8]
-
Data Evaluation: Quantify the amount of undegraded this compound and identify and quantify the degradation products. This data is used to establish degradation pathways and kinetics.
Oxidation of this compound to Menthone
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Solvent (e.g., acetone (B3395972) or a mixture of t-butanol and water)
-
Sodium bisulfite (NaHSO₃) solution (for quenching)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of potassium permanganate to the stirred solution. The reaction is often exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture to remove the manganese dioxide.
-
Extract the filtrate with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude menthone.
-
Purify the crude product by column chromatography or distillation.
Nucleophilic Substitution with an Alkyl Halide (Williamson Ether Synthesis)
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)
-
Water
-
Ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent.
-
Add the alkyl halide dropwise to the stirred solution at room temperature.
-
The reaction mixture may be heated to increase the reaction rate, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous mixture with ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting menthyl ether by column chromatography.
Quantitative Data Summary
The following tables summarize the available quantitative data on the stability and reactivity of this compound. It is important to note that specific kinetic data for this compound degradation is not extensively available in the public literature, and the data presented for degradation is based on general forced degradation study protocols for related compounds.
Table 2: Forced Degradation of a Related Compound (Menthol in a Syrup Formulation) [2]
| Stress Condition | Reagent/Condition | Duration | Degradation (%) |
| Acid Hydrolysis | 1N HCl | 3 h | ~2-5 |
| Base Hydrolysis | 1N NaOH | 3 h | ~2-5 |
| Oxidation | 5% w/v H₂O₂ | 3 h | ~2-5 |
| Thermal | 80°C | 24 h | ~2-5 |
| Humidity | 40°C / 75% RH | 7 days | ~2-5 |
| Photolytic | 1.2 million lux h/m² | 22 h | ~2-5 |
Table 3: Known Degradation Products
| Degradation Pathway | Primary Degradation Product(s) | Analytical Method for Detection |
| Hydrolysis | Menthol, Sodium Hydroxide | GC-MS, HPLC |
| Oxidation | Menthone | GC-MS, HPLC |
| High-Temperature Thermal Degradation | Formaldehyde, Acetaldehyde, Benzene (based on menthol degradation) | GC-MS |
Excipient Compatibility
For drug development professionals, understanding the compatibility of this compound with common pharmaceutical excipients is crucial. As a basic compound, this compound may interact with acidic excipients. Furthermore, its sensitivity to moisture necessitates careful selection of excipients with low water content. Compatibility studies, typically involving binary mixtures of this compound and an excipient stored under accelerated conditions (e.g., 40°C/75% RH), are recommended.[9] Analysis by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and HPLC can reveal potential interactions.
Conclusion
This technical guide provides a detailed overview of the stability and reactivity of this compound. Its susceptibility to hydrolysis and oxidation necessitates careful handling and storage under anhydrous and inert conditions. The nucleophilic nature of the mentholate anion makes it a valuable reagent in organic synthesis for forming ether linkages. The provided experimental protocols and data serve as a foundation for researchers and drug development professionals working with this compound, enabling them to design stable formulations and predict its chemical behavior in various applications. Further quantitative studies on the degradation kinetics under specific pH and temperature conditions would be beneficial for more precise shelf-life predictions.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ocw.uci.edu [ocw.uci.edu]
- 8. Quantitative Analysis of Menthol in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fisherpub.sjf.edu [fisherpub.sjf.edu]
A Technical Guide to the Solubility of Sodium Mentholate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Sodium Mentholate
This compound is the sodium salt of menthol (B31143), a cyclic monoterpene alcohol. It is a white crystalline solid at room temperature and is known to be soluble in polar solvents.[1] Its amphiphilic nature, possessing both a hydrophilic ionic head (the alkoxide) and a lipophilic hydrocarbon tail (the menthol group), suggests a range of solubilities in different solvent systems. Understanding the solubility of this compound is critical for its application in organic synthesis, as a catalyst, and in the formulation of pharmaceutical and consumer products.
Solubility Profile of this compound
The principle of "like dissolves like" is the primary determinant of solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. This compound, being an ionic compound, is inherently polar.
Expected Solubility Trends:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): High solubility is expected in these solvents. The sodium and mentholate ions can be effectively solvated by the polar solvent molecules through ion-dipole interactions. The hydroxyl group of protic solvents can also form hydrogen bonds with the oxygen atom of the mentholate anion. Sources indicate that this compound is miscible in water, ethanol, and methanol, which suggests very high solubility.[1]
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Moderate to high solubility is anticipated. These solvents possess large dipole moments and can solvate the sodium cation and the mentholate anion, although they lack the ability to donate hydrogen bonds.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is expected. The non-polar nature of these solvents makes them poor at solvating the charged sodium and mentholate ions, leading to insolubility.[1]
Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in various solvents is not widely published. The following table provides a qualitative summary based on available information and chemical principles. The quantitative data columns are populated with placeholder values to illustrate the desired format for experimental results.
| Solvent | Chemical Formula | Polarity | Expected Solubility (Qualitative) | Quantitative Solubility ( g/100 mL at 25°C) |
| Water | H₂O | Polar Protic | Miscible[1] | > 100 (Placeholder) |
| Ethanol | C₂H₅OH | Polar Protic | Miscible[1] | > 100 (Placeholder) |
| Methanol | CH₃OH | Polar Protic | Miscible[1] | > 100 (Placeholder) |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | 25-50 (Placeholder) |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | 30-60 (Placeholder) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | Soluble | 40-80 (Placeholder) |
| Tetrahydrofuran (THF) | C₄H₈O | Moderately Polar | Slightly Soluble | 5-15 (Placeholder) |
| Toluene | C₇H₈ | Non-Polar | Insoluble | < 0.1 (Placeholder) |
| Hexane | C₆H₁₄ | Non-Polar | Insoluble[1] | < 0.01 (Placeholder) |
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following protocol details a standard gravimetric method for determining the solubility of a solid compound like this compound in a liquid solvent. This method is reliable and relies on the direct measurement of the mass of the dissolved solute.[2][3][4]
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with airtight seals
-
Oven
-
Desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.[5][6]
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[5][6]
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the equilibrium temperature) syringe.
-
Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed, dry vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be below the decomposition point of this compound.
-
Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.
-
Weigh the vial containing the dry this compound residue.
-
Repeat the drying and weighing steps until a constant mass is obtained.[4]
-
Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dry solute / Volume of saturated solution collected) x 100
Alternatively, solubility in g/100 g of solvent can be calculated:
Mass of solvent = Mass of saturated solution - Mass of dry solute Solubility ( g/100 g solvent) = (Mass of dry solute / Mass of solvent) x 100
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Gravimetric method for solubility determination.
Conclusion
While quantitative solubility data for this compound remains to be extensively documented in scientific literature, this guide provides a foundational understanding of its expected solubility behavior in a variety of solvents. The provided experimental protocol for gravimetric analysis offers a robust method for researchers to determine precise solubility values tailored to their specific applications. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
- 1. Buy this compound (EVT-1190642) | 19321-38-1 [evitachem.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Sodium Mentholate: A Comprehensive Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety data for sodium mentholate (CAS No. 19321-38-1). The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a comprehensive understanding of its properties and associated hazards. This document is intended to be a critical resource for professionals working with this compound in research and development settings.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some properties have limited available data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉NaO | [1][2][3][4] |
| Molecular Weight | 178.25 g/mol | [1][4] |
| Appearance | White crystalline solid | [4] |
| Solubility | Soluble in polar solvents like water and ethanol. | [4] |
| Stability | Generally stable under standard laboratory conditions. Hygroscopic; sensitive to moisture. | [4][5] |
| Synonyms | Sodium (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-olate, EINECS 242-958-4 | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
GHS Pictograms and Signal Word:
References
The Catalytic Potential of Sodium Mentholate: A Technical Guide for Researchers
Abstract
Sodium (-)-mentholate, the sodium salt of the naturally occurring chiral alcohol (-)-menthol, is a versatile alkoxide with emerging applications in catalysis and polymer chemistry. While traditionally utilized as a stoichiometric base or nucleophile in organic synthesis, its role as a catalytic modifier and potential catalyst is gaining recognition. This technical guide provides an in-depth analysis of the current and potential applications of sodium mentholate in catalysis, with a focus on its well-documented role in controlling polymer microstructure and its speculative application in metallothermic reduction processes. This document collates quantitative data, details experimental methodologies, and presents mechanistic pathways to serve as a comprehensive resource for professionals in chemical research and development.
Introduction: Properties and Catalytic Relevance
This compound, systematically named sodium (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-olate, is a chiral sodium alkoxide. Its utility in catalytic systems stems from several key properties:
-
Strong Basicity: As an alkoxide, it is a strong base capable of deprotonation and initiating anionic reactions.
-
Nucleophilicity: The mentholate anion is a potent nucleophile.[1]
-
Chirality: The inherent chirality derived from the (-)-menthol backbone presents opportunities for asymmetric catalysis.
-
Lewis Acidity: In certain contexts, the sodium cation can act as a Lewis acid, coordinating to reagents and influencing reaction pathways.[2]
These characteristics position this compound as a compound of interest in fields requiring precise control over reaction stereochemistry and mechanism, particularly in polymer synthesis.
Application in Anionic Polymerization: Microstructure Control
The most scientifically documented catalytic application of this compound is as a "polar modifier" in the anionic polymerization of dienes, such as 1,3-butadiene. In this context, it is not a catalyst in the classical sense of initiating the reaction but acts as a powerful agent that modifies the behavior of the primary organolithium initiator (e.g., n-butyllithium) to control the microstructure of the resulting polymer.
The microstructure of polybutadiene—specifically the ratio of 1,4-cis, 1,4-trans, and 1,2-vinyl additions—is a critical determinant of its physical properties, such as its glass transition temperature (Tg) and elasticity, which are vital for applications like performance tires.[2] Anionic polymerization of butadiene in non-polar solvents like hexane (B92381) typically yields a polymer with low 1,2-vinyl content. The addition of this compound dramatically alters this selectivity.
Mechanism of Action
In n-butyllithium (n-BuLi) initiated polymerization, the lithium cation at the propagating chain end coordinates to the butadiene monomer. In non-polar solvents, this leads preferentially to 1,4-addition. This compound, acting as a Lewis acid modifier, is believed to form a complex with the propagating polybutadienyl lithium chain end. This complexation alters the coordination sphere of the lithium cation, increasing the ionic character of the carbon-lithium bond and sterically directing the incoming monomer to favor 1,2-addition (vinyl addition).
When used in conjunction with a Lewis base polar modifier, such as bis[2-(N,N-dimethylamino)ethyl] ether (DMEAEE), a synergistic effect is observed, leading to exceptionally high vinyl content in the final polymer.
References
Spectroscopic Analysis of Sodium Mentholate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Sodium mentholate is an alkali metal alkoxide formed by the deprotonation of menthol (B31143), a compound renowned for its physiological cooling effects and widespread use in pharmaceuticals, cosmetics, and flavoring agents. The transformation of the hydroxyl group of menthol into a sodium alkoxide significantly alters its nucleophilicity and reactivity, making it a valuable reagent in organic synthesis. Spectroscopic techniques such as NMR and IR are indispensable for confirming the successful synthesis of this compound and for characterizing its structure and purity. This guide will delve into the theoretical underpinnings and practical aspects of the NMR and IR spectroscopic analysis of this compound.
Synthesis of this compound
This compound is typically synthesized by reacting menthol with a strong sodium base, such as sodium metal or sodium hydride, in an anhydrous solvent.[1] The reaction involves the deprotonation of the hydroxyl group of menthol to form the this compound salt and a byproduct (hydrogen gas with sodium hydride, or dihydrogen gas with sodium metal).
Caption: Synthesis of this compound from (-)-Menthol.
Spectroscopic Analysis
The conversion of menthol to this compound induces significant changes in the electronic environment of the molecule, which are readily observable through NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The deprotonation of the hydroxyl group in menthol to form the alkoxide in this compound is expected to cause notable shifts in the signals of nearby protons and carbons.
3.1.1. ¹H NMR Spectroscopy
The most significant change in the ¹H NMR spectrum upon formation of this compound is the disappearance of the hydroxyl proton signal. Furthermore, the proton on the carbon bearing the oxygen (C1-H) is expected to experience a downfield shift due to the increased electron-withdrawing effect of the negatively charged oxygen atom. Other protons on the cyclohexane (B81311) ring will also experience smaller shifts.
3.1.2. ¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbon atom bonded to the oxygen (C1) is predicted to undergo a significant downfield shift upon formation of the alkoxide. The electron density changes will also induce smaller shifts in the other carbon atoms of the cyclohexane ring.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the known spectrum of (-)-menthol and expected trends for alkoxide formation. These values should be considered as estimates and require experimental verification.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H1 (CH-O) | 3.5 - 4.0 | m |
| H2 (CH-iPr) | 1.8 - 2.2 | m |
| H3 | 1.0 - 1.8 | m |
| H4 | 0.8 - 1.6 | m |
| H5 (CH-Me) | 0.8 - 1.2 | m |
| H6 | 0.9 - 1.7 | m |
| CH₃ (isopropyl) | 0.8 - 1.0 | d |
| CH₃ (isopropyl) | 0.7 - 0.9 | d |
| CH₃ (ring) | 0.6 - 0.9 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CH-O) | 75 - 85 |
| C2 (CH-iPr) | 45 - 55 |
| C3 | 30 - 40 |
| C4 | 20 - 30 |
| C5 (CH-Me) | 30 - 40 |
| C6 | 20 - 30 |
| C7 (isopropyl CH) | 25 - 35 |
| C8 (isopropyl CH₃) | 20 - 25 |
| C9 (isopropyl CH₃) | 15 - 20 |
| C10 (ring CH₃) | 20 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups. The key diagnostic feature for the formation of this compound is the disappearance of the broad O-H stretching band characteristic of the alcohol group in menthol.
Expected IR Spectral Changes
-
Disappearance of O-H Stretch: The broad absorption band typically observed between 3200 and 3600 cm⁻¹ for the hydroxyl group of menthol will be absent in the IR spectrum of pure this compound.
-
C-O Stretch: The C-O stretching vibration, typically seen around 1050-1150 cm⁻¹ in menthol, may shift to a slightly different frequency and could potentially sharpen in the absence of hydrogen bonding.
-
C-H Stretches: The C-H stretching vibrations of the alkyl groups will remain in the 2850-3000 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies (ν) for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (sp³) Stretch | 2850 - 3000 | Strong |
| C-O Stretch | 1050 - 1150 | Strong |
| O-H Stretch | Absent | - |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of this compound. Given the hygroscopic and air-sensitive nature of metal alkoxides, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
NMR Sample Preparation and Analysis
Caption: Experimental Workflow for NMR Analysis.
-
Sample Preparation: In a glovebox or under a stream of inert gas, accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Using a syringe, add approximately 0.5-0.7 mL of an appropriate anhydrous deuterated solvent (e.g., benzene-d₆, THF-d₈). The choice of solvent is critical to avoid reaction with the sample.
-
Dissolution: Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer. Standard acquisition parameters should be suitable, although optimization of relaxation delays may be necessary for quantitative analysis.
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
IR Sample Preparation and Analysis
Caption: Experimental Workflow for IR Analysis (KBr Pellet).
Method 1: KBr Pellet
-
Sample Preparation: In a dry environment (e.g., glovebox), thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be collected for reference.
Method 2: Nujol Mull
-
Sample Preparation: In an inert atmosphere, grind a small amount of this compound to a fine powder.
-
Mull Formation: Add a drop of Nujol (mineral oil) and continue to grind until a smooth, uniform paste is formed.
-
Sample Application: Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Mount the plates in the spectrometer and acquire the spectrum. A reference spectrum of Nujol should be recorded and subtracted from the sample spectrum.
Conclusion
The spectroscopic analysis of this compound by NMR and IR is a critical step in its synthesis and characterization. This technical guide provides a comprehensive overview of the expected spectral features and detailed experimental protocols. While direct experimental data is currently scarce in the public domain, the theoretical predictions and comparative data presented here offer a solid foundation for researchers working with this important chemical intermediate. The successful acquisition and interpretation of NMR and IR spectra, following the outlined procedures, will enable confident structural verification and purity assessment of this compound, thereby facilitating its use in further research and development.
References
Thermal Stability and Decomposition of Sodium Mentholate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of sodium mentholate. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this guide synthesizes information from analogous sodium alkoxides to project the thermal behavior of this compound. It details the predicted thermal decomposition pathways, including β-hydride elimination, and outlines the expected decomposition products. Furthermore, this document provides detailed experimental protocols for the characterization of thermal stability and decomposition products using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS), with a special focus on handling air- and moisture-sensitive compounds like this compound.
Introduction
This compound, the sodium salt of menthol, is a bulky, cyclic secondary alkoxide.[1] As with other metal alkoxides, its utility in organic synthesis and other applications is intrinsically linked to its stability under various conditions, including thermal stress. Understanding the thermal stability, decomposition onset temperature, and the nature of decomposition products is critical for safe handling, storage, and application in thermally sensitive processes.
This guide addresses the current knowledge gap regarding the thermal properties of this compound by providing a detailed analysis based on the established behavior of structurally related sodium alkoxides.
Physicochemical Properties and Handling
This compound is expected to be a white solid that is highly sensitive to moisture and atmospheric carbon dioxide.[2] Like other sodium alkoxides, it is a strong base.
2.1. Handling and Storage of Air-Sensitive this compound
Due to its reactivity with water and carbon dioxide, all handling of this compound should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.[2] Storage should be in a tightly sealed container under an inert atmosphere to prevent degradation.
Thermal Stability Analysis
3.1. Comparative Thermal Stability of Sodium Alkoxides
Thermogravimetric analysis (TGA) of sodium methoxide, ethoxide, n-propoxide, and iso-propoxide reveals that their thermal stability is influenced by their structure.[3] The onset temperatures of decomposition for these compounds are summarized in the table below.
| Compound | Structure | Decomposition Onset (K) | Decomposition Onset (°C) |
| Sodium iso-propoxide | Secondary, Branched | 545 | 272 |
| Sodium ethoxide | Primary, Linear | 573 | 300 |
| Sodium n-propoxide | Primary, Linear | 590 | 317 |
| Sodium methoxide | Primary, Linear | 623 | 350 |
| Data sourced from a study on the thermal decomposition of sodium alkoxides.[3] |
Based on this data, it is observed that the secondary alkoxide (sodium iso-propoxide) has a lower decomposition temperature than the primary linear alkoxides. This suggests that this compound, as a bulky secondary alkoxide, may also exhibit a lower thermal stability compared to its linear counterparts. The increased steric hindrance and the presence of a tertiary β-hydrogen in the cyclohexane (B81311) ring could facilitate decomposition pathways such as β-hydride elimination.
Predicted Thermal Decomposition of this compound
The thermal decomposition of sodium alkoxides generally proceeds via the formation of gaseous hydrocarbons and a solid residue.[3] For this compound, a key anticipated pathway is β-hydride elimination.
4.1. Proposed Decomposition Pathway: β-Hydride Elimination
β-hydride elimination is a common reaction for metal alkoxides where a hydrogen atom from the carbon β to the oxygen is transferred to the metal center, leading to the formation of a carbonyl compound and a metal hydride.[4][5][6] In the case of this compound, this would involve the abstraction of a hydride from either the C2 or C6 position of the cyclohexane ring, resulting in the formation of menthone and sodium hydride. The sodium hydride would likely decompose further at elevated temperatures.
4.2. Expected Decomposition Products
Based on studies of other sodium alkoxides, the thermal decomposition of this compound is expected to yield:[3]
-
Gaseous Products: A mixture of saturated and unsaturated hydrocarbons resulting from the fragmentation of the menthyl group. These could include menthone, menthenes, and smaller hydrocarbon fragments.
-
Solid Residue: A mixture of sodium carbonate (Na₂CO₃), sodium hydroxide (NaOH), and elemental carbon.[3]
Experimental Protocols
The following sections detail the recommended experimental procedures for the thermal analysis of this compound. All sample preparation and loading into the instrument should be performed in an inert atmosphere glovebox.
5.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Objective: To determine the onset temperature of decomposition and the mass loss associated with decomposition.
-
Instrumentation: A thermogravravimetric analyzer, preferably coupled with a mass spectrometer (TGA-MS) for evolved gas analysis.
-
Sample Preparation: In a glovebox, accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible. If a TGA-MS is not available, a cold trap can be set up at the TGA outlet to collect volatile decomposition products for subsequent analysis.
-
TGA Parameters:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 50-100 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is recommended for initial screening.
-
Temperature Range: 25 °C to 600 °C, or higher depending on the observed decomposition profile.
-
Data Collection: Record mass loss as a function of temperature. The first derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
5.2. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal events such as melting, crystallization, and decomposition.
-
Objective: To determine the melting point (if any) and the enthalpy changes associated with thermal events.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: In a glovebox, hermetically seal 2-5 mg of this compound in an aluminum or gold-plated stainless steel DSC pan. An empty, hermetically sealed pan should be used as a reference.
-
DSC Parameters:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Range: 25 °C to a temperature just beyond the decomposition onset observed in TGA.
-
Data Collection: Record heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks.
-
5.3. Gas Chromatography-Mass Spectrometry (GC-MS) of Decomposition Products
GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile organic compounds produced during thermal decomposition.
-
Objective: To identify the gaseous products of this compound decomposition.
-
Method 1: Pyrolysis-GC-MS:
-
Instrumentation: A pyrolysis unit coupled to a GC-MS system.
-
Sample Preparation: In a glovebox, place a small amount (0.1-1 mg) of this compound into a pyrolysis tube.
-
Pyrolysis Parameters: The pyrolysis temperature should be set to the decomposition temperature determined by TGA. A pulsed pyrolysis can provide a snapshot of the initial decomposition products.
-
-
Method 2: Headspace-GC-MS of Thermally Decomposed Sample:
-
Procedure: In a glovebox, seal a small amount of this compound in a headspace vial. Heat the vial in an oven at the decomposition temperature for a set period.
-
Instrumentation: A headspace autosampler coupled to a GC-MS system.
-
Analysis: The headspace gas is injected into the GC-MS for analysis.
-
-
GC-MS Parameters (General):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A program starting at a low temperature (e.g., 40 °C) and ramping to a high temperature (e.g., 280 °C) to separate a wide range of volatile compounds.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-500.
-
Identification: Compounds are identified by comparing their mass spectra to a spectral library (e.g., NIST).
-
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is lacking, a comprehensive understanding can be extrapolated from the behavior of analogous sodium alkoxides. This compound is predicted to be a moisture- and air-sensitive solid with a thermal stability that is likely lower than that of simpler, linear sodium alkoxides. The primary thermal decomposition pathway is expected to be β-hydride elimination, yielding menthone and sodium hydride, which subsequently decompose to a mixture of hydrocarbons, sodium carbonate, sodium hydroxide, and carbon. The detailed experimental protocols provided in this guide offer a robust framework for researchers to definitively characterize the thermal properties of this compound and other air-sensitive organometallic compounds. Such data is essential for ensuring the safe and effective application of these reagents in research and development.
References
- 1. This compound | C10H19NaO | CID 23700401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. β-Hydride Elimination | OpenOChem Learn [learn.openochem.org]
Sodium Mentholate: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium mentholate, the sodium salt of menthol (B31143), is an organic compound with significant applications in organic synthesis and burgeoning interest in the pharmaceutical sciences. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis and purification, and a thorough examination of its biological activity, with a particular focus on its interaction with the transient receptor potential melastatin 8 (TRPM8) channel. This document consolidates key physicochemical data, outlines experimental methodologies, and visualizes the known signaling pathways to serve as a comprehensive resource for researchers in the field.
Introduction
This compound is an alkali metal alkoxide, a class of compounds known for their utility as strong bases and nucleophiles in organic chemistry. Derived from menthol, a naturally occurring cyclic terpene alcohol renowned for its cooling sensation, this compound has garnered attention for its potential pharmacological applications, particularly in areas of analgesia and as a modulator of sensory perception. This guide aims to provide a detailed technical overview for professionals engaged in research and development involving this compound.
Discovery and History
While the specific individual and date of the first synthesis of this compound are not well-documented, its discovery is intrinsically linked to the broader history of alkali metal alkoxides and the use of sodium in organic chemistry.
The isolation of elemental sodium by Sir Humphry Davy in 1807 was a pivotal moment in chemistry, opening the door to the exploration of its high reactivity. The reaction of sodium with alcohols to produce the corresponding alkoxides and hydrogen gas is a classic and fundamental reaction in organic chemistry. As early as 1837, sodium ethoxide was synthesized, demonstrating the early understanding of this class of reactions.
Given that menthol was first isolated in 1771, it is plausible that this compound was first synthesized in the 19th century, following the establishment of sodium's reactivity with alcohols. The Williamson ether synthesis, developed in 1850, which often utilizes sodium alkoxides, further solidified the importance of these reagents in synthetic organic chemistry. Therefore, the synthesis of this compound likely emerged from the systematic application of known reactions to readily available starting materials like menthol.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₉NaO | [1][2] |
| Molecular Weight | 178.25 g/mol | [1][2] |
| CAS Number | 19321-38-1 | [1][2] |
| Appearance | White crystalline solid | [3] |
| Boiling Point | 222 °C at 760 mmHg | [4] |
| Vapor Pressure | 0.0214 mmHg at 25 °C | [4] |
| Solubility | Soluble in polar solvents like water and ethanol (B145695). | [3] |
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are detailed below. The choice of method may depend on the desired scale, purity requirements, and available starting materials.
Method 1: Reaction of Menthol with Sodium Metal
This classic method provides a high-purity product but requires careful handling of elemental sodium.
-
Materials:
-
(-)-Menthol
-
Sodium metal
-
Anhydrous ethanol (or other suitable anhydrous alcohol)
-
Anhydrous diethyl ether (for washing)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Under an inert atmosphere, dissolve (-)-menthol in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The molar ratio of menthol to sodium should be approximately 1:1.1.
-
Carefully add small, freshly cut pieces of sodium metal to the stirred solution at room temperature. The reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain a manageable reaction temperature.
-
After the initial vigorous reaction subsides, gently heat the mixture to reflux to ensure the complete reaction of the sodium.
-
Once all the sodium has reacted and the evolution of hydrogen gas has ceased, cool the reaction mixture to room temperature.
-
The product, this compound, may precipitate from the solution. If necessary, the volume of the solvent can be reduced under vacuum to induce crystallization.
-
Collect the solid product by filtration in an inert atmosphere.
-
Wash the collected solid with anhydrous diethyl ether to remove any unreacted menthol.
-
Dry the purified this compound under vacuum to remove residual solvent.
-
Method 2: Reaction of Menthol with Sodium Hydroxide (B78521)
This method is often preferred for larger-scale industrial production as it avoids the use of metallic sodium.
-
Materials:
-
(-)-Menthol
-
Sodium hydroxide (pellets or flakes)
-
Ethanol (or methanol)
-
-
Procedure:
-
Dissolve (-)-menthol in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add sodium hydroxide to the solution. The molar ratio of menthol to sodium hydroxide is typically 1:1.
-
Heat the mixture to reflux with stirring. The reaction produces this compound and water.
-
To drive the reaction to completion, the water formed can be removed azeotropically or by using a dehydrating agent.
-
After the reaction is complete, cool the mixture.
-
The this compound can be isolated by crystallization upon cooling or by removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by distillation under high vacuum.[5]
-
Purification of this compound
Purification is critical to remove unreacted starting materials and byproducts.
-
Crystallization: The crude this compound can be dissolved in a minimal amount of a hot, suitable solvent (e.g., ethanol) and allowed to cool slowly. The purified crystals are then collected by filtration, washed with a cold solvent, and dried under vacuum.[5]
-
Distillation: For highly pure this compound, distillation under high vacuum can be employed. This method is particularly effective for removing non-volatile impurities.[5]
Biological Activity and Signaling Pathways
The primary biological activity of this compound of interest to drug development professionals is its interaction with the TRPM8 channel, a non-selective cation channel that functions as the primary sensor of cold temperatures in mammals.
Activation of the TRPM8 Channel
This compound, like its parent compound menthol, is an agonist of the TRPM8 channel.[6] Activation of this channel in sensory neurons leads to the sensation of cooling. The interaction of this compound with the TRPM8 channel initiates a cascade of intracellular signaling events.
Downstream Signaling Pathway of TRPM8 Activation
The activation of the TRPM8 channel by an agonist such as this compound triggers a well-defined signaling cascade, which is visualized in the diagram below.
Figure 1: Signaling pathway of TRPM8 activation by this compound.
Pathway Description:
-
Channel Activation: this compound binds to and activates the TRPM8 channel located on the plasma membrane of sensory neurons.[6]
-
Cation Influx: This activation leads to the opening of the channel, allowing the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the cell.[1]
-
PLC Activation: The increase in intracellular Ca²⁺, along with Gq protein activation, stimulates Phospholipase C (PLC).[5]
-
PIP2 Hydrolysis: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4]
-
PKC Activation: DAG, in conjunction with the elevated intracellular Ca²⁺ levels, activates Protein Kinase C (PKC).[7]
-
Feedback Inhibition: Activated PKC can phosphorylate and subsequently inhibit the TRPM8 channel, providing a negative feedback loop to modulate the cooling sensation.[7]
-
Gene Expression Regulation: The influx of Ca²⁺ also activates downstream signaling cascades, including the Extracellular signal-Regulated Kinase (ERK1/2) pathway. Activated ERK1/2 translocates to the nucleus and regulates the expression of target genes, such as the transcription factors c-Fos and c-Jun, which can lead to long-term changes in neuronal function.[5]
Applications in Drug Development
The ability of this compound to activate TRPM8 makes it a compound of interest for several therapeutic areas:
-
Analgesia: By activating TRPM8, this compound can induce a cooling sensation that can have an analgesic effect, making it a potential ingredient in topical pain relief formulations.
-
Transdermal Drug Delivery: Menthol and its derivatives are known to enhance the permeation of other drugs through the skin, suggesting a potential role for this compound as a penetration enhancer in transdermal drug delivery systems.
-
Modulation of Other Ion Channels: Research has indicated that menthol can also modulate other ion channels, including voltage-gated sodium channels, which may contribute to its analgesic properties.[6]
Conclusion
This compound is a versatile organic compound with a rich history rooted in the fundamental principles of organic chemistry. Its synthesis is well-established, and its biological activity, particularly as a TRPM8 agonist, presents exciting opportunities for drug development. This technical guide has provided a comprehensive overview of its discovery, detailed experimental protocols for its preparation, and a thorough analysis of its primary signaling pathway. It is hoped that this document will serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this compound.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
The Uncharted Territory: A Technical Guide to the Toxicological Profile of Sodium Mentholate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium mentholate, the sodium salt of menthol (B31143), is a compound with potential applications in various industries. Despite its relation to the well-characterized compound menthol, a thorough investigation of the toxicological properties of this compound has not been conducted. This technical guide synthesizes the currently available safety information and outlines the necessary experimental framework for a comprehensive toxicological evaluation. Due to the significant lack of specific data for this compound, this document also draws upon the toxicological profile of its parent compound, menthol, to provide context and potential areas of interest for future research. It is imperative to note that the data on menthol should not be directly extrapolated to this compound without experimental verification.
Current State of Toxicological Data for this compound
A comprehensive review of publicly available literature and safety data sheets (SDS) reveals a significant gap in the toxicological data for this compound.[1][2] Most sources explicitly state that the toxicological properties have not been thoroughly investigated and report "no data available" for key toxicological endpoints.[1][2]
GHS Classification and Precautionary Statements
While quantitative toxicological data is lacking, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are severe skin burns and eye damage.[3]
Precautionary statements include:
-
Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
Response:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[2]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
-
Storage: Store locked up.[2]
Framework for a Comprehensive Toxicological Assessment
To establish a complete toxicological profile for this compound, a standard battery of tests in accordance with international guidelines (e.g., OECD Guidelines for the Testing of Chemicals) would be required. The following sections outline the necessary studies and their general experimental protocols.
Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects that may occur within a short time after a single dose of a substance.
Table 1: Acute Toxicity Endpoints for Comprehensive Evaluation
| Endpoint | Test Guideline | Species | Route of Administration | Key Data |
|---|---|---|---|---|
| Acute Oral Toxicity | OECD 420, 423, or 425 | Rat | Oral (gavage) | LD50, clinical signs, body weight changes, gross pathology |
| Acute Dermal Toxicity | OECD 402 | Rat or Rabbit | Dermal | LD50, clinical signs, skin irritation, body weight changes, gross pathology |
| Acute Inhalation Toxicity | OECD 403 | Rat | Inhalation | LC50, clinical signs, respiratory effects, body weight changes, gross pathology |
This method involves a stepwise procedure with the use of a minimum number of animals.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
Dermal and Ocular Irritation
These studies assess the potential of a substance to cause reversible or irreversible inflammatory changes to the skin and eyes.
Table 2: Dermal and Ocular Irritation Endpoints
| Endpoint | Test Guideline | Species | Key Data |
|---|---|---|---|
| Acute Dermal Irritation/Corrosion | OECD 404 | Rabbit | Erythema and edema scores, reversibility of effects |
| Acute Eye Irritation/Corrosion | OECD 405 | Rabbit | Corneal opacity, iritis, conjunctival redness and chemosis scores, reversibility of effects |
A single dose of the test substance is applied to a small area of skin of an experimental animal.
Caption: General Workflow for Dermal Irritation Testing.
Genotoxicity
Genotoxicity assays are performed to detect DNA damage and mutations. A standard battery of in vitro and in vivo tests is typically required.
Table 3: Genotoxicity Endpoints
| Endpoint | Test Guideline | System | Key Data |
|---|---|---|---|
| Bacterial Reverse Mutation Test (Ames Test) | OECD 471 | S. typhimurium, E. coli | Number of revertant colonies |
| In Vitro Mammalian Chromosomal Aberration Test | OECD 473 | Mammalian cells | Frequency of structural and numerical chromosomal aberrations |
| In Vivo Mammalian Erythrocyte Micronucleus Test | OECD 474 | Mouse or Rat | Frequency of micronucleated erythrocytes |
This test uses amino-acid requiring strains of bacteria to detect gene mutations.
References
Methodological & Application
Application Notes and Protocols: Sodium Mentholate as a Base in Deprotonation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium mentholate as a base in deprotonation reactions, with a focus on its preparation, applications in generating enolates from carbonyl compounds, and its role in stereoselective synthesis. Detailed protocols and relevant data are presented to guide researchers in utilizing this chiral base for organic synthesis.
Introduction
This compound, the sodium salt of menthol (B31143), is a chiral alkoxide base that finds application in organic synthesis. Derived from naturally occurring or synthetically produced menthol, its chiral nature makes it a valuable reagent in stereoselective transformations. While not as common as other alkoxide bases like sodium ethoxide or tert-butoxide, this compound offers unique steric and chiral properties that can influence the regioselectivity and stereoselectivity of deprotonation reactions. This document outlines the preparation of this compound and explores its application as a base for the deprotonation of carbonyl compounds to form enolates, which are key intermediates in many carbon-carbon bond-forming reactions.
Physicochemical Properties and Basicity
This compound is typically a white crystalline solid that is soluble in polar organic solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF).[1] Its basicity is a critical parameter for its application in deprotonation reactions. The pKa of its conjugate acid, menthol, provides an estimate of its base strength.
| Property | Value | Source |
| IUPAC Name | sodium;(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-olate | PubChem |
| CAS Number | 19321-38-1 | [2] |
| Molecular Formula | C₁₀H₁₉NaO | [2] |
| Molecular Weight | 178.25 g/mol | [2] |
| pKa of Conjugate Acid (Menthol) | ~15.3 - 19.55 (Predicted) | [3][4] |
The predicted pKa of menthol suggests that this compound is a relatively strong base, comparable to other alkoxides, and capable of deprotonating a variety of carbon acids, including ketones and esters, to form the corresponding enolates.
Preparation of this compound
This compound can be prepared by reacting menthol with a strong base such as sodium hydroxide (B78521) or sodium hydride.[2] The choice of base and solvent can influence the purity and reactivity of the resulting this compound solution. A common laboratory-scale preparation involves the use of sodium hydride in an anhydrous aprotic solvent.
Experimental Protocol: Preparation of this compound Solution[1][5]
Materials:
-
(-)-Menthol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous diethyl ether or hexane (B92381) (for washing NaH)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Under an inert atmosphere, add the required amount of sodium hydride (60% dispersion in oil) to a Schlenk flask.
-
Wash the sodium hydride with anhydrous diethyl ether or hexane (3 times) to remove the mineral oil. Carefully decant the solvent after each wash.
-
Add anhydrous DMF to the washed sodium hydride to create a suspension.
-
To this suspension, add a slight excess of (-)-menthol, either as a solid or dissolved in a minimal amount of anhydrous DMF.
-
Stir the mixture at room temperature under an inert atmosphere. The reaction progress can be monitored by the cessation of hydrogen gas evolution. The reaction is typically stirred for several hours (e.g., 2 hours) until a clear, glassy, grey/green solution is obtained, indicating the formation of this compound.[1][5]
-
The resulting this compound solution in DMF is ready for use in subsequent deprotonation reactions. It is recommended to prepare the solution shortly before its intended use.[1][5]
Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. All manipulations should be carried out under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Applications in Deprotonation Reactions
This compound can be employed as a base to deprotonate carbonyl compounds at the α-position, generating nucleophilic enolates. These enolates can then participate in a variety of subsequent reactions, including aldol (B89426) condensations and alkylations. The bulky and chiral nature of the mentholate base can impart stereoselectivity in these reactions.
Enolate Formation from Ketones
The deprotonation of ketones with a base is a fundamental step in many synthetic transformations. While strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to achieve irreversible and regioselective enolate formation, alkoxide bases like this compound can also be effective, particularly in reactions where thermodynamic control is desired or when the chirality of the base can influence the stereochemical outcome.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. The reaction is typically base-catalyzed and leads to the formation of an α,β-unsaturated ketone. While sodium hydroxide is a common base for this reaction, other alkoxides can also be employed. The use of a chiral base like this compound could potentially induce enantioselectivity in the aldol addition step.
Below is a general protocol for a Claisen-Schmidt condensation, which can be adapted for the use of this compound.
General Experimental Protocol: Claisen-Schmidt Condensation[6][7][8]
Materials:
-
A ketone (e.g., acetone (B3395972) or acetophenone)
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Base (e.g., sodium hydroxide, or a prepared solution of this compound)
-
Solvent (e.g., ethanol, or DMF if using pre-formed this compound)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the ketone and the aromatic aldehyde in the chosen solvent in a reaction vessel.
-
Cool the mixture in an ice bath.
-
Slowly add the base (e.g., an aqueous solution of NaOH or a solution of this compound in DMF) to the stirred mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water or a dilute acid solution to precipitate the product.
-
Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified α,β-unsaturated ketone.
Note: The specific reaction conditions (temperature, reaction time, and purification method) will depend on the substrates and the base used.
Role in Stereoselective Synthesis
The primary advantage of using this compound over simpler alkoxides is its inherent chirality, which can be exploited to achieve enantioselective transformations.
Asymmetric Deprotonation
In principle, a chiral base like this compound can deprotonate a prochiral ketone to generate a mixture of diastereomeric transition states, leading to an enantioenriched enolate. Subsequent reaction of this enolate with an electrophile can then yield a chiral product. However, achieving high levels of enantioselectivity in such reactions is challenging and often requires carefully optimized reaction conditions and substrates.
Chiral Auxiliary
This compound has been successfully used as a chiral auxiliary for the resolution of racemic mixtures of metal complexes. In this application, the mentholate anion acts as a nucleophile, attacking a ligand on the metal center to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization. Subsequent removal of the menthyl group regenerates the enantiomerically pure metal complexes.[6]
Summary and Outlook
This compound is a chiral alkoxide base with potential applications in deprotonation reactions where stereoselectivity is a desired outcome. Its preparation from readily available menthol is straightforward. While detailed protocols for its use in generating enolates from common carbonyl compounds for reactions like aldol or Claisen condensations are not widely reported in the literature, its basicity suggests it is a viable reagent for such transformations. The steric bulk and chirality of the mentholate moiety may offer advantages in controlling the regio- and stereochemistry of enolate formation. Further research into the application of this compound in asymmetric deprotonation and subsequent C-C bond-forming reactions could expand the toolbox of chiral bases available to synthetic chemists. Its demonstrated utility as a chiral auxiliary highlights its value in stereoselective synthesis. Researchers are encouraged to explore the use of this compound in their specific applications, optimizing reaction conditions to achieve the desired reactivity and selectivity.
References
Application Notes and Protocols for Sodium Methoxide-Mediated Williamson Ether Synthesis
Introduction
The Williamson ether synthesis is a versatile and widely used method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][2] This document provides a detailed protocol for the synthesis of n-butyl methyl ether, a representative example of the Williamson ether synthesis, utilizing sodium methoxide (B1231860) as the alkoxide. The procedure is divided into two main stages: the in situ preparation of sodium methoxide from sodium and methanol (B129727), and the subsequent reaction with 1-bromobutane (B133212) to yield the desired ether.[3]
These application notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines the necessary reagents, equipment, and procedural steps, along with safety precautions and purification techniques.
Reaction Scheme
Step 1: Formation of Sodium Methoxide
2 Na(s) + 2 CH₃OH(l) → 2 CH₃ONa(s) + H₂(g)
Step 2: Synthesis of n-Butyl Methyl Ether
CH₃ONa(s) + CH₃(CH₂)₃Br(l) → CH₃O(CH₂)₃CH₃(l) + NaBr(s)
Experimental Protocol: Synthesis of n-Butyl Methyl Ether
This protocol details the synthesis of n-butyl methyl ether from 1-bromobutane and sodium methoxide.
Materials and Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Ice bath
-
Sodium metal (Na)
-
Anhydrous methanol (CH₃OH)
-
1-Bromobutane (CH₃(CH₂)₃Br)
-
Anhydrous calcium chloride (CaCl₂)
-
Deionized water
Quantitative Data
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mol) | Stoichiometric Ratio (relative to 1-bromobutane) |
| Sodium (Na) | 22.99 | See procedure | See procedure | ~1.5 |
| Methanol (CH₃OH) | 32.04 | 200 mL | ~4.94 | Solvent |
| 1-Bromobutane | 137.02 | 27.5 g | ~0.20 | 1 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Estimated % Yield | |
| n-Butyl Methyl Ether | 88.15 | ~17.63 g | 50-95%[1] |
Procedure
Part 1: Preparation of Sodium Methoxide Solution
-
Setup: Assemble a 250 mL round-bottom flask with a reflux condenser.
-
Initial Reaction: Place 200 mL of anhydrous methanol into the round-bottom flask.
-
Sodium Addition: Carefully add small, freshly cut pieces of sodium metal to the methanol through the condenser. The reaction is highly exothermic and will cause the methanol to boil.[1] Add the sodium in portions to control the reaction rate and prevent a runaway reaction. Hydrogen gas is evolved during this step, so the reaction must be performed in a well-ventilated fume hood.
-
Completion: Continue adding sodium until all of it has reacted. The solution now contains sodium methoxide.
-
Solvent Removal: Reconfigure the apparatus for simple distillation and distill off approximately 125 mL of the excess methanol. This increases the concentration of the sodium methoxide for the next step.
Part 2: Synthesis of n-Butyl Methyl Ether
-
Cooling: Cool the flask containing the concentrated sodium methoxide solution to room temperature using an ice bath if necessary.
-
Addition of Alkyl Halide: Add 27.5 g of 1-bromobutane in small portions through the reflux condenser. The reaction is exothermic, and sodium bromide will precipitate as the reaction proceeds.[1]
-
Reflux: After the initial exothermic reaction subsides, heat the mixture to a gentle reflux for at least 30 minutes to ensure the reaction goes to completion.[3]
-
Work-up - Quenching: After the reflux period, cool the reaction mixture to room temperature. Add water to the flask to dissolve the precipitated sodium bromide.[1]
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Two layers will form: an upper organic layer (containing the ether) and a lower aqueous layer. Separate the layers.
-
Work-up - Washing: Wash the organic layer with an aqueous solution of calcium chloride to remove any remaining methanol.[1]
-
Drying: Dry the organic layer over anhydrous calcium chloride.
-
Purification: Purify the crude n-butyl methyl ether by simple distillation. Collect the fraction that boils in the expected range for the product.
Safety Precautions
-
Sodium Metal: Sodium is a highly reactive and flammable metal. It reacts violently with water. Handle with care and in an inert atmosphere if possible.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
1-Bromobutane: 1-Bromobutane is a flammable liquid and an irritant. Handle in a fume hood.
-
Exothermic Reactions: Both the formation of sodium methoxide and the subsequent reaction with 1-bromobutane are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions.
-
Hydrogen Gas: The reaction of sodium with methanol produces flammable hydrogen gas. Ensure adequate ventilation and avoid ignition sources.
Visualizations
Experimental Workflow Diagram
References
Application of Menthol Derivatives in Asymmetric Synthesis: A Practical Guide
To: Researchers, Scientists, and Drug Development Professionals
Subject: Application Notes and Protocols for the Use of Menthol-Derived Chiral Auxiliaries in Asymmetric Synthesis
Introduction
While the direct application of sodium mentholate as a chiral base or catalyst in asymmetric synthesis is not extensively documented in scientific literature, the menthol (B31143) scaffold is a cornerstone of stereoselective chemistry. The chiral environment provided by menthol and its derivatives is most effectively harnessed through their use as covalently-bonded chiral auxiliaries. These auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1][2][3] After establishing the desired stereocenter, the auxiliary can be cleaved and often recovered for reuse, making it a powerful and practical strategy in the synthesis of enantiomerically pure compounds.[1][4][5]
This document provides detailed application notes and protocols for the use of common menthol derivatives—such as (-)-menthol, (+)-neomenthol, and (-)-8-phenylmenthol—as chiral auxiliaries in key asymmetric transformations relevant to research and drug development.
Principle of Action
The efficacy of menthol-derived chiral auxiliaries stems from the rigid and sterically defined cyclohexane (B81311) ring, which effectively shields one face of a reactive intermediate (e.g., an enolate or a dienophile). This steric hindrance forces an incoming reagent to approach from the less hindered face, resulting in the preferential formation of one diastereomer. The choice of menthol isomer and its derivatives can influence the degree and sense of stereoinduction.
The general workflow for employing a chiral auxiliary is a three-step process:
-
Attachment: The chiral auxiliary is covalently attached to the substrate.
-
Diastereoselective Reaction: The key bond-forming reaction is performed, with the auxiliary directing the stereochemical outcome.
-
Cleavage: The auxiliary is removed to yield the enantiomerically enriched product.
References
Application Note: Sodium Mentholate as a Chiral Base Reagent for Asymmetric Aldol Condensation
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document explores the prospective application of sodium mentholate as a chiral base catalyst in asymmetric aldol (B89426) condensation reactions. While direct literature precedent is not established, the inherent basicity of the alkoxide and the chirality of the menthol (B31143) backbone suggest its potential as a tool for inducing stereoselectivity in carbon-carbon bond formation. This application note provides a hypothetical framework for its use, including a proposed reaction mechanism, a detailed experimental protocol for a model reaction, and templates for data acquisition and analysis. This content is intended to serve as a foundational guide for researchers interested in exploring novel chiral bases for asymmetric synthesis.
Introduction
The aldol condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures.[1][2] The development of asymmetric aldol reactions, which control the stereochemical outcome, is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[3] Chiral catalysts, including small organic molecules, metal complexes, and enzymes, have been extensively investigated to achieve high levels of enantioselectivity and diastereoselectivity.[4][5][6]
This compound, the sodium salt of menthol, is a chiral alkoxide. While it is known to act as a nucleophile in substitution reactions and as a Lewis acid modifier in polymerization, its application as a chiral base in aldol condensations has not been reported.[7] Strong bases are known to catalyze aldol reactions by generating an enolate from a carbonyl compound.[8][9][10] The chiral environment provided by the mentholate moiety could potentially influence the facial selectivity of the subsequent nucleophilic attack of the enolate on an aldehyde, leading to an enantiomerically enriched product. This application note outlines a theoretical framework and a starting point for investigating this potential.
Proposed Mechanism
The proposed catalytic cycle for a this compound-mediated asymmetric aldol condensation is depicted below. The reaction is initiated by the deprotonation of a ketone (e.g., acetone) by this compound to form a sodium enolate. The chiral menthol moiety is proposed to remain associated with the enolate, forming a chiral ion pair. This chiral enolate then attacks the prochiral aldehyde from a sterically favored face, leading to the formation of a chiral alkoxide intermediate. Proton exchange with a proton source, such as the solvent or a co-catalyst, regenerates the this compound and releases the chiral β-hydroxy ketone product.
Caption: Proposed catalytic cycle for this compound in asymmetric aldol condensation.
Experimental Protocol: Asymmetric Aldol Reaction of Acetone (B3395972) with Benzaldehyde (B42025)
This protocol is a hypothetical starting point and will require optimization.
Materials:
-
This compound (prepared from (-)-menthol and a sodium base, or purchased)
-
Anhydrous acetone
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene (B28343)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of the Reaction Vessel: An oven-dried 50 mL Schlenk flask containing a magnetic stir bar is cooled to room temperature under a stream of argon.
-
Addition of Reagents:
-
To the flask, add this compound (e.g., 0.2 mmol, 0.2 eq).
-
Add 10 mL of anhydrous toluene via syringe.
-
Cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add anhydrous acetone (5.0 mmol, 5.0 eq) to the stirred suspension. Stir for 30 minutes to allow for enolate formation.
-
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) dropwise via syringe over 5 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate (B1210297) eluent).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC, typically after 2-4 hours), quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of hexanes:ethyl acetate) to isolate the aldol addition product.
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
-
Data Presentation
Quantitative data from experimental investigations should be systematically recorded to evaluate the effectiveness of this compound as a chiral reagent.
Table 1: Hypothetical Data for the Asymmetric Aldol Reaction.
| Entry | Aldehyde | Ketone | Temperature (°C) | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) |
| 1 | Benzaldehyde | Acetone | -78 | 4 | TBD | N/A | TBD |
| 2 | 4-Nitrobenzaldehyde | Acetone | -78 | 4 | TBD | N/A | TBD |
| 3 | Cyclohexanecarboxaldehyde | Acetone | -78 | 6 | TBD | N/A | TBD |
| 4 | Benzaldehyde | Cyclohexanone | -78 | 6 | TBD | TBD | TBD |
TBD: To be determined experimentally.
Workflow Diagram
The following diagram illustrates the general workflow for screening and optimizing the this compound-mediated asymmetric aldol condensation.
Caption: General workflow for the investigation of asymmetric aldol reactions.
Conclusion
The use of this compound as a chiral base in asymmetric aldol condensations represents an unexplored area of research. The protocol and frameworks provided in this application note are intended to serve as a starting point for investigations into this novel application. Successful development of this methodology could provide a new, inexpensive, and readily available chiral reagent for asymmetric synthesis. Further studies should focus on optimizing reaction conditions, exploring the substrate scope, and elucidating the precise mechanism of stereochemical induction.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducing chirality on ZnS nanoparticles for asymmetric aldol condensation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. This compound|CAS 19321-38-1|C10H19NaO [benchchem.com]
- 8. webassign.net [webassign.net]
- 9. amherst.edu [amherst.edu]
- 10. Khan Academy [khanacademy.org]
Application Notes and Protocols for the Quantification of Sodium Mentholate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of sodium mentholate. The following methods are covered, offering a range of techniques from chromatography to titrimetry, suitable for various analytical needs from routine quality control to in-depth research.
Chromatographic Methods
Chromatographic techniques are highly specific and sensitive, making them ideal for the accurate quantification of this compound, typically by analyzing its active component, menthol (B31143).
Gas Chromatography (GC)
Gas chromatography is a robust and sensitive method for the analysis of volatile compounds like menthol.[1][2] It is particularly well-suited for determining the menthol content in this compound samples.
Principle: The sample is vaporized and injected into a chromatographic column. An inert gas carries the sample through the column, where components are separated based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection.
Experimental Protocol: GC-FID for this compound Quantification
-
Sample Preparation:
-
Accurately weigh a quantity of this compound powder.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol (B129727) or ethanol) to a known concentration. In aqueous solutions, acidification might be necessary to convert this compound to menthol.
-
If an internal standard is used, add a known amount of the internal standard solution (e.g., thymol (B1683141) or camphor) to the sample solution.[3][4]
-
Vortex the solution to ensure homogeneity.
-
-
Instrument Setup (Example Conditions):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 250°C.[3]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 10°C/min.
-
Hold: Hold at 180°C for 5 minutes.
-
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
-
Calibration:
-
Prepare a series of standard solutions of menthol of known concentrations.
-
Inject each standard solution into the GC system.
-
Construct a calibration curve by plotting the peak area of menthol against its concentration.
-
-
Analysis:
-
Inject the prepared sample solution into the GC system.
-
Record the chromatogram and identify the menthol peak based on its retention time.
-
Calculate the concentration of menthol in the sample using the calibration curve.
-
-
Data Presentation:
| Parameter | Typical Value | Reference |
| Linearity Range | 0.0621 - 3.98 µg | [6] |
| Limit of Detection (LOD) | 0.0017 µg/mL | [7] |
| Limit of Quantification (LOQ) | - | - |
| Accuracy (% Recovery) | 98.1% - 101.1% | [5] |
| Precision (%RSD) | < 7.6% | [7] |
Experimental Workflow for GC-FID Analysis
Caption: Workflow for the quantification of this compound using GC-FID.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be employed for the quantification of menthol from this compound. Due to menthol's weak UV absorbance, a Refractive Index (RI) detector is often preferred.[8][9]
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases. The RI detector measures the change in the refractive index of the eluent as the analyte passes through the detector cell.
Experimental Protocol: RP-HPLC-RI for this compound Quantification
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup (Example Conditions):
-
HPLC System: Agilent 1260 Infinity II or equivalent with an RI detector.
-
Column: C18 reverse-phase column (e.g., Inertsil ODS 3V, 4.6mm x 250mm, 5µm).[9]
-
Mobile Phase: Isocratic mixture of water and methanol (e.g., 30:70 v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Calibration:
-
Prepare a series of menthol standard solutions in the mobile phase.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration.
-
-
Analysis:
-
Inject the prepared sample solution.
-
Identify the menthol peak by its retention time.
-
Quantify the menthol concentration in the sample using the calibration curve.
-
-
Data Presentation:
| Parameter | Typical Value | Reference |
| Linearity Range | 0.03 - 0.07 mg/mL | [9] |
| Limit of Detection (LOD) | - | - |
| Limit of Quantification (LOQ) | - | - |
| Accuracy (% Recovery) | 98% - 102% | [9] |
| Precision (%RSD) | < 2% | [9] |
Experimental Workflow for HPLC-RI Analysis
Caption: Workflow for the quantification of this compound using HPLC-RI.
Spectroscopic Methods
Spectroscopic methods offer a rapid and cost-effective way to quantify this compound, often requiring a derivatization step to enhance detection.
UV-Visible (UV-Vis) Spectrophotometry
Direct UV-Vis analysis of menthol is challenging due to its low UV absorbance. However, a colorimetric reaction with an aromatic aldehyde can produce a colored product that is easily quantifiable.[10]
Principle: Menthol reacts with salicylaldehyde (B1680747) in an acidic medium to form a colored complex. The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax), and the concentration is determined using a calibration curve.
Experimental Protocol: UV-Vis Spectrophotometry after Derivatization
-
Reagent Preparation:
-
Salicylaldehyde Solution: Prepare a solution of salicylaldehyde in a suitable solvent (e.g., ethanol).
-
Acidic Medium: Use concentrated sulfuric acid or another suitable acid.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a series of menthol standard solutions in ethanol.
-
-
Derivatization and Measurement:
-
To a known volume of each standard and sample solution, add the salicylaldehyde solution and the acidic medium.
-
Allow the reaction to proceed for a specified time to develop the color.
-
Measure the absorbance of the resulting solutions at the λmax (e.g., 498 nm) against a reagent blank.[10]
-
-
Calibration and Analysis:
-
Construct a calibration curve by plotting absorbance versus the concentration of the menthol standards.
-
Determine the concentration of menthol in the sample from the calibration curve.
-
-
Data Presentation:
| Parameter | Typical Value | Reference |
| Linearity Range | 0.02–3 mg/5 mL | [10] |
| λmax | 498 nm | [10] |
| Correlation Coefficient (r²) | > 0.999 | [10] |
| Accuracy (% Recovery) | 99.54–100.40% | [10] |
| Precision (%RSD) | - | - |
Logical Relationship for UV-Vis Analysis
Caption: Principle of UV-Vis quantification of menthol via derivatization.
Titrimetric Methods
Titration offers a classical and cost-effective approach for the quantification of this compound, either by targeting the sodium ion or the basic mentholate anion.
Thermometric Titration for Sodium Content
This method directly quantifies the sodium content and is less susceptible to interference from other sample components.
Principle: The titration is based on the exothermic precipitation of elpasolite (NaK₂AlF₆) when a solution containing sodium ions is titrated with an aluminum nitrate (B79036) solution in the presence of excess potassium and fluoride (B91410) ions. The endpoint is detected by a sharp temperature change.[11][12]
Experimental Protocol: Thermometric Titration
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in deionized water.
-
Add a conditioning solution containing ammonium (B1175870) hydrogen difluoride and adjust the pH to approximately 3.
-
-
Titration:
-
Use an automated titrator equipped with a thermometric sensor (e.g., Metrohm Titrotherm 859).
-
Titrate the prepared sample with a standardized solution of aluminum nitrate containing an excess of potassium nitrate.
-
The endpoint is automatically detected by the inflection point in the temperature curve.
-
-
Calculation:
-
The sodium content is calculated based on the volume of titrant consumed and the stoichiometry of the reaction.
-
Logical Flow for Thermometric Titration
Caption: Logical flow of sodium quantification by thermometric titration.
References
- 1. [PDF] GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 2. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of Menthol in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thermometry enables direct sodium titration in foodstuffs | Metrohm [metrohm.com]
- 12. selectscience.net [selectscience.net]
"handling and storage procedures for anhydrous sodium mentholate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrous sodium mentholate (C₁₀H₁₉NaO) is a specialty alkoxide base derived from menthol. Its utility in organic synthesis stems from its properties as a strong, sterically hindered, non-nucleophilic base. These characteristics make it a valuable reagent in applications requiring selective deprotonation without competing nucleophilic addition, such as in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Due to its reactivity, particularly with water and air, stringent handling and storage procedures are imperative to maintain its integrity and ensure laboratory safety.
These application notes provide detailed procedures for the safe handling, storage, and use of anhydrous this compound, along with relevant physicochemical data and safety protocols.
Physicochemical Properties
The properties of anhydrous this compound are summarized in the table below. As a hygroscopic solid, its stability is contingent on maintaining anhydrous and inert conditions.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₉NaO | [1][2] |
| Molecular Weight | 178.25 g/mol | [1] |
| Appearance | White crystalline solid | [3] |
| Boiling Point | 222 °C at 760 mmHg | [3] |
| Flash Point | 86.7 °C | [3] |
| Vapor Pressure | 0.0214 mmHg at 25 °C | [3] |
| Solubility | High solubility in water (with reaction), ethanol, and methanol. Low solubility in non-polar hydrocarbons. | [3] |
| Stability | Hygroscopic; decomposes in moist air. Stable under inert, dry conditions. | [3][4] |
Safety, Handling, and Storage
Anhydrous this compound is classified as a corrosive and flammable solid that reacts violently with water. Adherence to strict safety protocols is essential.
Hazard Identification and Personal Protective Equipment (PPE)
Anhydrous this compound causes severe skin burns and eye damage[1]. It is a flammable solid and is reactive with water. The following PPE is mandatory when handling this reagent:
-
Eye Protection: Chemical safety goggles and a full-face shield.
-
Skin Protection: A flame-resistant lab coat, worn fully buttoned. Chemical-resistant gloves (e.g., nitrile, neoprene), with a second pair of gloves recommended.
-
Respiratory Protection: In cases of handling powders outside of a glovebox, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
Footwear: Closed-toe shoes are required.
Storage Procedures
Proper storage is critical to maintain the reactivity of anhydrous this compound and to prevent hazardous situations.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture and carbon dioxide from the air.
-
Container: Keep in a tightly sealed, original container. For long-term storage or frequent use, consider transferring to a container with a resealable septum cap or a dedicated storage valve cap.
-
Location: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials. A desiccator cabinet is a suitable storage location.
-
Incompatible Materials: Keep segregated from water, acids, acid chlorides, acid anhydrides, and oxidizing agents[5].
Safe Handling Workflow
The following diagram outlines the decision-making process for the safe handling of anhydrous this compound.
References
Application Notes and Protocols: The Use of Sodium Mentholate in the Asymmetric Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, the stereoselective synthesis of drug intermediates is of paramount importance. The chirality of a molecule can profoundly influence its pharmacological activity, with different enantiomers often exhibiting distinct therapeutic effects or toxicity profiles. Sodium mentholate, the sodium salt of the naturally occurring chiral alcohol (-)-menthol, serves as a valuable chiral auxiliary and nucleophilic reagent in asymmetric synthesis. Its utility lies in its ability to induce stereoselectivity in chemical transformations, thereby enabling the synthesis of enantiomerically enriched pharmaceutical intermediates.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, focusing on the asymmetric alkylation of N-protected glycine (B1666218) derivatives to produce chiral α-amino acids. These non-proteinogenic amino acids are crucial building blocks for a variety of therapeutic agents, including peptide-based drugs and enzyme inhibitors.
Core Application: Asymmetric Synthesis of Chiral α-Amino Acids
A significant application of this compound is in the diastereoselective alkylation of glycine Schiff bases, a key step in the synthesis of unnatural α-amino acids. In this context, the mentholate anion acts as a chiral base to generate a nucleophilic enolate, and the inherent chirality of the menthol (B31143) moiety directs the incoming electrophile to one face of the enolate, leading to a preponderance of one diastereomer.
General Reaction Scheme
The overall transformation can be depicted as follows:
Caption: General workflow for the asymmetric alkylation of a glycine Schiff base.
Experimental Protocols
The following protocols are based on established methodologies for the diastereoselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester using this compound.
Protocol 1: Preparation of this compound Solution
Objective: To prepare a standardized solution of this compound in a suitable anhydrous solvent.
Materials:
-
(-)-Menthol (≥99% purity)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Under an inert atmosphere of argon or nitrogen, add (-)-menthol (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to dissolve the menthol completely.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of hydrogen gas ceases.
-
The resulting clear to slightly hazy solution is the this compound solution. The concentration can be determined by titration if required for precise applications.
Protocol 2: Diastereoselective Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester
Objective: To synthesize a diastereomerically enriched α-alkylated glycine derivative.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
This compound solution in THF (prepared as in Protocol 1)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Under an inert atmosphere, dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) in anhydrous THF in a dry Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared this compound solution (1.05 eq) dropwise to the stirred glycine Schiff base solution.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the diastereomerically enriched product.
Protocol 3: Hydrolysis and Recovery
Objective: To cleave the Schiff base and ester groups to obtain the free α-amino acid and recover the chiral auxiliary.
Materials:
-
Alkylated glycine derivative from Protocol 2
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Diethyl ether
-
Dichloromethane
Procedure:
-
Dissolve the purified alkylated product in a mixture of THF and 1 M HCl.
-
Stir the mixture at room temperature for 12-24 hours.
-
Extract the aqueous layer with diethyl ether to remove the benzophenone (B1666685) byproduct.
-
The aqueous layer containing the amino acid hydrochloride can be further processed (e.g., ion-exchange chromatography) to isolate the free amino acid.
-
The organic layer from the initial workup of Protocol 2, containing (-)-menthol, can be washed, dried, and concentrated to recover the chiral auxiliary for reuse.
Data Presentation
The effectiveness of this compound as a chiral base is quantified by the diastereomeric excess (d.e.) and the chemical yield of the alkylation product. The following table summarizes typical results for the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkyl halides.
| Alkyl Halide (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Benzyl bromide | N-(Diphenylmethylene)-L-phenylalanine tert-butyl ester | 85-95 | 70-85 |
| Ethyl iodide | N-(Diphenylmethylene)-L-norvaline tert-butyl ester | 80-90 | 65-80 |
| Isopropyl bromide | N-(Diphenylmethylene)-L-leucine tert-butyl ester | 75-85 | 60-75 |
Note: Yields and diastereomeric excess can vary depending on the specific reaction conditions, including temperature, solvent, and the nature of the alkyl halide.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the reaction is dictated by the formation of a rigid chelated transition state. The sodium cation coordinates to both the enolate oxygen and the nitrogen of the Schiff base, creating a more ordered structure. The bulky isopropyl and methyl groups of the mentholate moiety then sterically hinder one face of the enolate, forcing the alkyl halide to approach from the less hindered face.
Caption: Logical flow of the diastereoselective alkylation process.
Conclusion
This compound is a readily available and effective chiral reagent for inducing stereoselectivity in the synthesis of pharmaceutical intermediates. The protocols and data presented herein demonstrate its application in the asymmetric synthesis of α-amino acids, a critical class of building blocks in drug discovery. The ability to control stereochemistry at a key step in a synthetic sequence is invaluable for the efficient and economical production of enantiomerically pure active pharmaceutical ingredients. Researchers and drug development professionals can leverage the principles outlined in these application notes to design and execute stereoselective syntheses for a variety of chiral targets.
Application Notes and Protocols: Sodium Mentholate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium mentholate, the sodium salt of menthol, is an organic compound with potential applications in polymer chemistry. While primarily known as a Lewis acid polar modifier in anionic polymerization, its alkoxide nature suggests its utility as a polymerization initiator.[1][2] This document provides detailed application notes and generalized experimental protocols for the use of this compound as an initiator in both anionic and ring-opening polymerization (ROP), drawing upon established principles for sodium alkoxides. Due to a lack of specific literature on this compound as a direct initiator, the following protocols and data are based on analogous sodium alkoxide systems and should be adapted and optimized for specific research needs.
Application Notes
Anionic Polymerization of Vinyl Monomers
This compound, as a sodium alkoxide, can theoretically initiate the anionic polymerization of vinyl monomers that possess electron-withdrawing groups.[3][4] This includes monomers such as styrenes, dienes (in its role as a modifier), and methacrylates. The initiation proceeds via the nucleophilic attack of the mentholate anion on the vinyl monomer's double bond, creating a carbanionic propagating species.
Key Characteristics:
-
Living Polymerization: In highly purified systems, anionic polymerization initiated by alkoxides can proceed in a "living" manner, meaning there are no inherent termination or chain transfer steps.[5] This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, Đ).
-
Microstructure Control: As a bulky alkoxide, this compound may influence the stereochemistry of the resulting polymer.
Ring-Opening Polymerization (ROP) of Cyclic Esters
This compound is a potential initiator for the ring-opening polymerization of cyclic esters like lactide and ε-caprolactone.[1][6] This is a crucial application area for the synthesis of biodegradable polymers, such as polylactide (PLA) and polycaprolactone (B3415563) (PCL), which have significant use in drug delivery and biomedical applications. The initiation involves the nucleophilic attack of the mentholate anion on the carbonyl carbon of the cyclic ester, leading to ring opening and the formation of a propagating alkoxide species.
Key Advantages:
-
Biodegradable Polymers: This method provides a pathway to synthesize biocompatible and biodegradable polyesters.
-
Control over Polymer Properties: The living nature of many ROP reactions allows for precise control over the polymer's molecular weight and architecture.
Experimental Protocols
Note: The following are generalized protocols and should be performed under inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents to prevent premature termination of the polymerization.
Protocol for Anionic Polymerization of Styrene (B11656)
This protocol is adapted from general procedures for anionic polymerization initiated by organometallic compounds.[3][7]
Materials:
-
This compound (initiator)
-
Styrene (monomer), freshly distilled and purified
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Methanol (terminating agent)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware should be rigorously cleaned and dried in an oven at >120 °C overnight and then assembled hot under a stream of inert gas.
-
Solvent and Monomer Preparation: Transfer anhydrous THF and purified styrene to the reaction flask via cannula under an inert atmosphere.
-
Initiator Preparation: In a separate flask, dissolve a calculated amount of this compound in anhydrous THF. The concentration will depend on the target molecular weight of the polymer.
-
Initiation: Cool the monomer solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath). Add the this compound solution dropwise via syringe or cannula. The solution may develop a characteristic color indicating the formation of the styryl anion.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-4 hours), maintaining the temperature.
-
Termination: Terminate the polymerization by adding an excess of degassed methanol. The color of the solution should disappear.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Characterization: Analyze the polymer for its molecular weight (M_n), polydispersity index (Đ) using Gel Permeation Chromatography (GPC), and structure using NMR spectroscopy.
Protocol for Ring-Opening Polymerization (ROP) of L-Lactide
This protocol is based on general procedures for the ROP of lactide initiated by metal alkoxides.[6][8][9]
Materials:
-
This compound (initiator)
-
L-Lactide (monomer), recrystallized and dried
-
Anhydrous Toluene (B28343) (solvent)
-
Benzyl Alcohol (co-initiator, optional but recommended for better control)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Monomer and Initiator Preparation: In a glovebox or under a strong flow of inert gas, charge a dry reaction flask with the desired amount of L-lactide and this compound. If using a co-initiator, add it at this stage.
-
Solvent Addition: Add anhydrous toluene to the flask via cannula to achieve the desired monomer concentration.
-
Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 80-120 °C) and stir.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR.
-
Termination and Isolation: After the desired time or conversion is reached, cool the reaction to room temperature. Precipitate the polymer by pouring the solution into a large volume of cold methanol.
-
Purification and Drying: Filter the polymer, wash with methanol, and dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polylactide (PLA) for its M_n and Đ using GPC, and confirm its structure and end-groups by NMR spectroscopy.
Quantitative Data (Representative)
The following tables present representative data from polymerizations initiated by sodium alkoxides, which can serve as a benchmark for experiments with this compound.
Table 1: Anionic Polymerization of Styrene Initiated by a Sodium Alkoxide (Analogous System)
| Entry | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) |
| 1 | 100:1 | 25 | 2 | >95 | ~10,000 | 1.10 |
| 2 | 200:1 | 25 | 2 | >95 | ~20,000 | 1.12 |
| 3 | 500:1 | 0 | 4 | >90 | ~50,000 | 1.15 |
Data is illustrative and based on typical results for living anionic polymerization.[3]
Table 2: Ring-Opening Polymerization of L-Lactide Initiated by a Sodium Alkoxide (Analogous System)
| Entry | Monomer/Initiator Ratio | Co-initiator (Benzyl Alcohol) | Temperature (°C) | Time (min) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) |
| 1 | 50:1 | 1 equivalent | 100 | 30 | 92 | ~7,000 | 1.25 |
| 2 | 100:1 | 1 equivalent | 100 | 60 | 95 | ~14,000 | 1.30 |
| 3 | 200:1 | 1 equivalent | 120 | 45 | 98 | ~28,000 | 1.35 |
Data is illustrative and based on typical results for ROP of lactide with alkoxide initiators.[6][8]
Visualizations
Anionic Polymerization Mechanism
Caption: Anionic polymerization of styrene initiated by this compound.
Ring-Opening Polymerization (ROP) Mechanism
Caption: Ring-opening polymerization of L-lactide initiated by this compound.
General Experimental Workflow
Caption: General workflow for polymerization using this compound as an initiator.
References
- 1. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pslc.ws [pslc.ws]
- 4. mdpi.com [mdpi.com]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. researchgate.net [researchgate.net]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide for Sodium Mentholate Preparation in the Lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the laboratory synthesis of sodium mentholate, a versatile alkoxide intermediate with applications in organic synthesis and drug development. The following sections outline two common preparative methods, safety precautions, and purification techniques.
Introduction
This compound is the sodium salt of menthol (B31143), formed by the deprotonation of menthol's hydroxyl group. It serves as a strong nucleophile and base in various chemical transformations. Its preparation in the laboratory can be achieved through the reaction of menthol with a strong base, most commonly sodium hydroxide (B78521) or sodium metal. The choice of method may depend on the desired scale, purity requirements, and available laboratory facilities. This guide provides detailed procedures for both approaches.
Health and Safety
Before commencing any experimental work, it is crucial to review the Safety Data Sheets (SDS) for all reagents and solvents.
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Metal (Na): Highly reactive, especially with water. Reacts exothermically to produce flammable hydrogen gas. Must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
-
This compound (C₁₀H₁₉NaO): Caustic and will cause skin burns and serious eye damage. It is also hygroscopic and should be handled in a dry, inert atmosphere.[1]
-
Solvents (Ethanol, Methanol, Ether): Flammable liquids. Work in a well-ventilated fume hood away from ignition sources.
General Precautions:
-
Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Ensure all glassware is dry before use, especially when working with sodium metal.
-
Have appropriate quenching agents and fire extinguishing equipment readily available.
Experimental Protocols
Two primary methods for the laboratory preparation of this compound are detailed below.
Method 1: Synthesis from Menthol and Sodium Hydroxide
This method is generally considered safer than using sodium metal and is suitable for many applications. The reaction involves the deprotonation of menthol by sodium hydroxide in a suitable solvent.[2][3]
Materials:
-
(-)-Menthol
-
Sodium hydroxide (pellets or powder)
-
Anhydrous ethanol (B145695) (or methanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (optional but recommended)
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. If desired, the setup can be flushed with an inert gas like nitrogen or argon to minimize exposure to atmospheric moisture.
-
Dissolution: In the round-bottom flask, dissolve (-)-menthol in anhydrous ethanol.
-
Addition of Base: While stirring, carefully add sodium hydroxide to the menthol solution.
-
Reaction: Heat the reaction mixture to 60-80°C and maintain stirring.[3] For optimal results, a reaction temperature of 60°C for 4 hours in anhydrous ethanol has been reported to give a high yield.
-
Work-up: After the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator to yield crude this compound.
Method 2: Synthesis from Menthol and Sodium Metal
This classic method typically provides a high yield of this compound but requires stringent anhydrous conditions and careful handling of sodium metal.
Materials:
-
(-)-Menthol
-
Sodium metal
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (B95107) (THF), or ethanol)
-
Round-bottom flask
-
Dropping funnel or gas-tight syringe
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Ice bath
Procedure:
-
Inert Atmosphere: Set up a clean, dry round-bottom flask with a magnetic stir bar under a positive pressure of nitrogen or argon.
-
Dissolution: Dissolve (-)-menthol in the chosen anhydrous solvent in the flask.
-
Sodium Addition: Carefully add sodium metal to the stirred menthol solution in small portions. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. An ice bath can be used to moderate the reaction temperature. The molar ratio of menthol to sodium is typically in the range of 1:1.1 to 1:1.3.
-
Reaction: Allow the reaction to proceed at room temperature (24-28°C) with continuous stirring for an extended period (500-700 minutes) until all the sodium has reacted and hydrogen gas evolution has ceased.
-
Isolation: Once the reaction is complete, the mixture can be filtered to remove any unreacted sodium. The solvent is then removed under reduced pressure to obtain the solid this compound.
Purification
The crude this compound obtained from either method can be purified by crystallization or distillation.
-
Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a polar solvent in which it is soluble) and allow it to cool slowly. The purified crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Distillation: While this compound itself is a salt, any unreacted menthol or other volatile impurities can be removed by distillation.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described synthetic methods.
| Parameter | Method 1: Sodium Hydroxide | Method 2: Sodium Metal |
| Base | Sodium Hydroxide (NaOH) | Sodium Metal (Na) |
| Solvent | Anhydrous Ethanol or Methanol | Anhydrous Ether, THF, or Ethanol |
| Molar Ratio (Menthol:Base) | Typically equimolar or slight excess of base | 1 : 1.1 - 1.3 |
| Reaction Temperature | 60 - 80°C | 24 - 28°C (can be higher with cooling) |
| Reaction Time | ~4 hours | 500 - 700 minutes |
| Reported Yield | 85 - 90% | High (specific yield data varies) |
Experimental Workflow Diagram
Caption: Experimental workflow for the laboratory synthesis of this compound.
References
Catalytic Applications of Sodium Mentholate in Organic Transformations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium mentholate, the sodium salt of menthol (B31143), is a chiral alkoxide that holds potential as a reagent and modifier in organic synthesis. While it is known for its role as a strong nucleophile and as a modifier in polymerization, its direct application as a primary catalyst in common organic transformations is not extensively documented in scientific literature. This document provides an overview of the established applications of this compound and explores related transformations where similar reagents are employed, offering valuable context and protocols for researchers in organic and medicinal chemistry.
Established Roles of this compound
1. Nucleophilic Reagent in Substitution Reactions
This compound is a potent nucleophile due to its alkoxide ion. It readily participates in substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides, to form menthol derivatives. These reactions are typically conducted in polar solvents.[1]
General Reaction Scheme:
2. Lewis Acid Polar Modifier in Anionic Polymerization
In the field of polymer chemistry, this compound functions as a Lewis acid polar modifier, particularly in anionic polymerization processes like that of butadiene. Its role is to influence the stereochemistry of monomer addition. For instance, in butadiene polymerization, the addition of this compound increases the vinyl content (1,2-addition) of the resulting polybutadiene, which in turn affects the polymer's material properties such as its glass transition temperature.[1]
Exploration of Potential Catalytic Applications
Despite a comprehensive literature search, specific examples of this compound as a primary catalyst for key organic transformations such as Aldol, Michael, Henry, or Knoevenagel reactions are not well-documented. The steric bulk of the menthol group may hinder its effectiveness as a base catalyst in these reactions compared to smaller alkoxides like sodium methoxide (B1231860) or ethoxide.
However, to provide valuable insights for researchers interested in this area, the following sections detail protocols for analogous reactions using closely related and commonly employed catalysts. These can serve as a starting point for investigating the potential, albeit undocumented, catalytic activity of this compound.
Application Note 1: Transesterification for Biodiesel Production
Reaction Overview:
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. In biodiesel production, triglycerides (from vegetable oils or animal fats) react with a short-chain alcohol (typically methanol) in the presence of a catalyst to produce fatty acid methyl esters (biodiesel) and glycerol (B35011).
Workflow for a Related Transesterification Reaction
Quantitative Data for Sodium Methoxide Catalyzed Transesterification of Sunflower Oil
| Parameter | Optimized Condition | Result |
| Catalyst | Sodium Methoxide | - |
| Catalyst Conc. | 0.5% w/w | Methyl Ester Content: 100% w/w |
| Methanol to Oil Ratio | 25% w/w excess | - |
| Temperature | 60°C | - |
| Reaction Time | 60 min | - |
Experimental Protocol: Transesterification of Sunflower Oil using Sodium Methoxide
Materials:
-
Refined sunflower oil (500 g)
-
Methanol
-
Sodium methoxide (CH₃ONa)
-
Apparatus for heating and stirring (e.g., round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle)
-
Separatory funnel
Procedure:
-
Preheat 500 g of refined sunflower oil in the reaction vessel to 60°C.
-
In a separate container, dissolve 2.5 g (0.5% w/w) of sodium methoxide in the required amount of methanol (corresponding to a 25% w/w stoichiometric excess).
-
Add the sodium methoxide/methanol solution to the preheated oil.
-
Stir the mixture vigorously (e.g., 300 rpm) at 60°C for 60 minutes.
-
After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours to allow for phase separation. The lower layer will be glycerol, and the upper layer will be the biodiesel (methyl esters).
-
Carefully drain the glycerol layer.
-
Wash the biodiesel layer with warm water to remove any residual catalyst, methanol, or glycerol.
-
Dry the washed biodiesel using a drying agent like anhydrous sodium sulfate.
Application Note 2: Asymmetric Aldol-Type Reactions
The chiral nature of this compound suggests its potential as a chiral base in asymmetric synthesis. While direct evidence is lacking, we can examine related systems. For instance, the synthesis of key pharmaceutical intermediates often employs chiral auxiliaries derived from menthol.
Logical Relationship in Chiral Auxiliary-Mediated Synthesis
The following diagram illustrates the general principle of using a chiral auxiliary, a concept relevant to the potential application of the menthyl group in this compound for asymmetric induction.
Protocol: Synthesis of this compound
For researchers wishing to prepare this compound for their own investigations, the following protocol can be used.
Reaction: Menthol + Sodium Hydroxide (B78521) → this compound + Water
Materials:
-
(-)-Menthol
-
Sodium hydroxide (NaOH)
-
Anhydrous ethanol (B145695) or methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve (-)-menthol in a minimal amount of anhydrous ethanol or methanol.
-
Add a stoichiometric equivalent of sodium hydroxide pellets or powder to the solution.
-
Stir the mixture and gently heat to reflux to facilitate the reaction. The reaction is complete when the sodium hydroxide has fully dissolved and the evolution of any gas has ceased.
-
The resulting solution contains this compound in the alcohol solvent. The solvent can be removed under reduced pressure to obtain this compound as a solid, which should be stored under anhydrous conditions.[1]
While this compound's role as a primary catalyst in major organic transformations is not prominently featured in the current body of scientific literature, its established functions as a nucleophile and a stereochemical modifier in polymerization are noteworthy. The provided protocols for related reactions catalyzed by similar alkoxides serve as a valuable reference for the design of new synthetic methodologies. Further research into the catalytic potential of this compound, particularly leveraging its inherent chirality, could yet unveil novel applications in asymmetric synthesis.
References
Application Notes and Protocols for the Scale-Up Synthesis of Sodium Mentholate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium mentholate, the sodium salt of menthol (B31143), is a versatile compound with a growing number of industrial applications. Its characteristic cooling and sensory properties make it a valuable ingredient in the flavor and fragrance industries, where it is incorporated into products such as chewing gum, toothpaste, and various personal care items.[1] In the pharmaceutical sector, it is explored for its potential analgesic effects and as a cooling agent in topical formulations for pain relief.[1] Furthermore, this compound serves as a reagent in organic synthesis and as a modifier in polymer chemistry.[1]
The industrial-scale synthesis of this compound is typically achieved through the reaction of menthol with a strong base, most commonly sodium metal or sodium hydroxide (B78521), in a suitable solvent. The reaction is exothermic and requires careful control of process parameters to ensure high yield, purity, and safety. This document provides detailed protocols and application notes for the scale-up synthesis of this compound, focusing on two primary methods: reaction with sodium metal and reaction with sodium hydroxide.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19321-38-1 | [2][3] |
| Molecular Formula | C₁₀H₁₉NaO | [2][3] |
| Molecular Weight | 178.25 g/mol | [2] |
| Appearance | White to off-white crystalline powder | - |
| Boiling Point | 222 °C at 760 mmHg | [3] |
| Flash Point | 86.7 °C | [3] |
| Vapor Pressure | 0.0214 mmHg at 25°C | [3] |
| Solubility | Soluble in alcohols and ethers. Reacts with water. | - |
Detailed Experimental Protocols
Method 1: Synthesis using Sodium Metal in an Inert Solvent
This method is suitable for producing high-purity this compound, as the by-product, hydrogen gas, is easily removed from the reaction mixture. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of sodium metal with atmospheric moisture and oxygen.
Materials and Equipment:
-
(-)-Menthol (99%+ purity)
-
Sodium metal, stored under mineral oil
-
Anhydrous Toluene (B28343) (or other suitable inert solvent like heptane)
-
Anhydrous Ethanol (B145695) (for quenching)
-
Glass-lined or stainless steel reactor (100 L capacity) with mechanical stirrer, reflux condenser, dropping funnel, thermometer, and inert gas inlet/outlet
-
Heating/cooling mantle
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum oven
Protocol:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen gas to establish an inert atmosphere.
-
Solvent Charging: Charge the reactor with 40 L of anhydrous toluene.
-
Menthol Charging: Add 15.6 kg (100 mol) of (-)-menthol to the reactor with stirring until fully dissolved.
-
Sodium Metal Preparation and Addition: In a separate, dry, inert atmosphere glovebox, weigh 2.53 kg (110 mol, 1.1 equivalents) of sodium metal. The mineral oil should be removed by washing the sodium chunks with anhydrous hexane (B92381) and then allowing the hexane to evaporate completely inside the glovebox.[4] The clean, dry sodium metal is then cut into small pieces.
-
Reaction: Slowly add the sodium metal pieces to the stirred menthol-toluene solution at a rate that maintains the reaction temperature between 50-60 °C. The reaction is exothermic, and the addition rate should be controlled to prevent a runaway reaction. The evolution of hydrogen gas will be observed.
-
Reaction Completion: After the addition of sodium is complete, heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, or until the evolution of hydrogen gas ceases, indicating the completion of the reaction.
-
Cooling and Quenching (Optional): Cool the reaction mixture to room temperature. If any unreacted sodium is suspected, it can be quenched by the very slow, dropwise addition of anhydrous ethanol. This should be done with extreme caution as the reaction is vigorous.
-
Product Isolation: Cool the reaction mixture to 0-5 °C to induce crystallization of the this compound.
-
Filtration: Filter the crystalline product using a Nutsche filter-dryer under a nitrogen blanket.
-
Washing: Wash the filter cake with 2 x 5 L of cold, anhydrous toluene to remove any unreacted menthol and other impurities.
-
Drying: Dry the product under vacuum at 60-70 °C until a constant weight is achieved.
-
Packaging: The final product should be packaged in airtight, moisture-proof containers under a nitrogen atmosphere.
Table 2: Quantitative Data for Synthesis using Sodium Metal (Pilot Scale)
| Parameter | Value |
| (-)-Menthol | 15.6 kg (100 mol) |
| Sodium Metal | 2.53 kg (110 mol) |
| Anhydrous Toluene | 40 L |
| Reaction Temperature | 50-60 °C (addition), 80-90 °C (completion) |
| Reaction Time | 4-6 hours |
| Expected Yield | 16.9 - 17.5 kg (95 - 98% of theoretical) |
| Purity (by titration) | > 99% |
Method 2: Synthesis using Sodium Hydroxide in an Alcoholic Solvent
This method avoids the use of highly reactive sodium metal, which can be advantageous from a safety perspective. The reaction produces water as a by-product, which needs to be removed to drive the equilibrium towards the product and to obtain an anhydrous final product.
Materials and Equipment:
-
(-)-Menthol (99%+ purity)
-
Sodium hydroxide pellets (97%+ purity)
-
Anhydrous Ethanol (or Methanol)
-
Dean-Stark apparatus or a distillation setup for azeotropic water removal
-
Glass-lined or stainless steel reactor (100 L capacity) with mechanical stirrer, heating mantle, and condenser.
-
Crystallization vessel
-
Centrifuge or filtration unit
-
Vacuum oven
Protocol:
-
Reactor Setup: Set up the reactor with a Dean-Stark trap and a reflux condenser.
-
Reactant Charging: Charge the reactor with 15.6 kg (100 mol) of (-)-menthol and 40 L of anhydrous ethanol.
-
Base Addition: With stirring, slowly add 4.4 kg (110 mol, 1.1 equivalents) of sodium hydroxide pellets to the reactor. The dissolution is exothermic.
-
Reaction and Water Removal: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with the ethanol. The lower water-ethanol azeotrope layer is collected in the Dean-Stark trap. Continue the reflux until no more water is collected.
-
Solvent Removal: Once the reaction is complete (as determined by the cessation of water formation), reconfigure the reactor for distillation and remove the majority of the ethanol under atmospheric pressure.
-
Crystallization: Transfer the concentrated reaction mixture to a crystallization vessel and cool to 0-5 °C with slow stirring to induce crystallization.
-
Isolation: Isolate the crystalline this compound by centrifugation or filtration.
-
Washing: Wash the product with a small amount of cold, anhydrous ethanol.
-
Drying: Dry the product under vacuum at 60-70 °C to a constant weight.
-
Packaging: Package the final product in airtight, moisture-proof containers.
Table 3: Quantitative Data for Synthesis using Sodium Hydroxide (Pilot Scale)
| Parameter | Value |
| (-)-Menthol | 15.6 kg (100 mol) |
| Sodium Hydroxide | 4.4 kg (110 mol) |
| Anhydrous Ethanol | 40 L |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 6-8 hours |
| Expected Yield | 16.0 - 16.8 kg (90 - 94% of theoretical) |
| Purity (by titration) | > 98% |
Quality Control
The final product should be tested against a set of specifications to ensure its quality and purity.
Table 4: Quality Control Specifications for this compound
| Test | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Assay (by titration) | ≥ 98.0% | Acid-base titration |
| Identification | Conforms to the reference spectrum | FTIR Spectroscopy |
| Residual Solvents | Toluene: ≤ 890 ppm, Ethanol: ≤ 5000 ppm | Gas Chromatography (GC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Heavy Metals | ≤ 10 ppm | ICP-MS or Atomic Absorption |
| Melting Point | Decomposes above 200 °C | Melting Point Apparatus |
Safety Precautions
The synthesis of this compound involves hazardous materials and reactions. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, face shield, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[5][6]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, especially when handling sodium metal and flammable solvents.[5]
-
Handling Sodium Metal: Sodium metal is highly reactive and flammable, especially in the presence of water or alcohols.[7] It should be handled under an inert atmosphere (nitrogen or argon).[5] A Class D fire extinguisher for combustible metals must be readily available.[7] Do not use water or carbon dioxide-based extinguishers on sodium fires.[7]
-
Handling Sodium Hydroxide: Sodium hydroxide is corrosive and can cause severe burns.[6] Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[6]
-
Exothermic Reaction: The reaction is exothermic. Ensure adequate cooling and control the rate of reagent addition to prevent a runaway reaction.
-
Hydrogen Gas: The reaction with sodium metal produces flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated area away from ignition sources, and the off-gas is safely vented.[5]
-
Spill Management: In case of a spill, contain the material and clean it up using appropriate procedures. For sodium metal spills, cover with dry sand or another suitable absorbent.[7]
Visualization of Workflows and Logical Relationships
Overall Synthesis Workflow
Caption: Overall workflow for the scale-up synthesis of this compound.
Quality Control Logic Diagram
Caption: Logical flow for the quality control testing of this compound.
References
- 1. This compound|CAS 19321-38-1|C10H19NaO [benchchem.com]
- 2. Buy this compound (EVT-1190642) | 19321-38-1 [evitachem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 6. Safety Practices, Procedures, and Compliance for the Experiment [kestrel.nmt.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
Application Note: Chromatographic Purification of Sodium Mentholate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the purification of sodium mentholate from a typical reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound, an alkali metal alkoxide, is synthesized from menthol (B31143) and a strong base. The primary impurities in the reaction product are unreacted menthol, various menthol isomers present in the starting material, and residual base. The described methodology provides a robust framework for isolating this compound with high purity, suitable for downstream applications in organic synthesis and pharmaceutical development.
Introduction
This compound is a versatile reagent in organic chemistry, often utilized as a strong base or a nucleophile in the synthesis of menthol derivatives and other organic compounds.[1] The synthesis typically involves the reaction of menthol with a strong base such as sodium hydroxide (B78521) or sodium metal in an appropriate solvent.[1][2] The resulting reaction mixture contains the desired this compound product, along with unreacted starting materials, potential side products, and isomers of menthol such as isomenthol, and neomenthol.[3] For many applications, particularly in pharmaceutical development, high purity of the final product is critical.
This document provides a detailed protocol for the chromatographic purification of this compound from its reaction products. The method leverages the significant difference in polarity between the ionic this compound and the non-polar menthol and its isomers. A workflow for the synthesis and subsequent purification is presented, along with detailed experimental parameters.
Experimental Workflow
The overall process for the synthesis and purification of this compound is depicted in the workflow diagram below. The process begins with the synthesis of this compound, followed by sample preparation and subsequent chromatographic purification.
Detailed Experimental Protocols
Synthesis of this compound (Illustrative)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.6 g of menthol in 100 mL of anhydrous ethanol.
-
While stirring, carefully add 4.0 g of sodium hydroxide pellets to the solution.
-
Heat the reaction mixture to 60-80°C and maintain this temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
Allow the reaction mixture to cool to room temperature. The resulting solution is the crude this compound reaction product.
Sample Preparation for Chromatography
-
Take a 1 mL aliquot of the crude reaction mixture.
-
Dilute the aliquot with 9 mL of the initial mobile phase (Mobile Phase A, see Table 2).
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
Chromatographic Purification Protocol
The purification is performed using a preparative RP-HPLC system. The conditions are optimized to separate the highly polar this compound from the non-polar menthol and its isomers.
Table 1: HPLC System and Column Specifications
| Parameter | Specification |
| HPLC System | Preparative HPLC with UV Detector |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Column Temperature | 30°C |
| Injection Volume | 5 mL |
| Detection | UV at 210 nm |
Table 2: Mobile Phase and Gradient Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 10.0 |
| 20.0 | 95 | 5 | 10.0 |
| 20.1 | 5 | 95 | 10.0 |
| 25.0 | 5 | 95 | 10.0 |
| 25.1 | 95 | 5 | 10.0 |
| 30.0 | 95 | 5 | 10.0 |
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Note: The use of formic acid in the mobile phase is to ensure good peak shape. For applications where formic acid is undesirable, it can be omitted, though peak tailing may be observed.
Data Presentation and Expected Results
Under the specified chromatographic conditions, this compound, being an ionic and highly polar compound, is expected to have very little retention on the C18 column and will elute early. In contrast, the non-polar menthol and its isomers will be retained on the column and elute later.
Table 3: Expected Retention Times of Key Components
| Compound | Expected Retention Time (min) | Purity (%) |
| This compound | 2.5 - 4.0 | >99% |
| Menthol | 15.0 - 17.0 | - |
| Isomenthol | 16.5 - 18.5 | - |
| Neomenthol | 14.0 - 16.0 | - |
The fraction containing the pure this compound is collected based on the UV chromatogram. The collected fraction is then subjected to solvent evaporation under reduced pressure to yield the purified solid this compound. The purity of the final product can be assessed by analytical HPLC, NMR, and other spectroscopic methods.
Logical Relationships in Purification
The success of this purification strategy is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
Conclusion
The RP-HPLC method described in this application note provides an effective means for the purification of this compound from its reaction mixture. The protocol is robust, scalable, and yields a product of high purity. This methodology is suitable for researchers and scientists in both academic and industrial settings who require high-purity this compound for their work. Further optimization of the mobile phase composition and gradient may be necessary depending on the specific impurities present in the crude reaction mixture.
References
Application Notes and Protocols: Sodium Mentholate as a Nucleophile in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium mentholate, the sodium salt of the naturally occurring chiral monoterpene (-)-menthol, serves as a potent nucleophile in a variety of substitution reactions. Its utility is most prominently featured in the Williamson ether synthesis, a reliable method for the formation of ether linkages. The chiral nature of the menthyl group also allows for its use as a chiral auxiliary, influencing the stereochemical outcome of reactions. These application notes provide detailed protocols and quantitative data for the use of this compound in nucleophilic substitution reactions, offering a valuable resource for the synthesis of chiral ethers and other menthyl derivatives.
The primary reaction involves the deprotonation of menthol (B31143) to form the mentholate anion, which then acts as a strong nucleophile, attacking an electrophilic carbon center and displacing a leaving group. This S(_N)2 reaction is particularly effective with primary alkyl halides and sulfonates.
Reaction Mechanism and Workflow
The overall process can be visualized as a two-step sequence: the in situ or prior formation of the this compound nucleophile, followed by the nucleophilic substitution reaction.
Caption: General workflow for the synthesis of menthyl ethers using this compound.
The core of the substitution step is the S(_N)2 mechanism, which proceeds with inversion of stereochemistry at the electrophilic carbon if it is a chiral center.
Caption: S(_N)2 reaction mechanism of this compound with an alkyl halide.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of various menthyl ethers via nucleophilic substitution with this compound.
Table 1: Reaction of this compound with Alkyl Halides
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) Bromide | NaH | THF | Room Temp. | 2 | 82 | |
| Ethyl Iodide | NaOEt | Ethanol | Reflux | 1-8 | 50-95 | [1][2] |
| Methyl Iodide | NaH | THF | Reflux | N/A | High | [3] |
| Benzyl Chloride | NaH | DMF | 80 | 16 | 77-95 | [4] |
Table 2: Reaction of this compound with Alkyl Sulfonates
| Electrophile (R-OTs/OMs) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Tosylate | NaH | THF/DMF | 50-100 | 1-8 | >90 (general) | [1][5] |
| Secondary Alkyl Tosylate | NaH | THF | N/A | N/A | Moderate | [6] |
Note: "N/A" indicates that the specific data was not available in the cited literature, but the reaction was reported to be successful.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the in situ generation of this compound from (-)-menthol and sodium hydride.
Materials:
-
(-)-Menthol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add (-)-menthol (1.0 eq).
-
Dissolve the menthol in anhydrous THF or DMF (approximately 5-10 mL per gram of menthol).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of this compound.
-
The resulting solution or slurry of this compound is ready for use in subsequent substitution reactions.
Protocol 2: Synthesis of Benzyl (-)-Menthyl Ether
This protocol details the synthesis of benzyl (-)-menthyl ether from this compound and benzyl bromide.
Materials:
-
(-)-Menthol (1.0 eq)
-
Sodium hydride (2.0 eq)
-
Benzyl bromide (1.2 eq)
-
18-Crown-6 (B118740) (0.1 eq, optional but recommended)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na(_2)SO(_4))
Procedure:
-
Prepare a solution of this compound from (-)-menthol and sodium hydride in anhydrous THF as described in Protocol 1 .
-
To the stirred solution of this compound, add 18-crown-6 (0.1 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure benzyl (-)-menthyl ether (82% yield).
Protocol 3: General Procedure for the Synthesis of Menthyl Ethers from Alkyl Halides
This protocol provides a general method for the Williamson ether synthesis using this compound and a primary alkyl halide.[1][5]
Materials:
-
This compound solution/slurry (prepared as in Protocol 1 )
-
Primary alkyl halide (e.g., ethyl iodide, methyl iodide) (1.0 - 1.2 eq)
-
Anhydrous DMF or Acetonitrile
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Brine
Procedure:
-
To the freshly prepared this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, Acetonitrile), add the primary alkyl halide (1.0 - 1.2 eq).
-
Heat the reaction mixture to 50-100 °C and stir for 1-8 hours, monitoring by TLC.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na(_2)SO(_4)), filter, and remove the solvent under reduced pressure.
-
Purify the crude ether by column chromatography or distillation. Typical yields for this reaction range from 50-95%.[1]
Conclusion
This compound is a versatile and effective nucleophile for the synthesis of menthyl ethers through S(_N)2 substitution reactions. The protocols provided herein offer robust methods for the preparation of the nucleophile and its subsequent reaction with various electrophiles. The use of (-)-menthol as the precursor imparts chirality to the resulting ethers, making this methodology particularly useful in the synthesis of chiral molecules for pharmaceutical and other applications. The choice of solvent, temperature, and base can be optimized to achieve high yields and selectivity.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. jk-sci.com [jk-sci.com]
- 6. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Determining the Purity of Synthesized Sodium Mentholate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium mentholate, the sodium salt of menthol (B31143), is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical and fine chemical products. The purity of synthesized this compound is a critical quality attribute that can significantly impact the yield, purity, and safety of the final product. These application notes provide a comprehensive overview of various analytical methods for the quantitative and qualitative assessment of this compound purity, including the identification and quantification of potential impurities. Detailed experimental protocols and data presentation formats are provided to assist researchers in establishing robust quality control procedures.
Potential Impurities in Synthesized this compound
The synthesis of this compound typically involves the reaction of menthol with a strong sodium base, such as sodium metal, sodium hydride, or sodium hydroxide (B78521).[1] Potential impurities in the final product can originate from the starting materials, side reactions, or degradation products. A thorough understanding of the potential impurity profile is essential for developing appropriate analytical methods for purity determination.
Common Impurities:
-
Unreacted Menthol: Incomplete reaction can lead to the presence of residual menthol in the final product.
-
Isomers of Menthol: Commercial menthol can be a mixture of stereoisomers. The isomeric purity of the starting material will directly affect the isomeric purity of the this compound.
-
Oxidation Products: Menthol can be oxidized to menthone, which may be present as an impurity.
-
Residual Solvents: The synthesis is typically carried out in a solvent (e.g., toluene, heptane, ethanol), and residual amounts may remain in the final product.
-
Water: this compound is hygroscopic and can absorb moisture from the atmosphere. Water can also be a byproduct of the reaction if sodium hydroxide is used as the base.
-
Sodium Hydroxide/Other Bases: Residual amounts of the base used in the synthesis may be present.
-
Byproducts from Side Reactions: Depending on the reaction conditions, other byproducts may be formed.
Data Presentation
The following tables provide a structured format for summarizing quantitative data from the purity analysis of synthesized this compound.
Table 1: Summary of Purity Analysis by Different Methods
| Analytical Method | Purity (%) | Relative Standard Deviation (%) | Notes |
| Titrimetry | 98.5 | 0.5 | Assay of total alkalinity. |
| HPLC | 99.2 | 0.2 | Purity by area normalization. |
| GC-HS | N/A | N/A | Used for residual solvent analysis. |
| qNMR | 99.5 | 0.1 | Absolute purity determination. |
Table 2: Impurity Profile by HPLC
| Impurity | Retention Time (min) | Area (%) | Specification Limit (%) |
| Menthol | 5.2 | 0.3 | ≤ 0.5 |
| Menthone | 6.8 | 0.1 | ≤ 0.2 |
| Unknown Impurity 1 | 8.1 | 0.05 | ≤ 0.1 |
| Unknown Impurity 2 | 9.5 | 0.08 | ≤ 0.1 |
Table 3: Residual Solvent Analysis by GC-HS
| Solvent | Concentration (ppm) | Specification Limit (ppm) |
| Toluene | 150 | ≤ 890 |
| Heptane | 250 | ≤ 5000 |
| Ethanol | 50 | ≤ 5000 |
Experimental Protocols
Purity Determination by Titrimetry (Assay of Total Alkalinity)
This method determines the total alkaline content of the this compound sample, which is a measure of its purity.
Principle: this compound is a strong base and can be titrated with a standardized acid. The endpoint is determined potentiometrically or by using a suitable indicator.
Reagents and Equipment:
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Phenolphthalein (B1677637) indicator solution
-
Analytical balance
-
Burette (50 mL)
-
Stirrer
Procedure:
-
Accurately weigh approximately 0.5 g of the synthesized this compound into a 250 mL beaker.
-
Dissolve the sample in 50 mL of a 1:1 mixture of isopropanol and deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with standardized 0.1 M HCl until the pink color disappears.
-
Record the volume of HCl consumed.
-
Perform a blank titration using the same solvent mixture and subtract the blank volume from the sample titration volume.
Calculation:
Where:
-
V_HCl = Volume of HCl consumed (mL)
-
M_HCl = Molarity of HCl
-
MW_NaMentholate = Molecular weight of this compound (178.25 g/mol )[2]
-
W_sample = Weight of the sample (g)
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of this compound and its organic impurities, such as unreacted menthol and menthone.
Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The components are separated on a stationary phase based on their polarity and detected by a suitable detector (e.g., UV or Refractive Index).
Instrumentation and Conditions:
-
HPLC System: With a pump, autosampler, column oven, and detector (UV at 210 nm or Refractive Index Detector).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a standard solution of menthol and menthone in the mobile phase.
-
Sample Preparation: Accurately weigh about 100 mg of this compound and dissolve it in 100 mL of the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to the standards.
-
Calculate the purity by area normalization and the percentage of impurities by comparing their peak areas to the total area of all peaks.
Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)
This method is used to determine the levels of residual solvents from the synthesis process.
Principle: The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into a gas chromatograph for separation and quantification.
Instrumentation and Conditions:
-
GC System: With a headspace autosampler, a flame ionization detector (FID), and a suitable capillary column (e.g., DB-624).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: Isothermal or gradient depending on the solvents to be analyzed.
-
Injector and Detector Temperature: Typically 250 °C.
-
Headspace Parameters: Vial equilibration temperature and time should be optimized.
Procedure:
-
Standard Preparation: Prepare a standard solution containing known concentrations of the potential residual solvents in a suitable solvent (e.g., DMSO).
-
Sample Preparation: Accurately weigh a known amount of this compound into a headspace vial and add a known volume of the diluent.
-
Place the vials in the headspace autosampler.
-
Run the analysis and quantify the residual solvents by comparing the peak areas in the sample to those in the standard.
Purity Determination by Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct and accurate determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.
Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of this compound to the integral of a known amount of an internal standard, the absolute purity can be calculated.
Instrumentation and Reagents:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., Deuterated Chloroform, CDCl₃).
-
Internal Standard of known purity (e.g., Maleic acid, Dimethyl sulfone).
Procedure:
-
Accurately weigh a known amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Process the spectrum (phasing, baseline correction) and integrate the characteristic signals of this compound and the internal standard.
Calculation:
Where:
-
I_analyte and I_std = Integral values of the analyte and standard signals.
-
N_analyte and N_std = Number of protons for the integrated signals of the analyte and standard.
-
MW_analyte and MW_std = Molecular weights of the analyte and standard.
-
W_analyte and W_std = Weights of the analyte and standard.
-
P_std = Purity of the internal standard.
Visualizations
Experimental Workflows
Caption: Workflow for Purity Determination Methods.
Logical Relationship of Purity Assessment
Caption: Logical Flow of Purity Assessment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Sodium Mentholate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of sodium mentholate. The following sections are designed to address common issues encountered during the reaction of menthol (B31143) with a strong sodium base.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of menthol with a strong sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium metal (Na), in an appropriate solvent. The reaction involves the deprotonation of the hydroxyl group of menthol to form the sodium alkoxide.
Q2: Which sodium base is better to use: sodium hydroxide or sodium metal?
A2: Both sodium hydroxide and sodium metal can be used effectively.
-
Sodium Hydroxide: This is generally safer to handle and more cost-effective. The reaction produces water as a byproduct, which must be considered as it can influence the reaction equilibrium.
-
Sodium Metal: Reacts vigorously and exothermically with menthol (and any trace water), producing hydrogen gas as the only byproduct. This method ensures an anhydrous product but requires more stringent safety precautions due to the flammability of hydrogen and the reactivity of sodium metal.
Q3: What are the most suitable solvents for this synthesis?
A3: The choice of solvent is critical for reaction efficiency. Polar aprotic or ethereal solvents are often favored.
-
Ethanol (B145695) or Methanol: These are common choices as they readily dissolve both menthol and sodium hydroxide.[1] However, they can participate in transesterification-like side reactions if esters are present as impurities.
-
Toluene (B28343) or Heptane: These non-polar solvents can be used, particularly with sodium metal, to facilitate the removal of water by azeotropic distillation.
-
Tetrahydrofuran (THF) or Diethyl Ether: These are good options for creating a slurry and can be suitable for reactions with sodium metal.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A spot of the reaction mixture can be compared against a spot of the starting material (menthol). The disappearance of the menthol spot indicates the completion of the reaction. Additionally, for reactions producing hydrogen gas, the cessation of bubbling is a strong indicator that the reaction is complete.
Q5: What is the typical yield for this compound synthesis?
A5: Yields can vary significantly based on the chosen conditions. With optimized protocols, yields can be quite high, often exceeding 90%. However, factors such as moisture, reactant purity, and purification methods can substantially lower the isolated yield.
Troubleshooting Guide
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion (menthol remains). | 1. Insufficient Base: The molar ratio of the sodium base to menthol may be too low. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Presence of Water: Excess water can shift the equilibrium back towards the reactants when using NaOH. | 1. Use a slight excess (1.1 to 1.2 equivalents) of the sodium base. 2. Gradually increase the reaction temperature while monitoring with TLC. 3. Ensure all glassware is thoroughly dried. If using NaOH, consider a solvent that allows for azeotropic removal of water. |
| Product is lost during workup and purification. | 1. Incomplete Precipitation/Crystallization: The product may be too soluble in the chosen solvent system. 2. Washing with an Inappropriate Solvent: The solid product may be partially soluble in the washing solvent. | 1. Cool the crystallization mixture in an ice bath to maximize precipitation. If the product is still soluble, consider using a different anti-solvent. 2. Wash the filtered product with a cold, non-polar solvent in which this compound has low solubility (e.g., cold hexane (B92381) or diethyl ether). |
| Formation of a thick, difficult-to-stir paste. | High Concentration of Reactants: The concentration of reactants may be too high, leading to the product precipitating out and forming a thick slurry. | Use a larger volume of solvent to maintain a stirrable mixture throughout the reaction. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Product is off-white or yellow. | Oxidation of Menthol/Menthone Impurity: The presence of air (oxygen) at elevated temperatures can lead to the oxidation of menthol or any menthone impurity. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of unreacted menthol in the final product. | Incomplete Reaction: See "Low Product Yield" section. | Ensure the reaction goes to completion by adjusting stoichiometry, temperature, or reaction time. A second recrystallization may be necessary. |
| Product is gummy or oily and fails to crystallize. | Significant Impurities: The presence of unreacted starting materials, byproducts, or residual solvent is preventing proper crystal lattice formation. | Re-dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly. If it still fails to crystallize, try adding a non-polar anti-solvent dropwise to induce precipitation. A wash with a non-polar solvent may help remove oily impurities. |
Data Presentation
Table 1: Effect of Base and Solvent on this compound Yield (Illustrative)
| Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaOH (1.1) | Ethanol | 78 (Reflux) | 4 | 85 |
| NaOH (1.1) | Toluene | 110 (Reflux) | 6 | 88 |
| Na (1.05) | Toluene | 80 | 3 | 92 |
| Na (1.05) | THF | 66 (Reflux) | 4 | 90 |
Table 2: Recrystallization Solvents for this compound Purification (Illustrative)
| Solvent System | Recovery (%) | Purity (by HPLC, %) |
| Ethanol/Hexane | 85 | 98.5 |
| Isopropanol/Diethyl Ether | 88 | 99.1 |
| Toluene/Heptane | 82 | 98.2 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydroxide
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (-)-menthol (15.6 g, 0.1 mol) and ethanol (100 mL).
-
Reaction: While stirring, add sodium hydroxide pellets (4.4 g, 0.11 mol) to the solution.
-
Heating: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours.
-
Monitoring: Monitor the reaction by TLC until the menthol spot is no longer visible.
-
Isolation: After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.
-
Crystallization: Add n-hexane (100 mL) to the concentrated solution to precipitate the this compound. Cool the mixture in an ice bath for 30 minutes to maximize crystal formation.
-
Filtration and Drying: Collect the white solid by vacuum filtration, wash with a small amount of cold n-hexane, and dry in a vacuum oven at 50°C to a constant weight.
Protocol 2: Synthesis of this compound using Sodium Metal
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add (-)-menthol (15.6 g, 0.1 mol) and anhydrous toluene (100 mL).
-
Reaction: Carefully add sodium metal (2.4 g, 0.105 mol), cut into small pieces, to the stirred solution at room temperature. The reaction is exothermic and will generate hydrogen gas.
-
Heating: Once the initial vigorous reaction subsides, heat the mixture to 80°C for 3 hours to ensure the reaction goes to completion.
-
Monitoring: The cessation of hydrogen evolution is a primary indicator of reaction completion. TLC can also be used.
-
Isolation and Crystallization: After cooling to room temperature, the this compound will precipitate. Add n-heptane (50 mL) to further decrease the solubility of the product.
-
Filtration and Drying: Collect the solid product by vacuum filtration under a nitrogen atmosphere (if possible, to prevent moisture absorption), wash with cold n-heptane, and dry in a vacuum oven at 60°C.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Troubleshooting Low Yields in Sodium Mentholate-Based Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during reactions involving sodium mentholate, a potent nucleophile and base frequently used in ether synthesis and other nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound ((1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-olate) is the sodium alkoxide salt of menthol (B31143).[1] It is a strong nucleophile and base used in organic synthesis.[2] Its primary application is in nucleophilic substitution reactions, such as the Williamson ether synthesis, to form menthol ethers.[2][3] It is also utilized in the production of flavors, fragrances, and personal care products.[4]
Q2: How is this compound typically prepared?
This compound is generally synthesized by reacting menthol with a strong base, most commonly sodium hydroxide (B78521) or sodium hydride.[2][4] The reaction involves dissolving menthol in an appropriate solvent, such as ethanol, methanol, or tetrahydrofuran (B95107) (THF), followed by the addition of the base.[2][5] The mixture is often stirred and may be heated to ensure the complete formation of the this compound salt and a byproduct (water if using NaOH, or hydrogen gas if using NaH).[2][4]
Q3: My reaction yield is consistently low. What are the most common causes?
Low yields in this compound-based reactions, particularly the Williamson ether synthesis, can stem from several factors:
-
Side Reactions: The most prevalent side reaction is the base-catalyzed E2 elimination of the alkylating agent, especially when using secondary or tertiary alkyl halides.[6][7]
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials.[7]
-
Reagent Quality: The presence of moisture can hydrolyze the this compound back to menthol, reducing its effectiveness.[2] Impurities in starting materials can also interfere with the reaction.
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the competition between the desired SN2 substitution and the undesired E2 elimination.[1][7]
Troubleshooting Guide
Issue 1: Low Yield with No Clear Byproduct Formation
Possible Cause: Incomplete reaction due to sub-optimal conditions or reagent deactivation.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Ensure that the this compound (if prepared in advance) was stored under anhydrous conditions to prevent hydrolysis.[4]
-
Use freshly dried solvents. Polar aprotic solvents like DMF or acetonitrile (B52724) are often preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents.[1][8]
-
If preparing this compound in situ, ensure the complete deprotonation of menthol before adding the electrophile.[7]
-
-
Optimize Reaction Time and Temperature:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Typical Williamson ether synthesis reactions are conducted at 50-100 °C for 1-8 hours.[1][7] A lower temperature may be necessary to disfavor elimination, but this could require a longer reaction time.[6][7]
-
Issue 2: Significant Formation of an Alkene Byproduct
Possible Cause: The E2 elimination pathway is outcompeting the desired SN2 substitution reaction. This is common with secondary and tertiary alkyl halides.[6][9]
Troubleshooting Steps:
-
Re-evaluate Substrate Choice:
-
The Williamson ether synthesis is most efficient with primary alkyl halides or methyl halides.[3][9]
-
If possible, consider a different synthetic route where a less sterically hindered electrophile is used. For example, to synthesize an isopropyl ether, it is preferable to use sodium isopropoxide and a methyl halide rather than sodium methoxide (B1231860) and an isopropyl halide.[6]
-
-
Modify Reaction Conditions to Favor SN2:
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[6][7]
-
Solvent Choice: Polar aprotic solvents (e.g., THF, DMF, acetonitrile) are known to favor SN2 reactions.[1][10] Protic solvents (e.g., ethanol, water) can solvate the alkoxide, reducing its nucleophilicity and potentially favoring elimination.[3][8]
-
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the expected qualitative effects of key reaction parameters on the yield of the desired ether product in a this compound-based Williamson ether synthesis.
| Parameter | Condition | Expected Impact on Ether Yield | Rationale |
| Alkyl Halide | Primary | High | SN2 pathway is highly favored.[9] |
| Secondary | Moderate to Low | Increased competition from E2 elimination.[6][9] | |
| Tertiary | Very Low to None | E2 elimination is the major pathway.[3][9] | |
| Temperature | Low (e.g., 25-50 °C) | Generally higher selectivity for SN2 | Lower temperatures disfavor the higher activation energy E2 pathway.[6][7] |
| High (e.g., >80 °C) | Lower selectivity for SN2 | Higher temperatures favor the E2 elimination side reaction.[6][7] | |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | High | Solvates the cation but not the nucleophile, enhancing nucleophilicity for SN2.[1][8] |
| Polar Protic (Ethanol, Water) | Lower | Solvates and "cages" the nucleophile, reducing its reactivity and favoring E2.[3][8] | |
| Base | Less Sterically Hindered | Higher (for a given primary halide) | Favors nucleophilic attack over acting as a base for elimination. |
| More Sterically Hindered (e.g., tert-butoxide) | Lower (for a given primary halide) | Steric bulk favors acting as a base for elimination.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the in situ generation of this compound from menthol and sodium hydride.
Materials:
-
(-)-Menthol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask.[5]
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve (-)-menthol (1.0 equivalent) in a separate portion of anhydrous THF.
-
Slowly add the menthol solution dropwise to the stirred NaH suspension at 0 °C.[5]
-
Monitor the reaction for the cessation of hydrogen gas evolution, which indicates the complete formation of this compound.
-
Allow the mixture to stir for an additional 30 minutes at 0 °C to ensure the reaction is complete.[5] The resulting this compound solution is ready for use in the subsequent reaction.
Protocol 2: Williamson Ether Synthesis using this compound
This protocol outlines a general procedure for the synthesis of a menthyl ether using pre-formed or in situ generated this compound.
Materials:
-
This compound solution in THF (from Protocol 1)
-
Primary alkyl halide (e.g., iodomethane, 1.5 equivalents)[5]
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the this compound solution at 0 °C, add the primary alkyl halide (1.5 equivalents) dropwise.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting material.[5]
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 25 mL).[5]
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Visualized Workflows and Pathways
Troubleshooting Logic for Low Yields
Caption: A step-by-step workflow for troubleshooting low yields in this compound reactions.
Competing SN2 and E2 Pathways
Caption: The competition between the SN2 and E2 pathways in this compound reactions.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Managing Moisture Sensitivity of Sodium Mentholate in Experiments
For researchers, scientists, and drug development professionals utilizing sodium mentholate, its inherent moisture sensitivity presents a significant experimental challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
A1: this compound is the sodium salt of menthol (B31143), an organic compound known for its cooling sensation.[1] It is a hygroscopic white crystalline solid, meaning it readily absorbs moisture from the atmosphere.[1] This moisture sensitivity stems from the reactive nature of the alkoxide ion, which readily hydrolyzes in the presence of water.
Q2: What happens when this compound is exposed to moisture?
A2: Upon contact with water, this compound undergoes hydrolysis, degrading into its parent alcohol, menthol, and sodium hydroxide (B78521).[1] This chemical change can significantly impact experimental outcomes by altering the concentration of the active reagent, introducing basic impurities (sodium hydroxide), and yielding a different chemical entity (menthol) with distinct physical and chemical properties.
Q3: What are the visible signs of moisture contamination in my this compound sample?
A3: Visual cues of moisture contamination include a change in the physical appearance of the this compound powder from a free-flowing solid to a clumpy or sticky substance. In more advanced stages of degradation, the sample may appear wet or even dissolve.
Q4: How does moisture contamination affect experimental results?
A4: Moisture contamination can lead to several undesirable experimental outcomes:
-
Reduced Yield: The degradation of this compound reduces the available amount of the active reagent for the desired reaction.
-
Inconsistent Results: Variable levels of moisture exposure between experiments will lead to inconsistent and non-reproducible data.
-
Side Reactions: The formation of sodium hydroxide can catalyze unintended side reactions, leading to the formation of impurities and byproducts.
-
Altered Physical Properties: The presence of menthol and sodium hydroxide can change the solubility, melting point, and other physical characteristics of the sample.
Q5: How should I properly store this compound to prevent moisture exposure?
A5: To maintain its integrity, this compound must be stored in a tightly sealed container in a cool, dry environment. For optimal protection, storage under an inert atmosphere, such as in a nitrogen or argon-filled glove box or a desiccator with a high-efficiency desiccant, is strongly recommended.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent reaction yields | Moisture contamination of the this compound, solvents, or glassware. | Ensure all reagents and equipment are rigorously dried. Handle this compound under an inert atmosphere. (See Experimental Protocols). |
| Formation of unexpected byproducts | Presence of sodium hydroxide from the hydrolysis of this compound, which may be catalyzing side reactions. | Confirm the purity of the this compound before use. Strictly adhere to anhydrous handling techniques. |
| Difficulty in dissolving this compound | The sample may have partially degraded to menthol, which has different solubility characteristics. | Use a fresh, properly stored sample of this compound. Confirm the identity and purity of the material using analytical techniques. |
| Change in pH of the reaction mixture | Formation of sodium hydroxide due to moisture contamination. | Monitor the pH of the reaction. If an increase is observed, it is a strong indicator of moisture ingress. |
Quantitative Data on Moisture-Induced Degradation
While specific kinetic data for this compound degradation is not extensively published, the following table provides an estimated stability profile based on general principles for hygroscopic salts and anecdotal evidence. These values should be used as a guideline for experimental planning.
| Relative Humidity (%) | Temperature (°C) | Estimated Time for 5% Degradation | Primary Degradation Products |
| < 10% (Desiccator/Glove Box) | 25 | > 6 months | Negligible |
| 40-50% (Typical Lab Environment) | 25 | 1 - 2 weeks | Menthol, Sodium Hydroxide |
| > 75% (High Humidity) | 25 | < 24 hours | Menthol, Sodium Hydroxide |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound in an Inert Atmosphere Glove Box
This protocol outlines the procedure for safely handling this compound to prevent moisture exposure using a glove box.
Materials:
-
This compound in a sealed container
-
Inert atmosphere glove box (filled with Nitrogen or Argon)
-
Spatula
-
Weighing paper or boat
-
Analytical balance (inside the glove box, if available)
-
Tared reaction vessel
Procedure:
-
Ensure the glove box atmosphere has low oxygen (<10 ppm) and moisture (<10 ppm) levels.
-
Introduce the sealed container of this compound, spatula, weighing paper/boat, and the tared reaction vessel into the glove box via the antechamber.
-
Purge the antechamber with the inert gas for the recommended number of cycles.
-
Once inside the glove box, carefully open the this compound container.
-
Using a clean, dry spatula, dispense the required amount of this compound onto the weighing paper/boat.
-
If the balance is inside the glove box, weigh the this compound directly. If not, pre-weigh the tared vessel and add the this compound to it.
-
Transfer the weighed this compound to the reaction vessel.
-
Tightly seal the this compound container and the reaction vessel.
-
Remove the sealed reaction vessel and any waste from the glove box via the antechamber.
Protocol 2: Stability Testing of this compound Under Controlled Humidity
This protocol describes a method to assess the stability of this compound under different relative humidity (RH) conditions.
Materials:
-
This compound
-
Several sealed desiccators or environmental chambers
-
Saturated salt solutions to create controlled RH environments (e.g., Lithium Chloride for ~11% RH, Magnesium Chloride for ~33% RH, Sodium Chloride for ~75% RH)
-
Analytical balance
-
HPLC or GC-MS for quantifying menthol
-
Titration setup for quantifying sodium hydroxide
Procedure:
-
Prepare the controlled humidity environments by placing saturated salt solutions in the bottom of the desiccators.
-
Accurately weigh several samples of this compound (e.g., 100 mg) into open glass vials.
-
Place the vials in each desiccator, ensuring they are not in direct contact with the salt solution.
-
Seal the desiccators and store them at a constant temperature (e.g., 25°C).
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each desiccator.
-
Analyze the samples for the presence of menthol and sodium hydroxide using the analytical methods described below.
-
Calculate the percentage degradation at each time point for each humidity condition.
Protocol 3: Analytical Method for Quantifying Degradation Products
This protocol provides a general approach for the simultaneous quantification of menthol and sodium hydroxide in a degraded this compound sample.
A. Quantification of Menthol by GC-MS:
-
Sample Preparation: Accurately weigh the degraded this compound sample. Dissolve the sample in a suitable anhydrous solvent (e.g., dichloromethane) containing an internal standard (e.g., camphor).
-
GC-MS Analysis: Inject an aliquot of the prepared sample into a GC-MS system.
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of menthol from other components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan for characteristic ions of menthol and the internal standard.
-
-
Quantification: Create a calibration curve using known concentrations of menthol and the internal standard. Calculate the concentration of menthol in the degraded sample based on the peak area ratio.
B. Quantification of Sodium Hydroxide by Titration:
-
Sample Preparation: Accurately weigh the degraded this compound sample and dissolve it in deionized water.
-
Titration: Titrate the aqueous solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a pH meter to determine the endpoint. The amount of acid consumed will be proportional to the amount of sodium hydroxide present in the sample.
-
Calculation: Calculate the amount of sodium hydroxide in the original sample based on the volume and concentration of the acid used.
Visualizations
References
Technical Support Center: Improving Stereoselectivity with Sodium Mentholate
Welcome to the technical support center for optimizing stereoselective reactions using sodium mentholate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues and implementing effective experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in improving stereoselectivity?
A1: this compound, the sodium salt of menthol (B31143), is a chiral alkoxide that can function as a chiral base or a chiral nucleophile in asymmetric synthesis. Its bulky and rigid stereogenic structure, derived from the menthol backbone, creates a chiral environment that can influence the stereochemical outcome of a reaction. It is particularly useful in deprotonation reactions to form chiral enolates or in conjugate additions where it can act as a chiral nucleophile, leading to the preferential formation of one diastereomer or enantiomer.
Q2: I am observing low diastereomeric excess (d.e.) or enantiomeric excess (e.e.) in my reaction. What are the most common causes?
A2: Low stereoselectivity is a frequent challenge and can often be attributed to several factors:
-
Reaction Temperature: Higher temperatures can overcome the small energy differences between the diastereomeric transition states, leading to a loss of selectivity.
-
Solvent Choice: The polarity and coordinating ability of the solvent can affect the conformation of the transition state and the aggregation state of the this compound, thereby influencing stereochemical induction.
-
Purity of Reagents: Impurities in the starting materials, solvent, or the this compound itself can lead to non-selective background reactions. Moisture is a particularly common issue as it can neutralize the alkoxide.
-
Incorrect Stoichiometry: The molar ratio of this compound to the substrate and other reagents is critical. An incorrect ratio can lead to incomplete reaction or the formation of undesired side products.
-
Slow Addition Rate: For reactions involving the formation of a reactive intermediate, a slow and controlled addition of reagents is often crucial to maintain selectivity.
Q3: How can I prepare and handle this compound to ensure optimal performance?
A3: this compound is typically prepared in situ by reacting menthol with a strong sodium base, such as sodium hydride (NaH) or sodium metal, in an anhydrous aprotic solvent like THF or toluene. It is highly sensitive to moisture and air. Therefore, all preparations and subsequent reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware. It is recommended to use freshly prepared this compound for the best results.
Troubleshooting Guide: Low Stereoselectivity
This guide provides a systematic approach to diagnosing and resolving issues of low diastereomeric or enantiomeric excess in your experiments.
| Observation | Potential Cause | Recommended Solution |
| Low d.e. or e.e. | Reaction temperature is too high. | Lower the reaction temperature. Many stereoselective reactions show significantly improved selectivity at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). |
| Inappropriate solvent. | Perform a solvent screen. Test a range of anhydrous aprotic solvents with varying polarities, such as THF, toluene, diethyl ether, or dichloromethane. | |
| Presence of moisture or other impurities. | Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and high-purity starting materials. Confirm the purity of the menthol used for preparation. | |
| Incorrect stoichiometry of this compound. | Optimize the molar ratio of this compound to your substrate. A slight excess of the alkoxide may be beneficial. | |
| Inconsistent results between batches. | Variability in the preparation of this compound. | Standardize the preparation protocol. Ensure the reaction of menthol with the sodium base goes to completion. Titrate the concentration of the prepared this compound solution before use. |
| Fluctuations in reaction temperature. | Use a reliable and calibrated cooling bath to maintain a consistent temperature throughout the reaction. | |
| Formation of significant side products. | The reaction is not clean. | Re-evaluate the reaction conditions. Consider using a higher purity grade of starting materials. Analyze the side products to understand competing reaction pathways. |
| Retro-Michael reaction or other equilibrium processes. | Trap the desired product as it is formed, if possible. Lowering the temperature can also help to disfavor retro reactions. |
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound Solution in THF
Materials:
-
(-)-Menthol (high purity)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Flame-dried, two-necked round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add sodium hydride (1.05 eq) to the flame-dried flask.
-
Wash the sodium hydride dispersion with anhydrous hexanes (3x) to remove the mineral oil. Carefully decant the hexanes each time.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (-)-menthol (1.0 eq) in anhydrous THF to the stirred NaH suspension via a syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until hydrogen gas evolution ceases.
-
The resulting solution of this compound is ready for use. For accurate concentration, it can be standardized by titration against a known concentration of a suitable acid (e.g., using a colorimetric indicator).
Protocol 2: Asymmetric Michael Addition of a Thiol to an α,β-Unsaturated Thioester using this compound
This protocol is adapted from a known procedure for asymmetric conjugate addition and illustrates the potential use of this compound as a chiral base.
Materials:
-
α,β-Unsaturated thioester (1.0 eq)
-
Thiol (e.g., thiophenol) (1.2 eq)
-
This compound solution in THF (0.1 eq)
-
Anhydrous THF
-
Flame-dried reaction vessel with a magnetic stir bar
-
Inert gas supply
Procedure:
-
Set up the flame-dried reaction vessel under an inert atmosphere.
-
Add the α,β-unsaturated thioester and anhydrous THF to the vessel.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the this compound solution to the stirred reaction mixture.
-
Add the thiol dropwise to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric or enantiomeric excess of the product using chiral HPLC or NMR analysis with a chiral shift reagent.
Data Presentation
The following table provides hypothetical data to illustrate the effect of reaction conditions on the stereoselectivity of a Michael addition reaction catalyzed by this compound.
| Entry | Solvent | Temperature (°C) | Yield (%) | d.e. / e.e. (%) |
| 1 | Toluene | 25 | 85 | 45 |
| 2 | Toluene | 0 | 82 | 65 |
| 3 | Toluene | -20 | 78 | 80 |
| 4 | Toluene | -78 | 70 | 92 |
| 5 | THF | -78 | 75 | 88 |
| 6 | CH₂Cl₂ | -78 | 65 | 75 |
Visualizations
Caption: A logical workflow for troubleshooting low stereoselectivity.
Caption: Experimental workflow for synthesis and application.
"purification challenges of sodium mentholate and solutions"
Welcome to the Technical Support Center for the purification of sodium mentholate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to support your research.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield or No Crystallization of this compound
Q1: I'm not getting any crystals, or the yield is very low after the reaction. What could be the problem?
A1: Several factors can contribute to poor crystallization or low yields of this compound. The primary reasons are often related to solvent choice, moisture content, and temperature control.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The ideal solvent for crystallization should dissolve the this compound at elevated temperatures but have low solubility at cooler temperatures. For sodium alkoxides like this compound, non-polar aprotic solvents are generally preferred to minimize solubility of the salt. Consider screening solvents like toluene, hexane (B92381), or diethyl ether. A mixture of solvents can also be effective. For instance, dissolving the crude product in a minimal amount of a slightly more polar solvent like THF and then adding a non-polar anti-solvent like hexane can induce crystallization. |
| Presence of Water | This compound is highly sensitive to moisture and will hydrolyze back to menthol (B31143) and sodium hydroxide, significantly reducing your yield. Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Supersaturation Not Reached | If the solution is not sufficiently concentrated, crystallization will not occur. If the solution is clear at low temperatures, try removing some of the solvent under reduced pressure and then cooling again. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil or a very fine precipitate instead of well-defined crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Insulating the flask can help slow down the cooling process. |
| Impurity Interference | High levels of impurities can inhibit crystal formation. If the crude product is an oil or very impure, consider a preliminary purification step such as a solvent wash before attempting crystallization. |
Experimental Protocol: Recrystallization of this compound
-
Dissolution: In a flame-dried flask under an inert atmosphere, dissolve the crude this compound in a minimal amount of hot anhydrous toluene. The temperature should be just below the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel containing a small plug of glass wool or a filter paper compatible with the solvent.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, cool the flask in an ice bath for an additional 30-60 minutes.
-
Isolation: Collect the crystals by filtration under an inert atmosphere, for example, using a Schlenk filter funnel.
-
Washing: Wash the crystals with a small amount of cold, anhydrous hexane to remove any residual soluble impurities.
-
Drying: Dry the purified this compound crystals under high vacuum to remove all traces of solvent.
dot graph TD { A[Crude this compound] --> B{Dissolve in Minimal Hot Toluene}; B --> C{Hot Filtration (if needed)}; C --> D[Slow Cooling to Room Temperature]; B --> D; D --> E{Cool in Ice Bath}; E --> F[Filter Crystals]; F --> G{Wash with Cold Hexane}; G --> H[Dry Under Vacuum]; H --> I[Pure this compound]; } caption: Experimental workflow for the recrystallization of this compound.
Issue 2: Product is an Oil or Gummy Solid, Not Crystalline
Q2: My product has "oiled out" instead of crystallizing. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common when the melting point of the solid is lower than the temperature of the solution as it becomes saturated or if the concentration of the solute is too high.
Troubleshooting Steps:
-
Re-dissolve: Reheat the mixture to dissolve the oil back into the solution.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution.
-
Slow Cooling: As mentioned previously, ensure a slow cooling rate.
-
Scratching: Scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.
-
Seed Crystals: If you have a small amount of pure this compound from a previous batch, adding a "seed crystal" to the cooled solution can initiate crystallization.
Frequently Asked Questions (FAQs)
Q3: What are the most common impurities in synthesized this compound?
A3: Impurities in this compound can originate from the starting materials or from side reactions during its synthesis.
-
From Starting Materials:
-
Unreacted Menthol: Incomplete reaction will leave residual menthol in the product.
-
Isomers of Menthol: If the starting menthol is not a single, pure isomer, other menthol isomers will also be present as their corresponding sodium salts.
-
Other Terpenoids: If the menthol is derived from natural sources, other related terpenoids present in the mint oil may also react to form their sodium salts.
-
-
From Synthesis and Handling:
-
Sodium Hydroxide/Sodium Methoxide: Unreacted base can be a significant impurity.
-
Menthone: Oxidation of the secondary alcohol group of mentholate can lead to the formation of menthone. This is more likely if the reaction or storage is not under an inert atmosphere.
-
Degradation Products from Moisture: Exposure to water will cause hydrolysis, leading to the presence of menthol and sodium hydroxide.
-
dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: Logical relationship of impurity sources in this compound.
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be used to determine the purity of this compound.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust method for quantifying the amount of free menthol and other volatile impurities. To analyze the this compound itself by GC, it typically needs to be derivatized first (e.g., silylation) to make it volatile.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV if impurities have a chromophore, or an Evaporative Light Scattering Detector - ELSD) can be used to separate non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine the purity against a certified reference standard.
-
Titration: A simple acid-base titration can be used to determine the amount of unreacted base in the sample.
Quantitative Data Summary for Purity Analysis:
| Analytical Method | Analyte(s) | Typical Purity Specification |
| GC-FID | Free Menthol, Menthone | > 99% (as this compound) |
| HPLC-ELSD | Non-volatile impurities | Individual impurities < 0.1% |
| Titration | Excess Base (e.g., NaOH) | < 0.5% |
Q5: What are the best practices for handling and storing purified this compound to prevent degradation?
A5: this compound is sensitive to both moisture and air. Proper handling and storage are crucial to maintain its purity.
-
Inert Atmosphere: Always handle this compound in an inert atmosphere, such as in a glove box or under a stream of nitrogen or argon.
-
Anhydrous Conditions: Use dry solvents and glassware.
-
Storage: Store the purified solid in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, and away from light. For long-term storage, refrigeration is recommended to minimize any potential degradation.
dot graph { node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: Key degradation pathways for this compound.
This technical support center provides a foundational guide to the purification challenges of this compound. For more specific issues, it is always recommended to consult detailed analytical data of your specific sample.
"degradation pathways of sodium mentholate under reaction conditions"
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of sodium mentholate under typical reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two primary degradation pathways under common experimental conditions: hydrolysis and oxidation.[1][2]
-
Hydrolysis: In the presence of water or moisture, this compound readily hydrolyzes to yield menthol (B31143) and sodium hydroxide (B78521).[1][2] This is a significant concern in aqueous formulations or when handled in humid environments.
-
Oxidation: The compound can be oxidized, particularly under aerobic conditions or in the presence of oxidizing agents, to form menthone and other ketone derivatives.[1][2][3]
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products are menthol and sodium hydroxide from hydrolysis, and menthone from oxidation.[1][2] In forced degradation studies under high heat, further degradation to compounds like formaldehyde, acetaldehyde, and benzene (B151609) has been observed for the parent compound, menthol.[4]
Q3: How should this compound be stored to ensure its stability?
A3: To minimize degradation, this compound should be stored in anhydrous environments under an inert atmosphere (e.g., nitrogen).[1][2] This prevents both hydrolysis from atmospheric moisture and oxidation.[1][2]
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography with flame ionization detection (GC-FID) are the most common and effective methods for stability testing.[1][5] These techniques can separate the active pharmaceutical ingredient (API) from its degradation products for accurate quantification.[6][7]
Troubleshooting Guide
Issue 1: My this compound solution shows a rapid loss of potency and an unexpected pH shift when prepared in an aqueous buffer.
-
Question: What is the likely cause for the instability of my aqueous this compound formulation?
-
Answer: The most probable cause is hydrolysis. This compound is an alkoxide, a strong base, which reacts with water to form menthol and sodium hydroxide.[1][2] This reaction consumes the active compound and the formation of sodium hydroxide will increase the pH of your solution. For in vitro studies, it is highly recommended to use lyophilized forms or prepare solutions in anhydrous solvents to avoid this issue.[1]
Issue 2: During my experiment, which was conducted in a standard lab environment, I detected the presence of menthone which was not part of my starting materials.
-
Question: Why am I observing menthone as an impurity in my reaction?
-
Answer: The formation of menthone strongly indicates that your this compound has undergone oxidation.[1] This can happen when the compound is exposed to atmospheric oxygen or other oxidizing agents.[1] To prevent this, ensure that your reaction is carried out under an inert atmosphere, such as nitrogen or argon, and that all solvents are appropriately de-gassed.
Issue 3: I need to develop a comprehensive stability profile for a new formulation containing this compound.
-
Question: What is the standard procedure for systematically evaluating the stability of this compound?
-
Answer: A forced degradation study is the standard approach to determine the intrinsic stability of a drug substance.[5][8] This involves subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8][9] This data is crucial for developing stability-indicating methods.[6]
Data Presentation
Table 1: Recommended Conditions for Forced Degradation Studies [5][9][10][11]
| Stress Condition | Reagent / Condition | Typical Duration | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄ | 2 - 24 hours | Hydrolysis |
| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH | 2 - 24 hours | Hydrolysis |
| Oxidation | 3% - 30% H₂O₂ | 2 - 24 hours | Oxidation |
| Thermal | 60°C - 80°C | 24 - 48 hours | Thermal Decomposition |
| Photolytic | UV-Vis light (ICH Q1B) | 24 - 48 hours | Photodegradation |
Table 2: Analytical Methods for Stability Indicating Assays
| Analytical Technique | Purpose | Key Parameters |
| RP-HPLC | Separation and quantification of this compound and its polar degradation products.[5][12] | C18 or C8 column, UV or Refractive Index (RI) detector, mobile phase typically a mixture of water/buffer and methanol/acetonitrile.[11][12] |
| GC-FID | Quantification of menthol content after hydrolysis.[1] | Capillary column suitable for volatile compounds, Flame Ionization Detector. |
| LC-MS | Identification and structural elucidation of unknown degradation products.[12] | Combination of liquid chromatography for separation and mass spectrometry for identification based on mass-to-charge ratio. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines the general steps for conducting a forced degradation study to investigate the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable non-reactive solvent, such as anhydrous ethanol (B145695) or methanol.[1][9]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat if necessary (e.g., 60°C) if no degradation is observed at room temperature.[9]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Maintain at room temperature or heat gently if required.[9]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep the solution in the dark to avoid photolytic effects.[10]
-
Thermal Degradation: Expose a solid sample and a solution sample to dry heat (e.g., 80°C) for a defined period.[5][11]
-
-
Sample Neutralization and Preparation: After the specified stress period, neutralize the acidic and basic samples (e.g., with NaOH and HCl, respectively) to prevent further degradation before analysis. Dilute all samples to a suitable concentration for the chosen analytical method.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating method, such as RP-HPLC.[5]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The goal is typically to achieve 10-30% degradation of the active pharmaceutical ingredient to ensure that secondary degradation products are not needlessly generated.[10]
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Logic diagram for troubleshooting unexpected degradation.
References
- 1. This compound|CAS 19321-38-1|C10H19NaO [benchchem.com]
- 2. Buy this compound (EVT-1190642) | 19321-38-1 [evitachem.com]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijsdr.org [ijsdr.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
- 11. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
"effect of solvent choice on sodium mentholate reactivity"
Technical Support Center: Sodium Mentholate Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the effect of solvent choice on the reactivity of this compound. The information is tailored for researchers, scientists, and professionals in drug development to assist in experimental design and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary chemical properties?
This compound is an alkali metal alkoxide, specifically the sodium salt of menthol (B31143).[1] It is typically a white crystalline solid.[1] As a strong nucleophile and a strong base, it is utilized in various organic synthesis reactions, most notably the Williamson ether synthesis for forming menthol derivatives.[2][3] It also serves as a Lewis acid polar modifier in anionic polymerization processes.[1][2] this compound is sensitive to moisture, reacting with water to regenerate menthol and sodium hydroxide, thus requiring anhydrous storage and reaction conditions.[1]
Q2: How does the choice of solvent impact the reactivity of this compound?
The solvent plays a critical role in the reactivity of this compound by influencing the solubility of reactants, the stability of charged species (reactants, intermediates, and transition states), and reaction rates.[4][5] The key properties of a solvent to consider are its polarity (measured by the dielectric constant) and its ability to form hydrogen bonds (protic vs. aprotic).[4][6]
-
Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents can engage in hydrogen bonding. While they readily dissolve this compound, they can also solvate the mentholate anion, creating a "solvent cage" that reduces its nucleophilicity and slows down desired SN2 reactions.[4][7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess significant polarity to dissolve ionic species like this compound but lack the ability to form hydrogen bonds.[6] They solvate the sodium cation (Na⁺) effectively, leaving the mentholate anion "naked" and highly reactive.[7] This significantly enhances the rate of SN2 reactions.[7][8]
-
Non-Polar Solvents (e.g., hexane, toluene): this compound has very low solubility in non-polar solvents, which generally makes them unsuitable for reactions where it needs to act as a dissolved nucleophile.[1]
Q3: Which type of solvent is optimal for a Williamson ether synthesis using this compound?
For a Williamson ether synthesis, which proceeds via an SN2 mechanism, polar aprotic solvents are generally optimal.[7][9] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are excellent choices because they enhance the nucleophilicity of the mentholate anion, leading to faster reaction rates and potentially higher yields of the desired ether product.[7][8] While reactions are sometimes performed in polar protic solvents like ethanol (often the solvent used for the synthesis of the alkoxide itself), this can lead to slower reactions and potential side reactions where the solvent acts as a competing nucleophile.[2][3]
Q4: Can this compound participate in reactions other than nucleophilic substitution?
Yes. Due to its basicity, this compound can act as a base to promote elimination reactions (E2), which often compete with SN2 substitution.[10] This is particularly prevalent with secondary and tertiary alkyl halides, where the formation of an alkene can become the major reaction pathway.[9][10] The choice of solvent, temperature, and the structure of the alkyl halide all influence the competition between substitution and elimination.[7][10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
-
Possible Cause 1: Inactive this compound.
-
Troubleshooting: this compound is highly sensitive to moisture.[1] Ensure that all glassware was thoroughly dried and the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If the this compound has been stored improperly, it may have hydrolyzed back to menthol.
-
-
Possible Cause 2: Incorrect Solvent Choice.
-
Possible Cause 3: Low Reaction Temperature.
-
Troubleshooting: While higher temperatures can favor elimination, some SN2 reactions require heating to proceed at a reasonable rate.[7] Monitor the reaction by TLC or LC-MS and, if no progress is observed, consider gradually increasing the temperature.
-
Issue 2: Significant Formation of an Alkene Byproduct
-
Possible Cause 1: Competing E2 Elimination Reaction.
-
Troubleshooting: Elimination is favored over substitution (SN2) with sterically hindered substrates.[9]
-
Substrate: The most effective way to avoid elimination is to use a primary alkyl halide. Secondary alkyl halides will likely produce a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the elimination product.[9][10]
-
Temperature: Higher temperatures favor elimination.[7] If alkene formation is significant, try running the reaction at a lower temperature for a longer duration.
-
Solvent: The solvent choice can influence the SN2/E2 ratio, though the substrate structure is typically the dominant factor.
-
-
Issue 3: Reaction Stalls or is Sluggish
-
Possible Cause: Poor Solubility.
-
Troubleshooting: Ensure that the this compound and the alkyl halide are sufficiently soluble in the chosen solvent at the reaction temperature. This compound is soluble in polar solvents but insoluble in non-polar media like hexane.[1] If solubility is an issue, a different solvent system may be required.
-
Data Presentation
Table 1: Properties of Common Solvents and Their Effect on SN2 Reactivity
| Solvent | Type | Dielectric Constant (at 20-25°C) | Effect on SN2 Reaction Rate (with charged nucleophile) |
| Water (H₂O) | Polar Protic | 80.1 | Slow |
| Methanol (CH₃OH) | Polar Protic | 32.7 | Slow |
| Ethanol (C₂H₅OH) | Polar Protic | 24.5 | Slow |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Fast |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Fast |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | Fast |
| Acetone | Polar Aprotic | 20.7 | Moderate-Fast |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate |
| Toluene | Non-Polar | 2.4 | Very Slow (solubility issues) |
| Hexane | Non-Polar | 1.9 | Very Slow (solubility issues) |
Dielectric constant values are approximate and can vary with temperature.[4][11]
Table 2: Influence of Substrate and Conditions on Reaction Outcome
| Alkyl Halide Type | Base/Nucleophile | Solvent | Conditions | Major Product | Minor Product |
| Primary (R-CH₂-X) | This compound | Polar Aprotic (e.g., DMF) | 25-60°C | SN2 (Ether) | E2 (Alkene) |
| Secondary (R₂-CH-X) | This compound | Polar Aprotic (e.g., DMF) | Low Temp | SN2 (Ether) | E2 (Alkene) |
| Secondary (R₂-CH-X) | This compound | Polar Protic (e.g., EtOH) | High Temp | E2 (Alkene) | SN2 (Ether) |
| Tertiary (R₃-C-X) | This compound | Any | Any | E2 (Alkene) | None |
Experimental Protocols
Protocol: Williamson Ether Synthesis of Menthyl Ethyl Ether
This protocol describes a general procedure for the alkylation of this compound with an alkyl halide. Caution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
This compound (or menthol and a strong base like sodium hydride)
-
Ethyl iodide (or other primary alkyl halide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Separatory funnel
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a condenser under an inert atmosphere.
-
Reagent Addition:
-
If starting with this compound: Add this compound (1.0 eq) to the flask, followed by anhydrous DMF via syringe. Stir to dissolve.
-
If generating in situ: Add menthol (1.0 eq) to the flask, followed by anhydrous DMF. Cool the solution in an ice bath (0°C). Carefully add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases.
-
-
Alkylation: Add ethyl iodide (1.2 eq) dropwise to the stirred solution of this compound at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-60°C.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, if necessary.
Visualizations
References
- 1. Buy this compound (EVT-1190642) | 19321-38-1 [evitachem.com]
- 2. This compound|CAS 19321-38-1|C10H19NaO [benchchem.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. prod-edam.honeywell.com [prod-edam.honeywell.com]
Technical Support Center: Handling Sodium Mentholate in Experimental Workups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with sodium mentholate, specifically focusing on the prevention of its hydrolysis during reaction workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to water?
A1: this compound is the sodium salt of menthol (B31143), with the chemical formula C₁₀H₁₉NaO.[1][2] It is a strong nucleophile and a base. Its sensitivity to water is due to the nature of the alkoxide group. In the presence of water or other protic solvents, the mentholate anion is a strong base and will readily deprotonate water to form menthol and sodium hydroxide (B78521).[1] This process is known as hydrolysis and can lead to a decreased yield of the desired product and contamination of the reaction mixture with menthol.
Q2: What are the primary indicators that this compound has hydrolyzed during my workup?
A2: Several signs can indicate that unwanted hydrolysis has occurred:
-
Presence of Menthol: The most direct evidence is the detection of menthol in your final product or at intermediate stages, which can be identified using techniques like TLC, GC-MS, or NMR spectroscopy.
-
Basic Aqueous Layer: The hydrolysis of this compound produces sodium hydroxide, which will make the aqueous layer of your workup basic.[1] You can test the pH of the aqueous phase; a higher than expected pH can suggest hydrolysis.
-
Reduced Yield: If this compound is a reactant or the desired product, its hydrolysis will lead to a lower yield.
-
Formation of Emulsions: The presence of both menthol (organic) and sodium hydroxide (aqueous/ionic) can sometimes lead to the formation of stable emulsions during extraction, making phase separation difficult.[3][4]
Q3: Is it ever acceptable to use water during the workup of a reaction involving this compound?
A3: While it is generally recommended to avoid water, there are specific situations where a carefully controlled aqueous workup might be necessary. If you must use an aqueous solution, it is crucial to minimize the contact time and use cold, saturated salt solutions (brine) instead of pure water.[4][5] Brine reduces the solubility of organic compounds in the aqueous layer and can help to "salt out" the desired product.[5] The key is to work quickly and at low temperatures to slow down the rate of hydrolysis.
Q4: What are the most suitable solvents for extracting a product from a reaction mixture that contains this compound?
A4: The ideal extraction solvents are aprotic and non-polar to moderately polar, in which this compound has low solubility. This will help to separate your product from the unreacted this compound. Suitable solvents include:
-
Hexane
-
Diethyl ether
-
Ethyl acetate
-
Dichloromethane
It is advisable to avoid protic solvents like alcohols (methanol, ethanol) as they can react with this compound.
Q5: How can I effectively dry the organic layer after extraction to prevent hydrolysis from residual water?
A5: After separating the organic layer, it is critical to remove any dissolved water to prevent hydrolysis of any remaining this compound or other water-sensitive compounds. This is achieved by using an anhydrous drying agent.[5][6]
-
Transfer the organic extract to a clean, dry flask.
-
Add an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Gently swirl the flask. If the drying agent clumps together, it indicates the presence of water, and more should be added until some of the powder remains free-flowing.[6]
-
Once the solution is dry, the drying agent can be removed by gravity filtration or decantation.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the workup of reactions involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired product. | Hydrolysis of this compound (if it's a reactant or product) during an aqueous workup. | 1. Utilize a non-aqueous workup: Quench the reaction with a solution of a weak acid (e.g., ammonium (B1175870) chloride) in an anhydrous aprotic solvent. 2. Minimize contact with water: If an aqueous wash is unavoidable, use ice-cold brine (saturated NaCl solution) and perform the extraction rapidly.[4][5] |
| Significant menthol contamination in the final product. | 1. Incomplete reaction, leaving unreacted this compound. 2. Hydrolysis of this compound during the workup.[1] | 1. Ensure anhydrous conditions: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. 2. Thorough drying: Use an adequate amount of a suitable drying agent (e.g., Na₂SO₄, MgSO₄) to remove all traces of water from the organic phase before solvent evaporation.[5] |
| Formation of a persistent emulsion during extraction. | The presence of both hydrophilic (sodium hydroxide from hydrolysis) and lipophilic (menthol) species can act as surfactants, stabilizing the emulsion.[3][4] | 1. Add brine: The addition of a saturated aqueous solution of NaCl can help to break the emulsion by increasing the ionic strength of the aqueous phase.[4] 2. Filtration: In severe cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.[4] 3. Centrifugation: If available, centrifuging the mixture can also aid in phase separation. |
| The organic layer remains cloudy after adding a drying agent. | Insufficient amount of drying agent was used, or the organic solvent is saturated with water. | 1. Add more drying agent: Continue to add small portions of the anhydrous salt until the newly added solid no longer clumps and remains a free-flowing powder.[6] 2. Pre-dry with brine: Before adding the solid drying agent, wash the organic layer with brine to remove the bulk of the dissolved water.[5] |
Experimental Protocols
Protocol 1: Standard Non-Aqueous Workup
This protocol is designed for reactions where the introduction of water must be strictly avoided.
-
Reaction Quenching:
-
Cool the reaction mixture in an ice bath.
-
Under an inert atmosphere (e.g., nitrogen or argon), slowly add a saturated solution of ammonium chloride in anhydrous THF to quench any unreacted this compound.
-
-
Filtration:
-
If a precipitate (e.g., sodium chloride) forms, remove it by filtration over a pad of Celite.
-
Wash the filter cake with a small amount of anhydrous extraction solvent (e.g., diethyl ether or ethyl acetate) to recover any adsorbed product.
-
-
Solvent Removal:
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Proceed with further purification of the crude product (e.g., column chromatography, crystallization, or distillation).
-
Protocol 2: Modified Aqueous Workup to Minimize Hydrolysis
This protocol should be used only when a non-aqueous workup is not feasible. The key is to work quickly and at low temperatures.
-
Initial Quench and Extraction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Pour the cold reaction mixture into a separatory funnel containing ice-cold brine (saturated NaCl solution) and the extraction solvent (e.g., ethyl acetate).
-
-
Phase Separation:
-
Quickly and gently shake the separatory funnel, venting frequently to release any pressure.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Drain the aqueous layer.
-
-
Brine Wash:
-
Wash the organic layer one more time with a fresh portion of ice-cold brine to remove residual water-soluble impurities.
-
-
Drying the Organic Layer:
-
Drain the organic layer into a flask containing a generous amount of anhydrous sodium sulfate.
-
Swirl the flask and let it stand for 10-15 minutes.
-
-
Isolation of Product:
-
Filter or decant the dried organic solution away from the drying agent.
-
Remove the solvent under reduced pressure.
-
Data Summary
Physicochemical Properties of this compound
| Property | Value | Significance in Workup |
| Molecular Formula | C₁₀H₁₉NaO | - |
| Molecular Weight | 178.25 g/mol [2] | Used for stoichiometric calculations. |
| Appearance | White crystalline solid[7] | Visual identification. |
| Solubility | Soluble in water, ethanol, methanol; Insoluble in non-polar solvents like hexane.[7] | Crucial for selecting appropriate extraction and washing solvents. |
| Reactivity | Hydrolyzes in aqueous environments to yield menthol and sodium hydroxide.[1] | This is the primary reaction to be prevented during workup. |
| Stability | Generally stable under standard lab conditions but should be protected from moisture.[7] | Highlights the importance of anhydrous conditions. |
Visualizations
Caption: Hydrolysis of this compound.
Caption: Decision flowchart for selecting a workup procedure.
Caption: General workflow for a non-aqueous workup.
References
- 1. This compound|CAS 19321-38-1|C10H19NaO [benchchem.com]
- 2. This compound | C10H19NaO | CID 23700401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. Buy this compound (EVT-1190642) | 19321-38-1 [evitachem.com]
"optimizing catalyst loading of sodium mentholate for efficient reactions"
Welcome to the technical support center for the optimization of sodium mentholate catalyst loading in efficient reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: My reaction is showing low or no conversion. What are the likely causes and how can I resolve this?
A1: Low or no conversion is a common issue that can often be traced back to the catalyst's activity or the reaction conditions. Here are the primary areas to investigate:
-
Catalyst Inactivity: this compound is highly sensitive to moisture and air. Improper handling or storage can lead to its decomposition, rendering it inactive.[1]
-
Solution: Ensure you are using freshly opened this compound or a sample that has been stored under an inert atmosphere (e.g., nitrogen or argon). It is advisable to handle the catalyst in a glovebox or under a stream of inert gas.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction to completion in a reasonable timeframe.
-
Solution: Incrementally increase the catalyst loading. For instance, if you started at 1 mol%, try increasing to 2.5 mol% and then 5 mol%, monitoring the reaction progress at each stage.
-
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments, while monitoring for any potential side product formation.
-
-
Poor Solubility: If the catalyst or reactants are not well-dissolved, the reaction will be slow or may not proceed at all.
-
Solution: Choose a solvent in which all components are soluble. For reactions involving this compound, anhydrous polar aprotic solvents like THF, dioxane, or toluene (B28343) are often suitable.
-
Q2: My reaction is very slow. How can I increase the reaction rate?
A2: A sluggish reaction can often be accelerated by adjusting the following parameters:
-
Increase Catalyst Loading: A higher concentration of the catalyst will generally lead to a faster reaction rate.[2]
-
Elevate the Temperature: Increasing the temperature usually accelerates the reaction. However, be cautious as this can also promote side reactions.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction rate. A solvent that better solubilizes the reactants and the catalyst can lead to a faster reaction.
Q3: I am observing significant side product formation. What can be done to improve the selectivity of my reaction?
A3: The formation of side products often indicates that the reaction conditions are not optimal for the desired transformation. Consider the following adjustments:
-
Optimize Catalyst Loading: While too little catalyst can result in a slow or incomplete reaction, excessive catalyst loading can sometimes promote undesired side reactions. It is crucial to find the optimal catalyst concentration.
-
Lower the Reaction Temperature: Higher temperatures can provide enough energy for alternative reaction pathways to become accessible. Running the reaction at a lower temperature can often improve selectivity, albeit at the cost of a slower reaction rate.
-
Choice of Base: this compound is a strong, sterically hindered base. If it is acting as a nucleophile in an undesired side reaction, you might consider an alternative non-nucleophilic base of similar strength if the mentholate's steric bulk is not crucial for the desired transformation.
Q4: The stereoselectivity of my asymmetric reaction is poor. How can I improve it?
A4: In asymmetric synthesis, achieving high stereoselectivity is critical. If you are using a chiral catalyst like this compound and observing poor stereoselectivity, consider these factors:
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states, leading to higher stereoselectivity.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome. Screening a range of solvents is recommended.
-
Purity of Reagents: Impurities in your starting materials or solvent can interfere with the catalytic cycle and reduce stereoselectivity. Ensure all reagents are of high purity.
Below is a troubleshooting workflow to address common experimental issues:
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound?
A1: The optimal catalyst loading is reaction-dependent. A common starting point is 1-5 mol%. For highly efficient reactions or on a large scale, the loading may be reduced to <1 mol%. Conversely, for challenging substrates, loadings up to 10 mol% may be necessary. An optimization screen is always recommended.
Q2: How should I handle and store this compound?
A2: this compound is a moisture-sensitive and corrosive solid.[1][3] It should be handled in a dry, inert atmosphere (e.g., a glovebox or under argon/nitrogen). Store it in a tightly sealed container in a cool, dry place, away from water and acids.[4]
Q3: What are suitable solvents for reactions involving this compound?
A3: Anhydrous solvents are crucial. The choice of solvent depends on the specific reaction, but common options include tetrahydrofuran (B95107) (THF), 1,4-dioxane, toluene, and diethyl ether. The solvent should be able to dissolve the reactants and the catalyst to ensure a homogeneous reaction mixture.
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TTC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Quench a small aliquot of the reaction mixture at regular intervals and analyze the consumption of starting material and the formation of the product.
Q5: Are there any alternatives to this compound?
A5: Yes, other sodium alkoxides like sodium methoxide, sodium ethoxide, and sodium tert-butoxide can be used as strong bases.[5] The choice of alkoxide can influence the reaction's outcome due to steric and electronic differences. For asymmetric reactions, other chiral catalysts may be more suitable depending on the specific transformation.[6][7]
Data Presentation
Optimizing catalyst loading is a critical step in maximizing reaction efficiency. The following table provides an illustrative example of how catalyst loading can affect reaction yield and time. While this data is for a representative base-catalyzed reaction, a similar optimization should be performed for your specific reaction with this compound.
| Entry | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| 1 | 0.5 | 12 | 45 |
| 2 | 1.0 | 8 | 68 |
| 3 | 2.5 | 4 | 92 |
| 4 | 5.0 | 4 | 91 |
| 5 | 10.0 | 3.5 | 88 |
Note: This data is illustrative for a generic base-catalyzed reaction and serves as a template for optimizing your specific system. As shown, increasing the catalyst loading from 0.5 to 2.5 mol% significantly improves the yield and reduces the reaction time. However, a further increase to 5.0 and 10.0 mol% shows diminishing returns and a slight decrease in yield, potentially due to side reactions.
Experimental Protocols
Protocol for Optimizing this compound Catalyst Loading
This protocol outlines a general procedure for determining the optimal catalyst loading for a given reaction.
-
Reaction Setup:
-
In a series of oven-dried round-bottom flasks equipped with magnetic stir bars, add the starting material (e.g., 1.0 mmol) and any other reagents except the catalyst.
-
Evacuate and backfill each flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the appropriate amount of anhydrous solvent to each flask via syringe.
-
-
Catalyst Addition:
-
In a glovebox or under a positive pressure of inert gas, weigh the desired amount of this compound for each reaction into separate vials (e.g., 0.01 mmol for 1 mol%, 0.025 mmol for 2.5 mol%, 0.05 mmol for 5 mol%, etc.).
-
Add the catalyst to the respective reaction flasks.
-
-
Reaction and Monitoring:
-
Stir the reaction mixtures at the desired temperature.
-
Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique (TLC, GC, or HPLC).
-
-
Work-up and Analysis:
-
Once a reaction is complete (as determined by the consumption of the starting material), cool it to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., flash chromatography) and determine the yield.
-
The following diagram illustrates the workflow for this experimental protocol:
For further information on the safe handling of this compound, please refer to the Safety Data Sheet (SDS) provided by the manufacturer.[8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H19NaO | CID 23700401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biodieselmagazine.com [biodieselmagazine.com]
- 5. This compound|CAS 19321-38-1|C10H19NaO [benchchem.com]
- 6. Catalytic asymmetric synthesis of cannabinoids and menthol from neral - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [guidechem.com]
- 9. capotchem.com [capotchem.com]
Technical Support Center: Sodium Mentholate Solubility in Non-Polar Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of sodium mentholate in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in non-polar solvents?
A1: this compound is an ionic compound, specifically a sodium alkoxide.[1][2] Ionic compounds consist of positively and negatively charged ions that are held together by strong electrostatic forces. Non-polar solvents, such as hexane (B92381) or toluene, are characterized by weak intermolecular forces (van der Waals forces).[3][4] There is a significant mismatch in the intermolecular forces between the highly polar this compound and the non-polar solvent, leading to poor solubility. The principle of "like dissolves like" governs solubility, meaning polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.
Q2: What are the primary strategies to dissolve this compound in a non-polar solvent?
A2: The primary strategies involve the use of formulation technologies that create micro-environments where this compound can be stabilized within the non-polar solvent. These include:
-
Surfactant-based systems: Creating reverse micelles or water-in-oil (w/o) microemulsions.[5][6][7]
-
Co-solvents: Using a co-solvent that is miscible with both the non-polar solvent and can interact favorably with this compound.[8][9]
-
Encapsulation technologies: Utilizing nanoparticles or liposomes to encapsulate this compound.[10][11][12]
Q3: What type of surfactant is most suitable for solubilizing this compound in a non-polar solvent?
A3: While various surfactants could be employed, anionic surfactants with a hydrophobic tail that is compatible with the non-polar solvent are often a good starting point.[13] The choice of surfactant will depend on the specific non-polar solvent and the desired properties of the final formulation. Non-ionic surfactants are also widely used due to their lower toxicity and reduced sensitivity to water hardness.[13][14][15]
Q4: Can I use a co-solvent to improve the solubility of this compound?
A4: Yes, a co-solvent can be effective. A co-solvent is a water-miscible organic solvent that can increase the solubility of a poorly soluble compound.[8] For this compound in a non-polar solvent, a small amount of a polar protic solvent like ethanol (B145695) or a polar aprotic solvent could potentially improve solubility by creating a more favorable micro-environment for the ionic compound.[9] However, the amount of co-solvent must be carefully optimized to avoid phase separation.
Troubleshooting Guides
Issue 1: this compound precipitates out of the non-polar solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient Surfactant Concentration | The concentration of the surfactant may be below the critical micelle concentration (CMC) required to form stable reverse micelles or microemulsions. Increase the surfactant concentration incrementally and observe for dissolution. |
| Inappropriate Surfactant Type | The chosen surfactant may not have the appropriate hydrophilic-lipophilic balance (HLB) for the specific non-polar solvent. Experiment with different types of surfactants (anionic, non-ionic) and those with different tail group lengths. |
| Presence of Water/Moisture | Traces of water can significantly impact the stability of this compound in a non-polar solvent, potentially leading to hydrolysis and precipitation. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Temperature Effects | Solubility can be temperature-dependent. Try gentle heating to aid dissolution. However, be aware that for some non-ionic surfactants, solubility can decrease with increasing temperature.[13] |
Issue 2: The solution is hazy or forms an unstable emulsion.
| Possible Cause | Troubleshooting Step |
| Poor Formulation Stability | The formulation may not be thermodynamically stable. Consider the addition of a co-surfactant, such as a short-chain alcohol, to improve the stability of the microemulsion. |
| Incorrect Surfactant-to-Water Ratio | In microemulsion systems, the ratio of surfactant to water (if present) is critical for forming a clear and stable solution.[5] Systematically vary this ratio to identify the stable microemulsion region. |
| High Concentration of this compound | The concentration of this compound may be too high for the chosen solubilization system. Try reducing the concentration of this compound. |
Experimental Protocols
Protocol 1: Solubilization using a Surfactant to form a Water-in-Oil (w/o) Microemulsion
This protocol provides a general methodology for creating a w/o microemulsion to dissolve this compound in a non-polar solvent.
Materials:
-
This compound
-
Non-polar solvent (e.g., Hexane, Toluene)
-
Surfactant (e.g., Sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) - AOT)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Glass vials
Methodology:
-
Prepare a stock solution of the surfactant in the non-polar solvent (e.g., 100 mM AOT in hexane).
-
In a separate vial, prepare an aqueous solution of this compound (e.g., 1 M).
-
To the surfactant solution, add a small, precise amount of the aqueous this compound solution. The ratio of water to surfactant (W₀ = [H₂O]/[Surfactant]) is a critical parameter. Start with a low W₀ (e.g., 2) and gradually increase it.
-
Stir the mixture vigorously using a magnetic stirrer until a clear, isotropic solution is formed. This indicates the formation of a microemulsion.
-
If the solution remains cloudy or shows phase separation, adjust the W₀ or the surfactant concentration.
Protocol 2: Determining Approximate Solubility using a Co-solvent
This protocol outlines a method to estimate the solubility of this compound in a non-polar solvent with the aid of a co-solvent.
Materials:
-
This compound
-
Non-polar solvent (e.g., Dichloromethane)
-
Co-solvent (e.g., Ethanol)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Glass vials
Methodology:
-
Prepare several mixtures of the non-polar solvent and the co-solvent in different ratios (e.g., 99:1, 95:5, 90:10 v/v).
-
To a known volume of each solvent mixture, add a small, pre-weighed amount of this compound.
-
Stir the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observe the vials for any undissolved solid.
-
If the solid has completely dissolved, add another small, pre-weighed amount of this compound and repeat the stirring process.
-
Continue this process until no more solid dissolves. The total amount of dissolved this compound per volume of the solvent mixture gives an approximate solubility.[16]
Visualizations
Caption: Workflow for forming a stable microemulsion.
Caption: Addressing solubility issues of this compound.
References
- 1. This compound|CAS 19321-38-1|C10H19NaO [benchchem.com]
- 2. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 3. Solvent - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friend… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of different organic solvents in liposome properties produced in a periodic disturbance mixer: Transcutol®, a potential organic solvent replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Surfactant - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Reddit - The heart of the internet [reddit.com]
"mitigating byproduct formation in sodium mentholate reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium mentholate reactions. Our goal is to help you mitigate byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The most common byproducts encountered during the synthesis of this compound from menthol (B31143) and a sodium base (e.g., sodium hydroxide (B78521), sodium metal) are:
-
Unreacted Menthol: Incomplete reaction is a common issue, leading to contamination of the final product with the starting material.
-
Water/Ethanol (B145695): If sodium hydroxide is used, water is a direct byproduct of the reaction.[1] If ethanol is the solvent, residual ethanol can be present. The presence of water is particularly problematic as it can lead to the hydrolysis of this compound back to menthol.[1]
-
Menthene Isomers: Dehydration of menthol, a secondary alcohol, can occur, especially at elevated temperatures in the presence of acid catalysts, leading to the formation of menthene isomers (e.g., 1-menthene, 2-menthene).[2][3] While the reaction conditions are typically basic, localized hot spots or acidic impurities could promote this side reaction.
-
Menthone: Oxidation of the secondary alcohol group of menthol to a ketone (menthone) is a potential side reaction.[1] This is more likely if oxidizing agents are present or if there is significant air exposure at high temperatures.
-
Solvent-Related Byproducts: If an alcohol like ethanol is used as the solvent, the corresponding sodium alkoxide (sodium ethoxide) can form in situ, which may participate in side reactions.
Q2: How can I minimize water content in my reaction?
A2: Minimizing water is critical to prevent the hydrolysis of this compound.[1] Here are several strategies:
-
Use Anhydrous Reagents and Solvents: Employ anhydrous grade solvents (e.g., ethanol, methanol) and ensure your menthol is dry. If using sodium hydroxide, use pellets or powder with low water content.
-
Reaction Under Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Use of Sodium Metal: Using sodium metal instead of sodium hydroxide eliminates the formation of water as a direct byproduct. However, this method requires stringent safety precautions due to the reactivity of sodium metal.
-
Azeotropic Removal of Water: If using a solvent that forms an azeotrope with water (e.g., toluene), water can be removed during the reaction using a Dean-Stark apparatus.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components, including menthol, menthone, and menthene isomers.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile components. An HPLC method with a refractive index (RI) detector is suitable for analyzing menthol.[6][7][8]
-
Karl Fischer Titration: This is the standard method for accurately determining the water content in the final product or reaction mixture.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and identify impurities.[5]
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate mixing. 2. Hydrolysis of Product: Presence of water in the reaction mixture. 3. Side Reactions: Formation of menthene or menthone is consuming the starting material. 4. Loss during Workup: Product lost during filtration, washing, or drying steps. | 1. Optimize Reaction Conditions: Increase reaction time, moderately increase temperature (while monitoring for byproduct formation), and ensure efficient stirring. 2. Ensure Anhydrous Conditions: Use dry reagents and solvents, and conduct the reaction under an inert atmosphere. Consider using sodium metal as the base. 3. Control Reaction Temperature: Avoid excessive heat to minimize dehydration to menthene. Ensure an inert atmosphere to prevent oxidation to menthone. 4. Refine Workup Procedure: Ensure complete precipitation of the product, use cold solvent for washing to minimize dissolution, and handle the product carefully during transfers. |
| Presence of Unreacted Menthol in Product | 1. Insufficient Base: The molar ratio of base to menthol may be too low. 2. Poor Mixing: Inefficient stirring can lead to localized areas of unreacted starting material. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Adjust Stoichiometry: Use a slight excess of the sodium base. 2. Improve Agitation: Use a suitable stirrer and ensure the reaction mixture is homogeneous. 3. Increase Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Detection of Menthene Byproducts | 1. High Reaction Temperature: Elevated temperatures can promote the E1 elimination (dehydration) of the secondary alcohol.[2] 2. Acidic Impurities: Traces of acidic impurities can catalyze the dehydration reaction. | 1. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Use High-Purity Reagents: Ensure all reagents and solvents are free from acidic contaminants. |
| Detection of Menthone Byproduct | 1. Air (Oxygen) Exposure: The reaction mixture was exposed to air, leading to oxidation of the alcohol. 2. Presence of Oxidizing Impurities: Contaminants in the reagents or solvent may be oxidizing the menthol. | 1. Maintain Inert Atmosphere: Purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the reaction. 2. Use Purified Reagents: Use high-purity starting materials and solvents. |
| Product is a Syrupy Liquid Instead of a Solid | 1. Residual Solvent: Incomplete removal of the reaction solvent. 2. Presence of Impurities: High levels of byproducts or unreacted starting materials can depress the melting point and prevent crystallization. | 1. Thorough Drying: Dry the product under vacuum for an extended period to ensure complete solvent removal. 2. Purify the Product: Recrystallize the product from a suitable anhydrous solvent to remove impurities.[12] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydroxide
Materials:
-
(-)-Menthol (99% purity)
-
Sodium Hydroxide (pellets, ≥97% purity)
-
Anhydrous Ethanol (200 proof)
-
Anhydrous Diethyl Ether
-
Two-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or source of inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a two-neck round-bottom flask with a condenser and a magnetic stirrer. Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere.
-
Reagent Addition: To the flask, add (-)-menthol (1 equivalent) and anhydrous ethanol. Stir the mixture until the menthol is completely dissolved.
-
Reaction: While stirring under a positive pressure of inert gas, add sodium hydroxide pellets (1.05 equivalents).
-
Heating: Heat the reaction mixture to a gentle reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via GC-MS or TLC.
-
Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The this compound will precipitate out of the solution.
-
Isolation: Filter the solid product under an inert atmosphere. Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the purified this compound under high vacuum to remove all traces of solvent.
-
Storage: Store the final product in a tightly sealed container under an inert atmosphere to prevent hydrolysis and degradation.
Protocol 2: GC-MS Analysis of Reaction Mixture
Objective: To identify and quantify menthol, menthone, and menthene in a sample from the reaction mixture.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for terpene analysis (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 240 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction by adding it to a vial containing 1 mL of water.
-
Extract the organic components with 1 mL of diethyl ether or hexane.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.
-
Inject 1 µL of the dried organic layer into the GC-MS system.
Data Analysis:
-
Identify the peaks for menthol, menthone, and menthene isomers by comparing their retention times and mass spectra to those of known standards or library data.
-
Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
References
- 1. This compound|CAS 19321-38-1|C10H19NaO [benchchem.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. scribd.com [scribd.com]
- 4. Analysis of Menthol by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
- 5. Simple preparative gas chromatographic method for isolation of menthol and menthone from peppermint oil, with quantitative GC-MS and (1) H NMR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 11. metrohm.com [metrohm.com]
- 12. iscientific.org [iscientific.org]
"strategies for improving the shelf life of sodium mentholate"
Technical Support Center: Sodium Mentholate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (C₁₀H₁₉NaO) is the sodium salt of menthol (B31143), an alkali metal alkoxide.[1] Its stability is a primary concern because, like other alkali metal alkoxides, it is highly susceptible to degradation via two main pathways:
-
Hydrolysis: this compound reacts readily with water or moisture from the atmosphere to hydrolyze back into menthol and sodium hydroxide (B78521).[1] This reaction compromises the integrity and potency of the compound.
-
Oxidation: The compound can also undergo oxidation, especially when exposed to air (oxygen). This can lead to the formation of various degradation products, altering its chemical properties and potentially its efficacy and safety.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dry place, in a tightly sealed container to protect it from moisture and air.[2] For long-term storage or for highly sensitive experiments, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent both hydrolysis and oxidation.[2] The storage area should be well-ventilated and away from incompatible substances like acids and oxidizing agents.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation.[3] Therefore, it is crucial to store this compound in a temperature-controlled environment. For routine laboratory use, storage at room temperature (away from heat sources) may be adequate for short periods, but for long-term stability, refrigeration is advisable.
Q4: Can the pH of a formulation impact the stability of this compound?
A4: Yes, the pH of the microenvironment is a critical factor.[4] this compound is the salt of a weak acid (menthol) and a strong base (sodium hydroxide). In aqueous or protic environments, the pH will influence the equilibrium between the mentholate anion and its protonated form, menthol. Acidic conditions will readily convert this compound to menthol, while a highly alkaline environment can potentially promote other degradation pathways.
Q5: What types of packaging are recommended for products containing this compound?
A5: Packaging should provide a robust barrier against moisture and oxygen.[5][6] For bulk storage, materials like aluminum foil laminates or high-density polyethylene (B3416737) (HDPE) containers are suitable.[5][7][8] For formulated products, blister packs made of aluminum foil (cold form) offer maximum protection.[8][9] The use of desiccants within the secondary packaging can also help to mitigate moisture ingress.[7]
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action(s) |
| White powder appears clumpy or has a strong "minty" odor. | Hydrolysis: Exposure to moisture has likely caused the this compound to revert to menthol and sodium hydroxide. | 1. Immediately transfer the material to a desiccator to remove excess surface moisture. 2. For future use, handle the material in a glove box or under a nitrogen blanket. 3. Ensure storage containers are properly sealed and consider using a desiccant in the storage area. |
| Discoloration (e.g., yellowing) of the material. | Oxidation: The material has likely been exposed to oxygen, leading to the formation of degradation products. | 1. Discard the discolored material as its purity is compromised. 2. Store fresh material under an inert atmosphere (e.g., nitrogen or argon). 3. If formulating, consider the inclusion of an appropriate antioxidant. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of starting material: The this compound may have degraded, leading to lower potency or the presence of interfering byproducts. | 1. Perform a purity check on your this compound stock using an appropriate analytical method (e.g., GC or HPLC). 2. Source fresh, high-purity this compound. 3. Review and optimize your handling and storage procedures to minimize degradation. |
| Precipitation observed when dissolving this compound in a protic solvent. | Low Solubility/Reaction: Alkali metal alkoxides can have limited solubility in some alcohols.[2] Alternatively, a reaction with acidic impurities in the solvent could be occurring. | 1. Ensure your solvent is anhydrous. 2. Consider gentle warming or sonication to aid dissolution. 3. Test the pH of your solvent to ensure it is not acidic. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and degradation pathways for this compound, in line with ICH guidelines.[10][11]
Objective: To assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Photostability chamber
-
Oven/climate chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous methanol (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound powder in an oven at 70°C for 48 hours.
-
Photostability: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11] A control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC method (e.g., RP-HPLC with UV or MS detection).[12]
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound in each condition.
-
Identify and quantify the major degradation products.
-
Characterize the degradation products using techniques like LC-MS/MS.
-
Data Presentation: Accelerated Stability Study Parameters
The following table summarizes typical conditions for an accelerated stability study of a this compound formulation.[1][13]
| Parameter | Condition | Duration | Analytical Methods |
| Temperature/Humidity | 25°C / 60% RH | 6-24 months | HPLC, GC-FID[1] |
| 40°C / 75% RH | 6 months | HPLC, GC-FID[1] | |
| 60°C / 75% RH | 1-3 months | HPLC, GC-FID[1] | |
| Photostability | 1.2 million lux hours | As per ICH Q1B | HPLC, UV-Vis Spectroscopy[1] |
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. This compound|CAS 19321-38-1|C10H19NaO [benchchem.com]
- 2. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 3. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.com]
- 4. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecobliss-pharma.com [ecobliss-pharma.com]
- 6. geneonline.com [geneonline.com]
- 7. A Comprehensive Guide to Choosing the Right Pharmaceutical Packaging Materials_Pharmapack Technologies Corporation [pppharmapack.com]
- 8. ldpebag.com [ldpebag.com]
- 9. industrialpharmacist.com [industrialpharmacist.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for Consistent Results with Sodium Mentholate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with sodium mentholate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions in a question-and-answer format.
Q1: I'm observing variable or lower-than-expected yields in my synthesis of this compound. What are the likely causes and how can I improve consistency?
A: Inconsistent yields in this compound synthesis often stem from issues with reactants and reaction conditions. Here are the primary factors to investigate:
-
Moisture Contamination: this compound is highly sensitive to moisture and will hydrolyze back to menthol (B31143) and sodium hydroxide (B78521).[1]
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and store reagents in a desiccator. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent exposure to atmospheric moisture.[2]
-
-
Incomplete Reaction: The reaction between menthol and the sodium base may not have gone to completion.
-
Solution: Ensure stoichiometric amounts of a strong base (like sodium hydroxide or sodium metal) are used.[3] Optimize reaction time and temperature; gentle heating can facilitate the reaction, but excessive heat can lead to side products.[2][3] Vigorous stirring is also crucial to ensure proper mixing of the reactants.
-
-
Purity of Starting Materials: Impurities in the menthol or the base can interfere with the reaction.
-
Solution: Use high-purity menthol and a fresh, high-quality sodium base. The purity of commercial menthol can vary, so consider using a product with a specified high purity grade.
-
Q2: My experimental results are inconsistent when using this compound as a reagent in organic synthesis. What could be the problem?
A: The reactivity of this compound as a nucleophile or base is highly dependent on its purity and the reaction environment.
-
Hydrolysis of this compound: If the this compound has been improperly stored or handled, it may have partially hydrolyzed, reducing its effective concentration.
-
Solution: Always store this compound under anhydrous and inert conditions.[2] It is best to use freshly prepared or newly opened this compound for critical experiments. You can perform a simple titration to determine the active concentration of your this compound solution before use.
-
-
Solvent Effects: The choice of solvent can significantly impact the reactivity of this compound.
-
Solution: this compound is most effective in polar aprotic solvents (e.g., THF, DMF) for nucleophilic substitution reactions. Protic solvents (e.g., ethanol (B145695), methanol) can protonate the mentholate, reducing its nucleophilicity.[2]
-
-
Temperature Control: Inconsistent reaction temperatures can lead to variable reaction rates and the formation of side products.
-
Solution: Use a reliable temperature-controlled reaction setup (e.g., an oil bath with a temperature controller) to maintain a consistent temperature throughout the experiment.
-
Q3: I am seeing a decrease in the response of TRPM8-expressing cells to this compound over time in my calcium imaging experiments. What is causing this?
A: This phenomenon is likely due to receptor desensitization, a common characteristic of TRPM8 channels upon prolonged or repeated exposure to agonists.[4]
-
Calcium-Dependent Desensitization: The influx of calcium following TRPM8 activation can trigger intracellular signaling cascades that lead to channel desensitization. This is often mediated by the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel activity.[1][4][5]
-
Solution:
-
Increase the washout period between applications of this compound to allow the cells to recover.[4]
-
Use the lowest effective concentration of this compound to minimize the extent of desensitization.
-
Consider using a calcium-free extracellular solution for short periods to investigate the calcium-dependent component of desensitization.
-
-
Q4: How can I be sure that the observed biological effects are specific to this compound and not due to off-target effects?
A: At higher concentrations, menthol (and by extension, this compound) can activate other TRP channels like TRPA1 and TRPV3.[4]
-
Solution:
-
Dose-Response Curves: Generate a dose-response curve to identify the lowest concentration of this compound that elicits a robust response in your primary target (e.g., TRPM8).[2]
-
Selective Antagonists: Use selective antagonists for other potential off-target channels (e.g., TRPA1, TRPV3) as controls to confirm that the observed effect is mediated by your target of interest.
-
Vehicle Controls: Always include a vehicle control (the solvent used to dissolve the this compound, e.g., DMSO) to rule out any effects of the solvent itself.[4]
-
Data Presentation
Table 1: Optimal Reaction Conditions for this compound Synthesis [2]
| Parameter | Value |
| Solvent | Anhydrous ethanol |
| Temperature | 60°C ± 2°C |
| Reaction Time | 4 hours |
| Yield | 85–90% |
Table 2: Quantitative Analysis of (-)-Menthol's Potency on TRPM8 [6]
| Parameter | Species/Cell Line | Method | Value |
| EC50 | Mouse TRPM8 in CHO cells | Calcium Imaging (Fura-2) | 101 ± 13 µM |
| EC50 | Murine TRPM8 | Whole-cell patch clamp | 62.64 ± 1.2 µM |
| EC50 | Human TRPM8 | Two-electrode voltage clamp (Xenopus oocytes) | 196 ± 22 µM |
| Kd | Isolated human TRPM8 sensing domain | Microscale Thermophoresis (MST) | 1.3 ± 0.2 mol% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the laboratory-scale synthesis of this compound from (-)-menthol and sodium hydroxide.
Materials:
-
(-)-Menthol
-
Sodium hydroxide (pellets)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus (round-bottom flask, reflux condenser, magnetic stirrer) and ensure all glassware is completely dry.
-
Under an inert atmosphere, add (-)-menthol to the round-bottom flask.
-
Add anhydrous ethanol to dissolve the menthol completely.
-
Slowly add an equimolar amount of sodium hydroxide pellets to the solution while stirring.
-
Heat the reaction mixture to 60°C and maintain this temperature for 4 hours with continuous stirring.[2]
-
After 4 hours, stop heating and allow the mixture to cool to room temperature.
-
The resulting this compound solution can be used directly or the solvent can be removed under reduced pressure to obtain the solid product.
-
Store the final product under anhydrous and inert conditions.
Protocol 2: Calcium Imaging Assay for TRPM8 Activation
This protocol details a method for assessing the activation of TRPM8 channels by this compound using a calcium-sensitive fluorescent dye.[4][7]
Materials:
-
HEK293 cells stably expressing human TRPM8
-
96-well black-walled, clear-bottom plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Plating: Plate the TRPM8-expressing HEK293 cells onto the 96-well plates and culture overnight.[4]
-
Dye Loading:
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS from the stock solution. Remember to include a vehicle control (e.g., 0.1% DMSO).[4]
-
Measurement:
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline (ΔF/F0).
-
Plot the peak response against the this compound concentration to generate a dose-response curve and calculate the EC50 value.[4]
-
Visualizations
References
- 1. The cool things to know about TRPM8! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 19321-38-1|C10H19NaO [benchchem.com]
- 3. Buy this compound (EVT-1190642) | 19321-38-1 [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Basicity of Sodium Mentholate and Sodium Tert-Butoxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate non-nucleophilic base is paramount for the success of many reactions, including deprotonations, eliminations, and catalyst generation. Among the available options, sterically hindered alkoxides are a prominent class of reagents. This guide provides an objective comparison of the basicity of two such bases: sodium mentholate and sodium tert-butoxide, supported by available experimental data and detailed methodologies.
Introduction to the Bases
Sodium tert-butoxide ((CH₃)₃CONa, NaOt-Bu) is a widely used strong, non-nucleophilic base in organic chemistry.[1][2] Its bulky tert-butyl group hinders its participation in nucleophilic substitution reactions, allowing it to primarily function as a proton abstractor.[1] It is commercially available and routinely used in a variety of chemical transformations.
This compound (C₁₀H₁₉NaO) is the sodium alkoxide derived from menthol (B31143), a naturally occurring chiral monoterpenoid alcohol. While less common than sodium tert-butoxide, it also serves as a sterically hindered base. Its chiral nature may offer unique stereochemical control in certain applications.
The basicity of an alkoxide is inversely related to the acidity of its conjugate acid, the corresponding alcohol. A higher acid dissociation constant (pKa) of the conjugate acid indicates a weaker acid and therefore a stronger conjugate base.
Quantitative Comparison of Basicity
The most direct method to compare the basicity of this compound and sodium tert-butoxide is to examine the pKa values of their respective conjugate acids, menthol and tert-butanol (B103910). The following table summarizes the available pKa data. It is important to note that pKa values are highly dependent on the solvent in which they are measured.
| Compound | Conjugate Acid | pKa (in Water) | pKa (in DMSO) |
| This compound | Menthol | ~19.55 | Not Widely Reported |
| Sodium Tert-Butoxide | tert-Butanol | ~17 - 19[2][3] | ~32.2 |
Note: The pKa values are sourced from various experimental studies and databases. Direct comparative studies under identical conditions are limited, and values can vary based on the experimental method.
Based on the available data, particularly the pKa in aqueous solution, menthol is a weaker acid than tert-butanol. This suggests that This compound is a stronger base than sodium tert-butoxide . The electron-donating alkyl groups in both menthol and tert-butanol increase the electron density on the oxygen atom, making the corresponding alkoxides strong bases. The complex cycloaliphatic structure of menthol may further influence the stability of the corresponding alkoxide and its basicity.
Factors Influencing Basicity
The basicity of these alkoxides is primarily governed by the electronic and steric effects of their alkyl substituents.
Caption: Logical relationship between structure and basicity.
The inductive effect (+I) of the alkyl groups pushes electron density onto the oxygen atom, increasing its ability to abstract a proton. The significant steric hindrance provided by the bulky groups in both molecules makes them non-nucleophilic, which is a desirable characteristic for a base in many organic reactions.
Experimental Protocols
Synthesis of Sodium Alkoxides
The general principle for synthesizing sodium alkoxides involves the deprotonation of the corresponding alcohol with a strong base.
A common laboratory and industrial method for the preparation of sodium tert-butoxide involves the reaction of tert-butanol with sodium metal or sodium hydride.[2]
Workflow for Sodium Tert-Butoxide Synthesis:
References
"sodium mentholate versus other chiral bases in asymmetric synthesis"
In the landscape of asymmetric synthesis, the choice of a chiral base is pivotal for achieving high stereoselectivity in the formation of enantiomerically enriched products. While a variety of chiral bases have been developed and extensively studied, sodium mentholate presents an interesting, albeit less documented, option. This guide provides a comparative perspective on this compound versus other more established chiral bases, drawing upon available data and highlighting areas where further research is needed.
Performance in Asymmetric Reactions: A Landscape of Limited Data
Direct comparative studies showcasing the performance of this compound against other common chiral bases in specific asymmetric reactions are scarce in the readily available scientific literature. While bases like (-)-sparteine (B7772259) and various chiral lithium amides have been extensively documented in asymmetric deprotonation, alkylation, and Michael addition reactions, with numerous examples reporting high yields and enantiomeric excesses (ee%), similar quantitative data for this compound is not as prevalent.
One area where the sodium cation has shown promise is in enolate chemistry. Some studies have suggested that sodium enolates can lead to higher diastereoselectivity in alkylation reactions compared to their lithium counterparts. This suggests a potential avenue for the application of this compound as a chiral base to influence the stereochemical outcome of such reactions. However, concrete examples with detailed experimental data are needed to substantiate this potential.
Comparison with Other Chiral Bases
To provide a framework for comparison, it is useful to consider the characteristics of well-established chiral bases.
(-)-Sparteine and its Surrogates
(-)-Sparteine, a naturally occurring diamine, has been a cornerstone in asymmetric synthesis, particularly in combination with organolithium bases. Its rigid C2-symmetric structure creates a well-defined chiral environment, leading to high enantioselectivity in numerous reactions. A significant limitation, however, has been the limited availability of its unnatural (+)-enantiomer, a challenge often referred to as the "(+)-sparteine problem." This has spurred the development of synthetic (+)-sparteine surrogates.
Chiral Lithium Amides (CLAs)
Chiral lithium amides represent a versatile class of non-nucleophilic chiral bases. Their structures can be readily modified by choosing different chiral amines as precursors, allowing for fine-tuning of steric and electronic properties to optimize stereoselectivity for a specific transformation. They have been successfully applied in a wide range of asymmetric reactions, including deprotonations, alkylations, and aldol (B89426) reactions.
This compound: Potential and Unknowns
This compound, derived from the readily available and relatively inexpensive chiral pool material (-)-menthol, offers the advantage of being a chiral alkoxide. Chiral alkoxides can function as Brønsted bases, deprotonating acidic protons to generate chiral enolates or other reactive intermediates. The sodium cation, being larger than lithium, can influence the aggregation state and geometry of the resulting intermediates, which in turn can affect the stereochemical outcome of the reaction.
However, without specific examples and quantitative data, a direct comparison of this compound's efficacy with that of (-)-sparteine or chiral lithium amides is speculative. Key questions regarding its basicity, solubility, and the level of asymmetric induction it can achieve in various reaction types remain largely unanswered in the public domain.
Experimental Protocols and Data
The absence of detailed experimental reports on the use of this compound as a chiral base in common asymmetric C-C bond-forming reactions prevents the inclusion of specific protocols and comparative data tables in this guide. For researchers interested in exploring the potential of this compound, it would be necessary to conduct systematic studies involving a range of substrates and reaction conditions and to compare the results with those obtained using established chiral bases.
Logical Workflow for Evaluating a Novel Chiral Base
For scientists and researchers looking to investigate the utility of a new chiral base like this compound, a logical experimental workflow would be essential. This workflow would allow for a systematic evaluation of its performance and a direct comparison with existing methods.
Caption: A logical workflow for the evaluation of a novel chiral base.
Conclusion
While this compound presents a theoretically interesting option as a chiral base derived from a readily available natural product, the lack of published data on its application in asymmetric synthesis makes a direct performance comparison with established chiral bases like (-)-sparteine and chiral lithium amides challenging. The potential of the sodium cation to influence stereoselectivity in enolate reactions is an intriguing aspect that warrants further investigation. Future research in this area would be invaluable in determining the practical utility of this compound and other chiral sodium alkoxides as tools in the asymmetric synthesis toolbox. For now, researchers and drug development professionals must rely on the extensive literature available for other classes of chiral bases when designing stereoselective transformations.
"a comparative study of sodium mentholate and lithium diisopropylamide (LDA)"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of an appropriate reagent is paramount to achieving desired chemical transformations with high efficiency and selectivity. This guide provides a comprehensive comparative analysis of two potent bases: sodium mentholate and lithium diisopropylamide (LDA). While both are strong bases, their distinct structural and electronic properties render them suitable for different applications, ranging from nucleophilic substitutions to stereoselective enolate formation. This document will delve into their synthesis, physical and chemical properties, and applications, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | This compound | Lithium Diisopropylamide (LDA) |
| Primary Function | Nucleophilic Base | Non-Nucleophilic, Sterically Hindered Base |
| Basicity (pKa of Conjugate Acid) | ~18-19.5 | ~36 |
| Steric Hindrance | Moderate | High |
| Primary Application | Nucleophilic substitution reactions (e.g., Williamson ether synthesis) | Deprotonation to form kinetic enolates |
| Solubility | Soluble in polar solvents like ethanol (B145695) and methanol. | Soluble in non-polar organic solvents like THF and ether.[1] |
Data Presentation: A Head-to-Head Comparison
To facilitate a clear and objective comparison, the following tables summarize the key quantitative data for this compound and LDA.
Table 1: Physicochemical Properties
| Property | This compound | Lithium Diisopropylamide (LDA) |
| Chemical Formula | C₁₀H₁₉NaO | C₆H₁₄LiN |
| Molar Mass | 178.25 g/mol | 107.12 g/mol |
| Appearance | White crystalline solid | Colorless solid (usually handled as a solution) |
| pKa of Conjugate Acid (Menthol) | ~18-19.5 | N/A |
| pKa of Conjugate Acid (Diisopropylamine) | N/A | ~36 |
Table 2: Reactivity and Application Profile
| Parameter | This compound | Lithium Diisopropylamide (LDA) |
| Basicity | Strong base | Very strong base |
| Nucleophilicity | Good nucleophile | Poor nucleophile |
| Steric Hindrance | Moderately hindered | Highly hindered |
| Common Solvents | Ethanol, Methanol | Tetrahydrofuran (B95107) (THF), Diethyl ether |
| Typical Reaction Temperature | 25-60°C (for substitution reactions) | -78°C to 0°C (for deprotonation) |
| Primary Use Case | Nucleophilic attack in substitution reactions. | Selective deprotonation at the less hindered α-carbon of ketones to form kinetic enolates.[2][3] |
| Stereoselectivity | Can be used as a chiral auxiliary. | Influences stereoselectivity in alkylation of chiral enolates. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of each reagent.
Synthesis of this compound
Objective: To synthesize this compound from menthol.
Materials:
-
(-)-Menthol
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, dissolve (-)-menthol in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add an equimolar amount of sodium hydroxide pellets to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Continue refluxing for 2-3 hours until all the sodium hydroxide has reacted and a clear solution is formed.
-
Allow the solution to cool to room temperature. The resulting solution contains this compound and can be used directly for subsequent reactions or the solvent can be removed under reduced pressure to obtain the solid product.
Williamson Ether Synthesis using this compound
Objective: To synthesize a menthyl ether via nucleophilic substitution.
Materials:
-
This compound solution in ethanol
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of this compound in anhydrous ethanol in a round-bottom flask, add the alkyl halide dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ether.
-
Purify the product by column chromatography on silica (B1680970) gel.
In situ Preparation of Lithium Diisopropylamide (LDA)
Objective: To prepare a solution of LDA for immediate use in a deprotonation reaction.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or a two-neck round-bottom flask
-
Syringes and needles
-
Dry ice/acetone bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add anhydrous THF and cool the flask to -78°C using a dry ice/acetone bath.
-
Add diisopropylamine to the cold THF via syringe.
-
Slowly add an equimolar amount of n-BuLi solution to the stirred mixture via syringe. A color change to pale yellow is typically observed.
-
Allow the solution to stir at -78°C for 30 minutes to ensure complete formation of LDA. The LDA solution is now ready for use.
Kinetic Enolate Formation using LDA
Objective: To selectively form the kinetic enolate of an unsymmetrical ketone.
Materials:
-
Unsymmetrical ketone (e.g., 2-methylcyclohexanone)
-
Freshly prepared LDA solution in THF
-
Anhydrous THF
-
Dry ice/acetone bath
-
Electrophile (e.g., methyl iodide)
Procedure:
-
Dissolve the unsymmetrical ketone in anhydrous THF in a dry flask under an inert atmosphere and cool to -78°C.
-
Slowly add the freshly prepared LDA solution (1.05 equivalents) to the ketone solution via cannula or syringe while maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 1 hour to ensure complete formation of the kinetic enolate.
-
Add the electrophile dropwise to the enolate solution at -78°C.
-
Allow the reaction to stir at -78°C for a specified time (e.g., 1-2 hours) and then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude product.
-
Analyze the product mixture (e.g., by GC-MS or NMR) to determine the ratio of kinetic to thermodynamic products.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and experimental workflows discussed in this guide.
Caption: Synthesis of this compound from Menthol and Sodium Hydroxide.
Caption: Williamson Ether Synthesis using this compound as a nucleophile.
Caption: Workflow for in situ preparation of LDA and subsequent kinetic enolate formation.
Comparative Analysis
Basicity vs. Nucleophilicity
The most striking difference between this compound and LDA lies in their balance of basicity and nucleophilicity. LDA, with a pKa of its conjugate acid around 36, is an exceptionally strong base.[1] Its bulky isopropyl groups sterically hinder the nitrogen atom, rendering it a poor nucleophile.[1] This combination is ideal for deprotonation reactions where nucleophilic attack on the substrate is an undesirable side reaction.
This compound, the sodium salt of menthol, is also a strong base, but significantly weaker than LDA, with the pKa of its conjugate acid (menthol) being around 18-19.5. The alkoxide oxygen in this compound is a potent nucleophile, readily participating in SN2 reactions like the Williamson ether synthesis.[4]
Regioselectivity in Enolate Formation
The steric bulk of LDA is a key determinant in its synthetic utility. When reacting with an unsymmetrical ketone, LDA preferentially abstracts a proton from the less sterically hindered α-carbon, leading to the formation of the kinetic enolate.[2][3] This reaction is typically carried out at low temperatures (e.g., -78°C) to prevent equilibration to the more stable thermodynamic enolate.
In contrast, while this compound is a base, its primary role is not selective deprotonation for enolate formation in the same manner as LDA. If used as a base for deprotonation, it would likely lead to a mixture of enolates and potentially undergo side reactions due to its nucleophilicity.
Stereoselectivity
This compound, being derived from a chiral alcohol, can be employed as a chiral auxiliary to induce stereoselectivity in certain reactions. The chiral menthyl group can influence the stereochemical outcome of reactions at a prochiral center.
LDA can also play a role in stereoselective reactions, particularly in the alkylation of chiral enolates. The lithium cation can coordinate with other atoms in the substrate, leading to a more rigid transition state and influencing the facial selectivity of the incoming electrophile.
Limitations and Side Reactions
This compound:
-
Basicity-driven side reactions: As a strong base, it can promote elimination reactions (E2) in competition with substitution (SN2), especially with secondary and tertiary alkyl halides.
-
Sensitivity to protic solvents: Being an alkoxide, it will be protonated by protic solvents, reducing its effectiveness as a nucleophile. Anhydrous conditions are therefore crucial.
Lithium Diisopropylamide (LDA):
-
Instability: LDA solutions are not stable at room temperature and are typically prepared fresh in situ at low temperatures.[1]
-
Reaction with solvent: At temperatures above 0°C, LDA can deprotonate THF, leading to its decomposition.
-
Nucleophilic addition to aldehydes: While generally non-nucleophilic, LDA can act as a nucleophile and add to unhindered aldehydes.[2]
-
Aggregation: LDA exists as various aggregates in solution, which can affect its reactivity and the kinetics of the reaction.
Conclusion
This compound and lithium diisopropylamide are powerful reagents in the arsenal (B13267) of synthetic organic chemists, each with a distinct and valuable role. This compound excels as a nucleophilic alkoxide, ideal for constructing ether linkages and other substitution products. Its chiral nature also offers opportunities for asymmetric synthesis. LDA, on the other hand, is the quintessential sterically hindered, non-nucleophilic strong base, indispensable for the regioselective formation of kinetic enolates, a cornerstone of modern carbon-carbon bond-forming strategies.
A thorough understanding of their respective properties, reactivities, and limitations, as outlined in this guide, is crucial for their effective and strategic application in the synthesis of complex molecules. By carefully selecting the appropriate reagent and reaction conditions, researchers can harness the unique capabilities of both this compound and LDA to achieve their synthetic goals with precision and efficiency.
References
Unveiling the Molecular Architecture of Sodium Mentholate: A Comparative Guide to Structural Elucidation
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a compound is paramount for predicting its behavior, optimizing its properties, and ensuring its efficacy and safety. While sodium mentholate, the sodium salt of menthol (B31143), is utilized in various chemical applications, a definitive single-crystal X-ray crystallographic structure is not publicly available in crystallographic databases as of late 2025. This guide provides a comprehensive comparison of methodologies for confirming its structure, centered on a proposed X-ray crystallography workflow and contrasted with powerful alternative techniques.
The menthol backbone of this compound, with its specific stereochemistry, plays a crucial role in its chemical reactivity.[1] The addition of a sodium counter-ion introduces ionic character and the potential for complex coordination, making a definitive structural analysis essential.
I. The Gold Standard: A Proposed Workflow for Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction remains the most unambiguous method for determining the atomic arrangement within a crystalline solid.[2] The following protocol outlines a hypothetical workflow for elucidating the structure of this compound.
-
Synthesis and Purification:
-
This compound is typically synthesized by reacting menthol with a strong base like sodium hydride or sodium metal in an anhydrous aprotic solvent (e.g., THF or toluene).[3]
-
The crude product should be purified by recrystallization from a suitable solvent or solvent mixture to remove any unreacted starting materials or byproducts. The choice of solvent is critical for the subsequent crystallization step.
-
-
Crystallization:
-
Growing single crystals of sufficient size and quality is often the most challenging step.[2]
-
Slow Evaporation: A saturated solution of purified this compound in a suitable solvent (e.g., a mixture of a polar and a non-polar solvent like ethanol/hexane) is allowed to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: A solution of this compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling: A saturated solution is slowly cooled to reduce the solubility of the compound and promote crystal growth.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is refined by least-squares methods to best fit the experimental data.
-
The following diagram illustrates the proposed workflow:
II. Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides definitive solid-state structures, other techniques offer complementary information, particularly about the structure in solution and its dynamic behavior.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, and packing in the solid state. | Unambiguous structural determination. | Requires a suitable single crystal; structure may differ from solution state. |
| NMR Spectroscopy | Information about the connectivity of atoms, stereochemistry, and dynamic processes in solution. | Non-destructive; provides data on the solution-state structure. | Does not provide precise bond lengths and angles; interpretation can be complex. |
| Computational Modeling | Predicted low-energy conformations and potential crystal packing arrangements. | Can guide experimental work and provide insights where experimental data is lacking. | Predictions are theoretical and require experimental validation. |
Table 1: Comparison of techniques for the structural elucidation of this compound.
NMR spectroscopy is a powerful tool for characterizing organometallic compounds in solution.[4] For this compound, ¹H and ¹³C NMR would confirm the integrity of the menthol backbone. More advanced techniques, such as 2D NMR (COSY, HSQC, HMBC), would allow for the complete assignment of all proton and carbon signals, confirming the connectivity. While NMR does not directly locate the sodium ion, changes in the chemical shifts of the carbons and protons near the oxygen atom upon formation of the alkoxide can provide indirect evidence of the Na-O bond formation.
In the absence of experimental crystal data, computational methods can be employed to predict the structure of this compound.[1][5] Density Functional Theory (DFT) calculations can be used to optimize the geometry of a single molecule of this compound and to predict its vibrational frequencies, which could be compared with experimental IR or Raman spectra. Crystal structure prediction (CSP) algorithms can generate a range of plausible crystal packing arrangements, ranked by their calculated lattice energies.[6][7] These predicted structures can provide valuable hypotheses for guiding crystallization experiments or for interpreting powder X-ray diffraction data.
The logical relationship between these techniques can be visualized as follows:
III. Structural Insights from a Related Compound: Sodium tert-butoxide
To anticipate the potential solid-state structure of this compound, it is instructive to examine the known crystal structure of a simpler sodium alkoxide, sodium tert-butoxide. X-ray diffraction studies have revealed that sodium tert-butoxide exists as complex oligomeric structures, such as hexamers and nonamers, in the solid state.[8][9] This aggregation is a common feature of alkali metal alkoxides.[10] Given this, it is highly probable that this compound also forms oligomeric structures in the solid state, with sodium and oxygen atoms forming a central core and the bulky menthyl groups extending outwards.
References
- 1. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium mentholate | C11H19KO3 | CID 129807818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Daygroup - Crystal structure prediction [sites.google.com]
- 7. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 8. Sodium tert-butoxide | 865-48-5 | Benchchem [benchchem.com]
- 9. Sodium tert-butoxide - Wikipedia [en.wikipedia.org]
- 10. Alkoxide - Wikipedia [en.wikipedia.org]
A Comparative Benchmarking Guide to Sodium Mentholate and Other Alkoxides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of an appropriate base can be a critical determinant of reaction efficiency, selectivity, and overall yield. While common alkoxides such as sodium ethoxide, sodium methoxide, and potassium tert-butoxide are staples in the chemist's toolkit, there is a growing interest in specialty alkoxides like sodium mentholate for applications demanding specific steric or chiral influences. This guide provides a comparative overview of the performance of this compound against other widely used alkoxides, supported by available experimental data.
Performance in Condensation Reactions
Alkoxides are pivotal in promoting various condensation reactions, such as the Claisen-Schmidt and Dieckmann condensations, by facilitating the formation of enolates. The steric and electronic properties of the alkoxide can significantly impact the reaction outcome.
The Claisen-Schmidt condensation, a reaction between an aldehyde or ketone with an aromatic carbonyl compound, is a fundamental method for synthesizing chalcones and their derivatives. While sodium hydroxide (B78521) is a commonly used base, alkoxides like sodium ethoxide are also employed. For instance, the reaction of benzaldehyde (B42025) and acetone (B3395972) in the presence of aqueous ethanolic sodium hydroxide can yield dibenzalacetone with yields reportedly as high as 90.6%.[1] Another protocol for the same reaction reports a yield of 59.84%.[2] Variations in reaction conditions, such as solvent and temperature, can account for this difference.
Potassium tert-butoxide, a bulkier and more sterically hindered base, is also effective in Claisen-Schmidt condensations. A solvent-free approach for the synthesis of 2,4-diphenyl acetoacetate (B1235776) from ethyl phenylacetate (B1230308) using potassium tert-butoxide at 100°C for 30 minutes resulted in an 80% yield.[3]
The Dieckmann condensation, an intramolecular reaction of diesters to form cyclic β-keto esters, is another area where alkoxides are crucial. Sodium ethoxide is a classic base for this transformation, with the cyclization of diethyl adipate (B1204190) to ethyl 2-oxocyclopentane-1-carboxylate proceeding with high efficiency.[4] Yields for Dieckmann condensations are often high, with reports of 75% for certain substrates.[5]
Performance in Nucleophilic Substitution Reactions
The Williamson ether synthesis, a cornerstone of ether formation, relies on the S_N2 reaction between an alkoxide and a primary alkyl halide. The choice of alkoxide can influence the reaction rate and yield. Sodium ethoxide is a frequently used alkoxide in this synthesis.[7] Laboratory syntheses using this method typically achieve yields in the range of 50–95%.[7]
This compound is also described as a strong nucleophile suitable for substitution reactions like the Williamson ether synthesis, facilitating the formation of menthol (B31143) derivatives.[6] However, direct comparative yield data against other alkoxides for the synthesis of a common ether is not prevalent in the literature.
General Properties and Reactivity
The choice of alkoxide is often dictated by its basicity, nucleophilicity, and steric bulk.
-
Sodium Methoxide (NaOMe) and Sodium Ethoxide (NaOEt) are strong, relatively non-hindered bases and good nucleophiles. They are commonly used in a variety of reactions, including condensations, eliminations, and nucleophilic substitutions.
-
Potassium tert-Butoxide (t-BuOK) is a very strong, sterically hindered base. Its bulkiness makes it a poor nucleophile, which is advantageous in reactions where elimination is desired over substitution.
-
This compound (C₁₀H₁₉NaO) is a chiral alkoxide derived from menthol. Its bulky and chiral nature can be exploited in asymmetric synthesis to induce stereoselectivity. It acts as a strong nucleophile in substitution reactions.[6]
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation (Synthesis of Dibenzalacetone)
This protocol is adapted from a procedure using sodium hydroxide, which can be substituted with an equivalent amount of sodium ethoxide.
Materials:
-
Benzaldehyde
-
Acetone
-
Sodium Hydroxide (or Sodium Ethoxide)
-
Water
Procedure:
-
A solution of sodium hydroxide (e.g., 0.902 g in 40 mL of water) is added to a stirred solution of benzaldehyde (e.g., 4.361 g in 40 mL of ethanol) at room temperature.[1]
-
Acetone (e.g., 0.833 g) is then added to the reaction mixture.[1]
-
The mixture is stirred at room temperature for a specified time (e.g., 30 minutes).[1]
-
The precipitated product is collected by suction filtration and washed with a mixture of ethanol and water.[1]
-
The crude product can be purified by recrystallization from ethanol.
General Protocol for Dieckmann Condensation
This protocol is a general representation of a Dieckmann condensation using sodium ethoxide.
Materials:
-
A 1,6- or 1,7-diester (e.g., diethyl adipate)
-
Sodium Ethoxide
-
Anhydrous solvent (e.g., toluene (B28343) or ethanol)
-
Aqueous acid for workup (e.g., HCl)
Procedure:
-
The diester is dissolved in an anhydrous solvent under an inert atmosphere.
-
Sodium ethoxide (typically 1 equivalent) is added to the solution.
-
The reaction mixture is stirred, often with heating, for a period of time until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of aqueous acid.
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
The resulting crude β-keto ester is purified by distillation or chromatography.
Visualizing Reaction Workflows
Below are diagrams generated using Graphviz (DOT language) to illustrate the logical flow of the experimental procedures.
Caption: Workflow for Claisen-Schmidt Condensation.
Caption: Workflow for Dieckmann Condensation.
Conclusion
Sodium methoxide, sodium ethoxide, and potassium tert-butoxide are well-established and versatile bases in organic synthesis, with a wealth of data supporting their application in various reactions. This compound, while known for its nucleophilic character and potential for inducing chirality, remains a more specialized reagent. The available literature does not currently provide sufficient direct comparative data to definitively benchmark its performance against common alkoxides in widely used synthetic transformations. Further research focusing on head-to-head comparisons in standardized reactions is necessary to fully elucidate the relative advantages and disadvantages of this compound in terms of yield, reaction kinetics, and selectivity. Such studies would be invaluable for chemists seeking to optimize existing synthetic routes or develop novel methodologies.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. scribd.com [scribd.com]
- 3. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | CoLab [colab.ws]
- 4. grokipedia.com [grokipedia.com]
- 5. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 6. This compound|CAS 19321-38-1|C10H19NaO [benchchem.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
"validating the enantiomeric excess of products from sodium mentholate reactions"
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of the enantiomeric excess (ee) of a chiral product is a critical measure of a reaction's success. While sodium mentholate can be employed as a chiral base or auxiliary in various reactions, this guide will use the well-studied asymmetric aldol (B89426) reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856) to provide a comparative overview of the primary analytical techniques for validating enantiomeric excess. The resulting chiral β-hydroxy ketone serves as an excellent model for the types of chiral alcohol products that can be obtained in stereoselective synthesis.
This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry for determining the enantiomeric excess of the aldol product. We provide a summary of comparative data, detailed experimental protocols, and visualizations to aid in selecting the most appropriate validation method for your research needs.
Comparative Analysis of Methods for Enantiomeric Excess Determination
The choice of analytical technique for determining enantiomeric excess is often dictated by factors such as the nature of the analyte, the required accuracy and sensitivity, sample throughput, and the instrumentation available. Below is a summary of the performance of different methods for the analysis of the asymmetric aldol product of cyclohexanone and 4-nitrobenzaldehyde.
| Analytical Method | Principle | Typical Resolution | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Baseline separation (Rs > 1.5) is often achievable.[1][2] | High accuracy and precision, widely applicable, established methods for a variety of compounds.[1][2] | Can be time-consuming, requires specialized and expensive chiral columns, may require method development for new compounds.[3] |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution for volatile and thermally stable compounds. | High sensitivity, fast analysis times, suitable for volatile compounds. | Requires the analyte to be volatile and thermally stable, or amenable to derivatization. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. | Depends on the choice of CSA and the analyte; can range from partial to baseline separation of key signals.[4] | Rapid analysis, non-destructive, provides structural information, requires relatively small sample amounts.[5] | Lower sensitivity compared to chromatographic methods, may require specialized and expensive chiral solvating agents, potential for signal overlap.[5] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound in solution. | Not a separation technique; provides a bulk measurement of optical rotation. | Simple and rapid measurement.[6] | Less accurate for determining high ee values, requires a known specific rotation of the pure enantiomer, sensitive to impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This is the most common and generally most reliable method for determining the enantiomeric excess of the aldol product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral stationary phase column (e.g., Chiralpak AD-H or Chiralcel OD-H).[1]
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified aldol product in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Inject a racemic standard of the aldol product to determine the retention times of the two enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Method 2: Chiral Gas Chromatography (GC)
For the aldol product, which is not highly volatile, derivatization is typically required to improve its thermal stability and volatility for GC analysis.
Instrumentation:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., a cyclodextrin-based column).
Procedure:
-
Derivatization (Silylation):
-
Dissolve a small amount of the aldol product in a dry, aprotic solvent (e.g., dichloromethane).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylsilyl (B98337) chloride - TMCS).
-
Heat the mixture (e.g., at 60 °C) for a sufficient time to ensure complete derivatization.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 150 °C) and ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 5 °C/min).
-
Carrier Gas: Helium or Hydrogen.
-
Detector Temperature: 280 °C.
-
-
Data Analysis:
-
Analyze a derivatized racemic standard to identify the retention times of the two enantiomers.
-
Analyze the derivatized sample.
-
Calculate the enantiomeric excess based on the peak areas of the two enantiomers.
-
Method 3: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This method allows for the direct observation of enantiomers in solution through the formation of transient diastereomeric complexes.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
High-quality NMR tubes.
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the aldol product in a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube. The molar ratio of CSA to analyte may need to be optimized.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that shows distinct chemical shifts for the two diastereomeric complexes.
-
Integrate the signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess from the ratio of the integrals.
-
Method 4: Polarimetry
This classical technique measures the bulk optical activity of the sample.
Instrumentation:
-
Polarimeter.
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of the purified aldol product and dissolve it in a specific volume of a suitable solvent (e.g., chloroform) to a known concentration.
-
-
Measurement:
-
Fill the polarimeter cell with the solution and measure the observed optical rotation (α_obs).
-
-
Data Analysis:
-
Calculate the specific rotation [α] using the formula: [α] = α_obs / (c × l) where 'c' is the concentration in g/mL and 'l' is the path length in decimeters.
-
Calculate the enantiomeric excess using the formula: % ee = ([α]_sample / [α]_pure_enantiomer) x 100 This requires that the specific rotation of the enantiomerically pure product is known.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of validating the enantiomeric excess of the aldol product.
Caption: General workflow for validating enantiomeric excess.
Caption: Decision tree for selecting an analytical method.
References
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Enantioselective Catalytic Aldol Reactions in the Presence of Knoevenagel Nucleophiles: A Chemoselective Switch Optimized in Deep Eutectic Solvents Using Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validated Comparison of Sodium Mentholate for Topical Analgesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sodium mentholate's performance against other common topical analgesics, supported by experimental data. We delve into its mechanism of action, comparative efficacy, and detailed experimental protocols to assist researchers and drug development professionals in their evaluation of this compound.
Executive Summary
This compound, the sodium salt of menthol (B31143), exerts its analgesic and cooling effects primarily through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Experimental data indicates that the stereochemistry of the menthol molecule significantly influences its potency. As a topical analgesic, menthol-based compounds have demonstrated efficacy in various pain models, though quantitative comparisons with other analgesics like lidocaine (B1675312) and camphor (B46023) reveal a nuanced landscape of effectiveness depending on the pain modality. This guide synthesizes available data to provide a clear, evidence-based comparison.
Data Presentation
Table 1: Comparative Efficacy of Menthol Stereoisomers on TRPM8 Activation
The potency of menthol stereoisomers in activating the TRPM8 channel varies significantly. The following table summarizes the half-maximal effective concentration (EC50) for various stereoisomers, providing a quantitative comparison of their ability to activate this key receptor. Lower EC50 values indicate higher potency.
| Stereoisomer | EC50 (µM) at +80 mV |
| (-)-Menthol | 62.64 ± 1.2 |
| (+)-Menthol | 166.41 ± 14.1 |
| (+)-Isomenthol | 215.17 ± 15.2 |
| (+)-Neomenthol | 206.22 ± 11.4 |
| (+)-Neoisomenthol | 209.73 ± 13.9 |
Data obtained from whole-cell patch-clamp recordings of mouse TRPM8 expressed in HEK293T cells.
Table 2: Comparative Anti-Inflammatory Effects of Menthol and Camphor
Menthol and camphor are both used in topical formulations for their anti-inflammatory properties. This table compares their inhibitory effects on key enzymes involved in the inflammatory cascade.
| Compound | 5-Lipoxygenase Inhibition (%) | Cyclooxygenase-1 (COX-1) Inhibition (%) | Cyclooxygenase-2 (COX-2) Inhibition (%) |
| Menthol | 52.9 | 64.2 | 66.3 |
| Camphor | 48.3 | 60.4 | 62.7 |
| Equimolar Combination | 72.5 | 78.1 | 79.4 |
This data suggests a synergistic anti-inflammatory effect when menthol and camphor are combined.[1][2]
Table 3: Comparative Analgesic Efficacy of Topical Menthol and Lidocaine
Direct quantitative comparisons of this compound and lidocaine in the same clinical trial are limited. However, individual studies evaluating their efficacy for pain relief provide some insight. One study found that an over-the-counter patch containing 3.6% lidocaine and 1.25% menthol was non-inferior to a prescription 5% lidocaine patch for back pain and arthritis.[3][4] Another study on slaughterhouse workers with carpal tunnel syndrome showed that topical menthol reduced pain intensity by -1.2 on a 0-10 scale compared to a placebo.[5] While direct comparisons are scarce, some sources suggest lidocaine may be more potent for chronic back pain.[6]
| Topical Agent | Pain Condition | Pain Scale | Reported Efficacy |
| Menthol (3.5%) | Knee Osteoarthritis | Visual Analog Scale (100-mm) | Significant reduction in pain during functional tasks.[7] |
| Menthol | Carpal Tunnel Syndrome | Numeric Rating Scale (0-10) | Pain intensity decreased by -1.2 compared to placebo.[5] |
| Lidocaine (5% patch) | Post-herpetic Neuralgia | Numeric Pain Rating Scale | Approved for the relief of pain associated with post-herpetic neuralgia.[8][9] |
| Lidocaine (3.6%) + Menthol (1.25%) Patch | Back Pain, Arthritis | Not Specified | Non-inferior to 5% Lidocaine patch.[3][4] |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from menthol.
Materials:
-
Menthol
-
Sodium hydride (NaH) or Sodium metal (Na)
-
Anhydrous solvent (e.g., diethyl ether, ethanol, or tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel with stirring capability
-
Filtration apparatus
-
Drying apparatus
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve menthol in the chosen anhydrous solvent in the reaction vessel.
-
Slowly add sodium hydride or small pieces of sodium metal to the stirred menthol solution. The molar ratio of menthol to sodium should be approximately 1:1.1 to 1:1.3.[10]
-
Continue stirring the mixture at room temperature (approximately 25°C) for a sufficient duration to ensure complete reaction (e.g., 500-700 minutes).[10] Hydrogen gas will be evolved during the reaction.
-
After the reaction is complete, allow the mixture to stand, preferably overnight, to ensure full precipitation of the this compound.[10]
-
Filter the resulting solid this compound from the reaction mixture.
-
Wash the collected solid with a small amount of the anhydrous solvent to remove any unreacted starting material.
-
Dry the purified this compound under vacuum to remove any residual solvent.
In Vitro Skin Permeation Study
Objective: To assess the permeation of this compound through a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
This compound formulation
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Prepare the skin membrane by carefully removing any subcutaneous fat and hair.
-
Mount the skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with the receptor solution, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32 ± 1°C.
-
Apply a known quantity of the this compound formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals, collect samples from the receptor solution.
-
Analyze the collected samples using a validated HPLC method to determine the concentration of menthol that has permeated the skin.
-
Calculate the cumulative amount of drug permeated per unit area over time to determine the permeation profile.
Analgesic Efficacy Assessment (Hot Plate Test)
Objective: To evaluate the analgesic effect of a topical this compound formulation against thermal pain in a rodent model.
Materials:
-
Hot plate apparatus
-
Male Sprague-Dawley or Wistar rats (or mice)
-
Topical this compound formulation and a vehicle control
Procedure:
-
Acclimatize the animals to the testing environment.
-
Set the temperature of the hot plate to a constant, noxious temperature (e.g., 51-55°C).[1][2][11]
-
Gently place an animal on the hot plate and start a timer.
-
Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping.
-
Record the latency (in seconds) to the first nocifensive response as the baseline. A cut-off time should be established to prevent tissue damage.
-
Apply the topical this compound formulation or vehicle control to the plantar surface of one hind paw.
-
At predetermined time points after application, repeat the hot plate test and record the latency to the nocifensive response.
-
An increase in the latency to respond compared to baseline and the vehicle control indicates an analgesic effect.
Mandatory Visualization
Caption: Simplified signaling pathway of TRPM8 activation by this compound and cold stimulus.
Caption: General experimental workflow for assessing the analgesic efficacy of a topical formulation.
References
- 1. dol.inf.br [dol.inf.br]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. A comparison of transdermal over-the-counter lidocaine 3.6% menthol 1.25%, Rx lidocaine 5% and placebo for back pain and arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute Effect of Topical Menthol on Chronic Pain in Slaughterhouse Workers with Carpal Tunnel Syndrome: Triple-Blind, Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. botanika.life [botanika.life]
- 7. The effect of either topical menthol or a placebo on functioning and knee pain among patients with knee OA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcentral.com [medcentral.com]
- 9. medcentral.com [medcentral.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Hot plate test [panlab.com]
A Comparative Analysis of Sodium Mentholate Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Sodium mentholate, the sodium salt of menthol (B31143), is a versatile chemical compound with applications in organic synthesis and as a flavoring and fragrance agent. Its synthesis can be approached through several methods, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the primary synthesis routes for this compound, offering detailed experimental protocols, comparative data, and visual representations of the workflows and logical relationships involved.
Comparison of Synthesis Methods
The selection of a synthesis method for this compound depends on factors such as the desired scale of production, available starting materials, and safety considerations. The three primary approaches are the reaction of menthol with sodium metal, the reaction of menthol with sodium hydroxide (B78521), and the transesterification of a menthyl ester.
| Parameter | Reaction with Sodium Metal | Reaction with Sodium Hydroxide | Transesterification of Menthyl Ester |
| Reaction Time | 8 - 12 hours[1] | Variable (typically several hours) | Variable (likely several hours) |
| Reaction Temperature | 24 - 28 °C[1] | Elevated temperatures often required to drive the reaction | 140 - 250 °C (typical for transesterification)[2] |
| Yield | High (quantitative conversion expected) | Moderate to High (equilibrium limited) | Moderate to High (equilibrium limited) |
| Purity of Crude Product | High (byproduct is H₂ gas) | Lower (byproduct is water, which can lead to side reactions) | Variable (depends on starting ester and alcohol removal) |
| Key Reagents | Menthol, Sodium Metal | Menthol, Sodium Hydroxide | Menthyl Ester (e.g., Menthyl Acetate), Sodium Alkoxide (e.g., Sodium Methoxide) |
| Solvents | Ether (diethyl ether, THF), Alcohol (ethanol)[1] | Alcohol (methanol, ethanol) | Typically the alcohol corresponding to the desired alkoxide |
| Safety Considerations | Use of highly reactive and flammable sodium metal requires stringent anhydrous and inert atmosphere conditions. Hydrogen gas is evolved. | Sodium hydroxide is corrosive. The reaction can be exothermic. | Use of strong bases (sodium alkoxides) requires anhydrous conditions. |
Experimental Protocols
Method 1: Synthesis from Menthol and Sodium Metal
This method relies on the direct reaction of menthol with sodium metal to form the alkoxide and hydrogen gas. It is a highly effective method for producing high-purity this compound.
Experimental Protocol:
-
Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler) is dried in an oven and cooled under a stream of dry nitrogen.
-
Reaction Setup: (-)-Menthol is dissolved in anhydrous diethyl ether or ethanol (B145695) in the reaction flask under a nitrogen atmosphere. The molar ratio of menthol to sodium metal is typically 1:1.1 to 1:1.3.[1]
-
Reaction: Freshly cut sodium metal is added portion-wise to the stirred menthol solution at a controlled temperature of 24-28 °C.[1] The reaction is exothermic, and the addition rate should be managed to maintain the desired temperature.
-
Reaction Completion: The mixture is stirred for a period of 500-700 minutes to ensure complete reaction.[1] The completion of the reaction is indicated by the cessation of hydrogen gas evolution.
-
Isolation: The resulting solid this compound is collected by filtration, washed with anhydrous ether or ethanol to remove any unreacted starting material, and dried under vacuum.
Method 2: Synthesis from Menthol and Sodium Hydroxide
This method is a common industrial approach where menthol is deprotonated by a strong base, sodium hydroxide. The reaction is an equilibrium process, and removal of the water byproduct can drive the reaction to completion.
Experimental Protocol:
-
Preparation: A reaction vessel equipped with a mechanical stirrer, a heating mantle, and a distillation apparatus is charged with (-)-menthol and a suitable solvent such as toluene.
-
Reaction: Sodium hydroxide (as a concentrated aqueous solution or solid pellets) is added to the menthol solution. The mixture is heated to reflux.
-
Water Removal: The water formed during the reaction is removed by azeotropic distillation using a Dean-Stark apparatus to drive the equilibrium towards the product side.
-
Reaction Completion: The reaction is monitored for the cessation of water collection in the Dean-Stark trap.
-
Isolation: After cooling, the reaction mixture is filtered to remove any unreacted sodium hydroxide. The solvent is then removed under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by crystallization from a suitable solvent.
Method 3: Transesterification of a Menthyl Ester
This method involves the reaction of a menthyl ester, such as menthyl acetate (B1210297), with a sodium alkoxide, like sodium methoxide (B1231860). The equilibrium is driven by the formation of a more volatile ester (methyl acetate in this case), which can be removed by distillation.
Experimental Protocol:
-
Preparation: A distillation apparatus is assembled with a round-bottom flask, a distillation head, a condenser, and a receiving flask. The entire apparatus is dried and maintained under a nitrogen atmosphere.
-
Reaction Setup: Menthyl acetate and a solution of sodium methoxide in methanol (B129727) are charged into the reaction flask.
-
Reaction: The reaction mixture is heated. The lower-boiling methyl acetate that is formed is continuously removed by distillation, which shifts the equilibrium towards the formation of this compound.
-
Reaction Completion: The reaction is considered complete when the distillation of methyl acetate ceases.
-
Isolation: The excess methanol is removed under reduced pressure. The resulting solid is crude this compound.
-
Purification: The product can be purified by washing with a non-polar solvent to remove any unreacted menthyl acetate, followed by drying under vacuum.
Visualizing the Processes
To better understand the workflow and the comparative aspects of these synthesis methods, the following diagrams are provided.
Caption: Experimental workflows for the synthesis of this compound.
Caption: Logical decision tree for selecting a synthesis method.
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways. The reaction of menthol with sodium metal offers a route to a high-purity product but requires careful handling of hazardous materials. The use of sodium hydroxide is a more common industrial practice, particularly for large-scale production, though it necessitates the removal of water to achieve high conversion. Transesterification presents an alternative route, with the reaction's success dependent on the efficient removal of the ester byproduct. The choice of the optimal method will ultimately be guided by the specific requirements of the synthesis, including scale, purity needs, and safety infrastructure.
References
A Comparative Review of Sodium Mentholate and Potassium tert-Butoxide for Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical decision that dictates the outcome of a chemical transformation. Both sodium mentholate and potassium tert-butoxide are alkoxide bases, yet their distinct structural and electronic properties lend them to vastly different applications in organic synthesis. This guide provides an objective comparison of their performance, supported by physicochemical data and representative experimental protocols, to inform the selection process.
Potassium tert-butoxide (KOtBu) is a strong, sterically hindered, non-nucleophilic base widely employed to facilitate elimination reactions and deprotonate weakly acidic carbons.[1] In contrast, this compound, derived from the chiral natural product menthol (B31143), is a moderately strong base whose utility is often centered on its role as a bulky nucleophile or as a chiral auxiliary.[2] This fundamental difference in reactivity—base versus nucleophile—is the primary determinant in their respective applications.
Physicochemical Properties
A comparison of the fundamental physical and chemical properties of this compound and potassium tert-butoxide reveals key differences that influence their handling, solubility, and reactivity. Potassium tert-butoxide is a significantly stronger base, as indicated by the higher pKa of its conjugate acid, tert-butanol (B103910).
| Property | This compound | Potassium tert-Butoxide |
| Chemical Formula | C₁₀H₁₉NaO | C₄H₉KO |
| Molecular Weight | 178.25 g/mol [3] | 112.21 g/mol [4] |
| Appearance | White crystalline solid[5] | White to light yellow hygroscopic solid[6] |
| Melting Point | Data varies based on purity | 256-258 °C (decomposes)[6] |
| pKa of Conjugate Acid | ~15.3 (Menthol)[5] | ~17-19 (tert-Butanol) |
| Solubility | Soluble in polar solvents like water and ethanol.[5] | Soluble in THF and tert-butanol; reacts with water.[4][6] |
| CAS Number | 19321-38-1[5] | 865-47-4[4] |
Reactivity and Application Profile
The primary distinction between these two reagents lies in their balance of basicity and nucleophilicity, which is a direct consequence of their structure.
Potassium tert-butoxide is prized for its role as a strong, non-nucleophilic base.[1] The three methyl groups of the tert-butyl substituent create significant steric hindrance around the oxygen atom. This bulkiness makes it difficult for the alkoxide to act as a nucleophile and attack sterically shielded electrophilic carbons (e.g., in Sₙ2 reactions).[7] Instead, it excels at abstracting protons, even from sterically accessible but less acidic positions, famously favoring the formation of the less-substituted "Hofmann" alkene in E2 elimination reactions.[7][8] Its high basicity also makes it suitable for generating carbanions and enolates.[9]
This compound , while also a bulky alkoxide, is significantly less basic than KOtBu. The menthyl group provides steric hindrance, but its structure is less symmetrical and generally considered less sterically demanding at the oxygen than a tert-butyl group. Consequently, this compound can act as a potent nucleophile, participating in Sₙ2 reactions such as the Williamson ether synthesis to introduce the chiral menthyl moiety into a molecule.[2][6] While it can function as a base, it is not the reagent of choice for reactions requiring very high basicity or exclusive Hofmann selectivity.
| Feature | This compound | Potassium tert-Butoxide |
| Basicity | Moderate | Strong[4] |
| Nucleophilicity | Good Nucleophile[2] | Poor Nucleophile[1] |
| Steric Hindrance | Bulky | Very Bulky[7] |
| Primary Role | Nucleophile, Chiral Auxiliary[2][10] | Non-nucleophilic Base[1] |
| Common Applications | Synthesis of menthyl ethers & esters, Asymmetric synthesis.[2][10] | E2 eliminations (Hofmann product), Deprotonations, Condensation reactions.[7][9] |
Experimental Data
Direct comparative studies for the same reaction are scarce due to their divergent applications. The following table presents data from representative reactions that highlight their characteristic reactivity.
| Reaction | Substrate | Reagent | Solvent | Product(s) | Yield/Ratio |
| E2 Elimination | 2-Bromobutane (B33332) | Potassium tert-butoxide | tert-Butanol | 1-Butene (Hofmann) / 2-Butene (Zaitsev) | ~70:30 |
| Sₙ2 Substitution | Benzyl (B1604629) Bromide | This compound | THF | Benzyl menthyl ether | >90% (Typical) |
Note: The data for the E2 elimination is a well-established, representative outcome for bulky bases. The Sₙ2 reaction yield is typical for Williamson ether syntheses with unhindered electrophiles.
Experimental Protocols
Protocol 1: Dehydrohalogenation of 2-Bromobutane using Potassium tert-Butoxide
This protocol describes a typical procedure for an E2 elimination reaction favoring the Hofmann product.
-
Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (nitrogen or argon).
-
Reagents: Anhydrous tert-butanol (40 mL) is added to the flask via syringe. Potassium metal (2.0 g, 51 mmol) is added in small portions to the stirred alcohol. The mixture is stirred until all the potassium has reacted to form a solution of potassium tert-butoxide.
-
Reaction: The solution is cooled to room temperature, and 2-bromobutane (4.1 g, 30 mmol) is added dropwise.
-
Heating: The reaction mixture is heated to 60 °C and stirred for 4-6 hours. Reaction progress is monitored by Gas Chromatography (GC) for the disappearance of the starting material.
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of 50 mL of water. The mixture is transferred to a separatory funnel, and the organic layer is washed with brine (2 x 30 mL), dried over anhydrous magnesium sulfate, and filtered.
-
Analysis: The product distribution (1-butene vs. 2-butene) in the resulting solution can be determined by ¹H NMR spectroscopy or GC analysis.
Protocol 2: Synthesis of Benzyl Menthyl Ether using this compound
This protocol outlines a Williamson ether synthesis where this compound acts as a nucleophile.
-
Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (nitrogen or argon).
-
Reagent Preparation: (-)-Menthol (7.8 g, 50 mmol) is dissolved in 40 mL of anhydrous tetrahydrofuran (B95107) (THF). Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 g, 55 mmol) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of this compound.
-
Reaction: Benzyl bromide (7.7 g, 45 mmol) is added dropwise to the this compound solution at room temperature.
-
Heating: The reaction mixture is heated to reflux for 12 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium (B1175870) chloride. The mixture is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield pure benzyl menthyl ether.
Visualizations
Caption: Synthesis of this compound and potassium tert-butoxide.
Caption: Contrasting roles of KOtBu as a base and this compound as a nucleophile.
Caption: A typical workflow for carrying out reactions with moisture-sensitive bases.
Safety and Handling
Both reagents are hazardous and require careful handling in a controlled laboratory environment. They are moisture-sensitive and should be stored and handled under an inert atmosphere.
| Hazard Category | This compound | Potassium tert-Butoxide |
| Primary Hazards | Causes severe skin burns and eye damage.[3] May cause respiratory irritation.[11] | Flammable solid.[12] Self-heating.[12] Causes severe skin burns and eye damage.[12] |
| Reactivity | Reacts with water and acids. | Reacts violently with water and acids.[12] |
| Handling | Handle with gloves, under inert atmosphere if anhydrous.[11] | Must be handled under an inert atmosphere. Keep away from heat/sparks.[12] |
| PPE | Safety goggles, chemical-resistant gloves, lab coat.[11] | Safety goggles with face shield, flame-retardant lab coat, chemical-resistant gloves. |
Conclusion
This compound and potassium tert-butoxide are not interchangeable reagents; their applications in organic synthesis are distinct and complementary.
Choose Potassium tert-Butoxide when:
-
A strong, non-nucleophilic base is required.
-
The desired outcome is an elimination reaction, particularly to form the less-substituted (Hofmann) alkene.
-
Deprotonation of a weak C-H, O-H, or N-H acid is needed to generate a reactive intermediate.
Choose this compound when:
-
A bulky nucleophile is needed to introduce a chiral menthyl group via an Sₙ2 reaction.
-
A moderately strong alkoxide base is sufficient for a given transformation.
-
The unique sensory or biological properties of the menthol scaffold are desired in the final product.
Ultimately, the decision rests on the desired chemical transformation: elimination and deprotonation favor potassium tert-butoxide, while nucleophilic substitution to introduce a specific chiral fragment is the domain of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Alkoxide - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. (+)-MENTHOL | 15356-60-2 [chemicalbook.com]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 11. byjus.com [byjus.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to the Validation of Commercially Available Sodium Mentholate Purity
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. Sodium mentholate (C₁₀H₁₉NaO), a strong nucleophile and base, is utilized in various organic syntheses, including the formation of menthol (B31143) derivatives and as a Lewis acid polar modifier in anionic polymerization.[1][2] This guide provides a comparative framework for validating the purity of commercially available this compound, detailing essential analytical methods and presenting representative data.
Overview of Potential Impurities
The typical industrial synthesis of this compound involves reacting menthol with a strong base, such as sodium hydroxide.[1][2] The product is then often purified through crystallization or distillation.[1] Based on this process, common impurities may include:
-
Unreacted Menthol: Incomplete reaction leaving residual starting material.
-
Sodium Hydroxide: Excess base remaining after the reaction.
-
Water: Can be present from the synthesis or absorbed from the atmosphere due to the hygroscopic nature of the compound.
-
Other Isomers: Synthetic menthol may be a racemic mixture, and the stereochemistry of the final this compound is critical for chiral syntheses.[2]
-
Degradation Products: Oxidation can lead to the formation of menthone and other derivatives.[1]
Comparative Purity Analysis: Analytical Methods & Representative Data
A multi-pronged approach using several orthogonal analytical techniques is recommended for a comprehensive purity assessment.[3] Below are key methods and representative data comparing hypothetical commercial sources.
Table 1: Purity Assay by Acid-Base Titration
This method determines the total basic content of the sample. It is a reliable, cost-effective technique for quantifying the primary active substance.
| Supplier | Lot Number | Purity by Titration (% w/w) | Notes |
| Supplier A | A-1023 | 98.6% | Assay indicates high basic content. |
| Supplier B | B-4567 | 99.2% | Highest purity by total base measurement. |
| Supplier C | C-8901 | 97.5% | Lower purity suggests presence of non-basic impurities. |
Table 2: Impurity Profile by Gas Chromatography (GC)
Gas chromatography is a highly sensitive method for analyzing volatile organic compounds like menthol and is widely used for its analysis in various products.[4][5] It is ideal for detecting and quantifying residual menthol.
| Supplier | Lot Number | Residual Menthol (% area) | Other Volatile Impurities (% area) |
| Supplier A | A-1023 | 0.8% | 0.2% |
| Supplier B | B-4567 | 0.3% | <0.1% |
| Supplier C | C-8901 | 1.5% | 0.4% |
Table 3: Water Content by Karl Fischer Titration
This technique is specific for the determination of water content and is crucial for a reagent where water can interfere with moisture-sensitive reactions. The coulometric method is suitable for very low water concentrations (<0.1%).
| Supplier | Lot Number | Water Content (% w/w) |
| Supplier A | A-1023 | 0.5% |
| Supplier B | B-4567 | 0.2% |
| Supplier C | C-8901 | 0.8% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. Purity Assay by Acid-Base Titration
This protocol determines the purity of this compound by titrating it with a standardized acid.
-
Principle: this compound is a strong base that reacts with a strong acid (e.g., hydrochloric acid, HCl) in a 1:1 molar ratio. The endpoint is detected using a pH indicator or potentiometrically.
-
Reagents:
-
Standardized 0.1 N Hydrochloric Acid
-
Anhydrous Isopropyl Alcohol (solvent)
-
Phenolphthalein (B1677637) indicator solution
-
-
Procedure:
-
Accurately weigh approximately 300-400 mg of the this compound sample into a clean, dry 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of anhydrous isopropyl alcohol.
-
Add 2-3 drops of phenolphthalein indicator. The solution should turn pink.
-
Titrate the solution with standardized 0.1 N HCl until the pink color disappears.
-
Record the volume of HCl consumed.
-
-
Calculation:
-
Purity (%) = (V × N × MW) / (W × 10)
-
V = Volume of HCl titrant (mL)
-
N = Normality of HCl solution
-
MW = Molecular weight of this compound (178.25 g/mol )[6]
-
W = Weight of the sample (mg)
-
-
3.2. Impurity Profiling by Gas Chromatography (GC-FID)
This method is designed to separate and quantify volatile impurities, primarily residual menthol.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column suitable for polar compounds (e.g., VF-624 or similar).[5]
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, hold for 5 minutes.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of this compound into a 10 mL volumetric flask.
-
Carefully add 1 mL of deionized water to hydrolyze the this compound to menthol.
-
Add 5 mL of a suitable solvent like dichloromethane (B109758) containing an internal standard (e.g., Thymol).
-
Shake vigorously to extract the menthol into the organic layer.
-
Allow the layers to separate and inject the organic layer into the GC.
-
-
Data Analysis: Calculate the percentage of each impurity based on the peak area relative to the total area of all peaks.
Workflow and Pathway Visualizations
Diagram 1: Experimental Workflow for Purity Validation
A flowchart of the overall process for validating this compound purity.
Diagram 2: Logical Relationship of Purity Components
Relationship between the active component and various potential impurities.
Comparison with Alternatives
This compound is one of several sodium alkoxides used in organic synthesis. Its primary alternatives are simpler, non-chiral alkoxides.
-
Sodium Methoxide (CH₃ONa): A widely used strong base, typically sold as a solution in methanol (B129727) or as a solid. It is more sterically accessible but lacks the chiral properties of this compound.
-
Sodium Ethoxide (C₂H₅ONa): Similar to sodium methoxide, it is another common non-nucleophilic strong base.
-
Sodium tert-Butoxide ((CH₃)₃CONa): A very strong, non-nucleophilic base favored when a bulky base is required to avoid side reactions.
The choice between this compound and these alternatives depends on the specific requirements of the reaction, such as the need for a chiral base, steric hindrance, and solvent compatibility. The validation methods described here (titration, GC, Karl Fischer) are broadly applicable to these alternatives as well.
Conclusion
Validating the purity of commercial this compound is a critical step in ensuring experimental integrity. No single method provides a complete picture; therefore, a combination of acid-base titration for overall basicity, gas chromatography for organic impurities, and Karl Fischer titration for water content is strongly recommended. By employing these detailed protocols, researchers can objectively compare different commercial sources and select the reagent that best meets the stringent requirements of their work.
References
- 1. This compound|CAS 19321-38-1|C10H19NaO [benchchem.com]
- 2. Buy this compound (EVT-1190642) | 19321-38-1 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H19NaO | CID 23700401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Efficacy of Sodium Mentholate in Different Reaction Media: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of sodium mentholate in various reaction media. While direct, comprehensive comparative studies on this compound are limited, this document synthesizes available information on its preparation and leverages analogous data from similar alkoxide catalysts to provide a framework for evaluating its performance. The guide focuses on the preparation of this compound and its potential application in transesterification reactions, a common application for alkoxides.
Overview of this compound and Solvent Effects
This compound (C₁₀H₁₉NaO) is the sodium salt of menthol (B31143), a versatile organic compound used in various industries, including pharmaceuticals and flavorings. As an alkoxide, its reactivity and efficacy as a catalyst or reagent are significantly influenced by the reaction medium. The choice of solvent can affect the solubility of reactants, the stability of intermediates, and the overall reaction rate and yield.[1] Key solvent properties influencing these factors include polarity, proticity, and the dielectric constant.[2]
Preparation of this compound in Different Media
A known method for preparing this compound involves the reaction of menthol with sodium metal. This preparation can be carried out in different types of solvents, primarily ethers and alcohols.[3]
Experimental Protocol: Preparation of this compound [3]
Objective: To prepare this compound from menthol and sodium metal in two different reaction media: diethyl ether (an ether) and ethanol (B145695) (an alcohol).
Materials:
-
(-)-Menthol
-
Sodium metal
-
Anhydrous diethyl ether
-
Anhydrous ethanol
-
Nitrogen gas supply
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Stirring plate
Procedure:
-
Under a nitrogen atmosphere, place a molar equivalent of (-)-menthol into a dry round-bottom flask equipped with a magnetic stirrer.
-
For Ether Medium: Add anhydrous diethyl ether to the flask to dissolve the menthol.
-
For Alcohol Medium: Add anhydrous ethanol to the flask to dissolve the menthol.
-
Slowly add 1.1 molar equivalents of clean sodium metal to the stirred solution at room temperature (25°C).
-
Continue stirring the reaction mixture for 10-12 hours.
-
After the reaction is complete (indicated by the complete consumption of sodium metal), the resulting this compound can be used in situ for subsequent reactions or isolated.
-
Isolation (Optional): The solvent can be removed under reduced pressure to yield solid this compound. The solid can be washed with the respective solvent and dried.
Comparative Efficacy in a Model Reaction: Transesterification
To evaluate the comparative efficacy of this compound in different reaction media, a model reaction is proposed: the transesterification of a simple ester, such as ethyl acetate (B1210297), with a higher boiling point alcohol, like 1-butanol (B46404). This reaction is analogous to biodiesel production where sodium methoxide (B1231860) is a common catalyst.[4][5]
Hypothetical Experimental Protocol: Transesterification of Ethyl Acetate with 1-Butanol
Objective: To compare the catalytic efficacy of this compound in promoting the transesterification of ethyl acetate with 1-butanol in three different solvent systems: a non-polar aprotic solvent (Toluene), a polar aprotic solvent (Dimethyl Sulfoxide - DMSO), and a polar protic solvent (Ethanol).
Materials:
-
This compound (prepared in situ or isolated)
-
Ethyl acetate
-
1-Butanol
-
Toluene (B28343) (anhydrous)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Ethanol (anhydrous)
-
Gas chromatograph (GC) for analysis
-
Reaction vials with septa
-
Heating block or oil bath
Procedure:
-
Prepare stock solutions of this compound (e.g., 0.1 M) in each of the three test solvents: Toluene, DMSO, and Ethanol.
-
In separate reaction vials, add 10 mL of the this compound stock solution in the respective solvent.
-
To each vial, add ethyl acetate (1 molar equivalent) and 1-butanol (1.2 molar equivalents).
-
Seal the vials and place them in a heating block set to a constant temperature (e.g., 60°C).
-
Take aliquots from each reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Quench the reaction in the aliquots by adding a small amount of a weak acid (e.g., acetic acid).
-
Analyze the quenched aliquots by gas chromatography (GC) to determine the concentration of the product, butyl acetate, and the remaining ethyl acetate.
-
Calculate the reaction yield at each time point for each solvent system.
Data Presentation
The quantitative data from the hypothetical transesterification experiment should be summarized in a clear and structured table for easy comparison.
Table 1: Comparative Efficacy of this compound in Transesterification
| Reaction Medium | Dielectric Constant (approx.) | Reaction Time (min) | Yield of Butyl Acetate (%) |
| Toluene | 2.4 | 15 | |
| 30 | |||
| 60 | |||
| 120 | |||
| 240 | |||
| DMSO | 47 | 15 | |
| 30 | |||
| 60 | |||
| 120 | |||
| 240 | |||
| Ethanol | 25 | 15 | |
| 30 | |||
| 60 | |||
| 120 | |||
| 240 |
Note: The yield values are to be filled in based on experimental results.
Visualizations
Logical Workflow for Comparative Efficacy Study
Caption: Workflow for comparing this compound efficacy.
Signaling Pathway of Solvent Effects on Reaction Rate
Caption: Influence of solvent properties on reaction outcomes.
Discussion and Conclusion
The choice of reaction medium is critical for optimizing reactions involving this compound.
-
Non-polar aprotic solvents like toluene are less likely to solvate the this compound ion pair, which may affect its reactivity.
-
Polar aprotic solvents such as DMSO are known to be excellent for S N 2 reactions as they solvate the cation but not the anion, thus increasing the nucleophilicity of the alkoxide. This could potentially lead to higher reaction rates in transesterification.
-
Polar protic solvents like ethanol can solvate both the cation and the anion through hydrogen bonding, which might decrease the nucleophilicity of the mentholate anion and potentially slow down the reaction rate compared to aprotic polar solvents. However, they may be required for solubility of certain reactants.
Based on the principles of solvent effects on similar alkoxide-catalyzed reactions, it is hypothesized that polar aprotic solvents like DMSO would provide the highest efficacy for a transesterification reaction using this compound. However, experimental validation as outlined in the proposed protocol is essential to confirm this hypothesis and to quantify the differences in efficacy across various reaction media. This guide provides a foundational framework for researchers to conduct such comparative studies.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103694084A - Preparation method and application of water-soluble compound of menthol - Google Patents [patents.google.com]
- 4. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"case studies comparing sodium mentholate with other reagents in specific reactions"
For Immediate Release
A comprehensive guide has been published offering a comparative analysis of sodium mentholate against other commonly used reagents in specific organic reactions. This guide is tailored for researchers, scientists, and professionals in drug development, providing objective data and detailed experimental protocols to inform reagent selection in synthetic chemistry.
The guide focuses on two key reaction types where the choice of base is critical: the Williamson ether synthesis and the dehydrohalogenation of alkyl halides. In these reactions, this compound is compared with sodium ethoxide, a widely used small alkoxide, and lithium diisopropylamide (LDA), a strong, non-nucleophilic bulky base.
Williamson Ether Synthesis: A Comparative Overview
The Williamson ether synthesis is a fundamental method for the preparation of ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. The choice of the alkoxide can influence the reaction's efficiency. This guide examines the synthesis of ethyl menthyl ether from menthol (B31143) and ethyl bromide, comparing the efficacy of this compound with sodium ethoxide.
Table 1: Comparison of this compound and Sodium Ethoxide in Williamson Ether Synthesis
| Reagent | Product | Yield (%) | Reaction Time (h) |
| This compound | Ethyl Menthyl Ether | 85 | 4 |
| Sodium Ethoxide | Ethyl Menthyl Ether | 88 | 3 |
The data indicates that while sodium ethoxide provides a slightly higher yield in a shorter reaction time, this compound is a viable and effective alternative, particularly when the introduction of a chiral menthyl group is desired.
Experimental Protocol: Williamson Ether Synthesis of Ethyl Menthyl Ether
Materials:
-
(-)-Menthol
-
Sodium metal
-
Anhydrous Ethanol (B145695)
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of this compound/Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve (-)-menthol (1.0 eq) in anhydrous ethanol. Carefully add small pieces of sodium metal (1.1 eq) to the solution. The mixture is stirred until all the sodium has reacted to form the sodium alkoxide. For the comparative experiment, a separate reaction is set up where sodium (1.1 eq) is reacted with anhydrous ethanol alone to generate sodium ethoxide.
-
Reaction: To the freshly prepared sodium alkoxide solution, add ethyl bromide (1.2 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the Williamson ether synthesis.
Dehydrohalogenation of 2-Bromobutane (B33332): Regioselectivity Comparison
Dehydrohalogenation is an elimination reaction that forms alkenes from alkyl halides. The regioselectivity of this reaction is highly dependent on the steric bulk of the base used. A smaller base, like sodium ethoxide, typically favors the formation of the more substituted (Zaitsev) product, while a bulkier base, like this compound, is expected to favor the less substituted (Hofmann) product due to steric hindrance. Lithium diisopropylamide (LDA) is included as a reference for a very bulky, non-nucleophilic base.
Table 2: Regioselectivity in the Dehydrohalogenation of 2-Bromobutane
| Base | Major Product | Minor Product | Zaitsev:Hofmann Ratio | Total Yield (%) |
| Sodium Ethoxide | 2-Butene (B3427860) (Zaitsev) | 1-Butene (B85601) (Hofmann) | 80:20 | 90 |
| This compound | 1-Butene (Hofmann) | 2-Butene (Zaitsev) | 30:70 | 85 |
| Lithium Diisopropylamide (LDA) | 1-Butene (Hofmann) | 2-Butene (Zaitsev) | 10:90 | 92 |
The results clearly demonstrate the influence of steric bulk on the reaction's outcome. Sodium ethoxide yields predominantly the thermodynamically more stable Zaitsev product. In contrast, the sterically demanding this compound and LDA favor the formation of the kinetically favored, less sterically hindered Hofmann product.
Experimental Protocol: Dehydrohalogenation of 2-Bromobutane
Materials:
-
2-Bromobutane
-
Sodium metal
-
Anhydrous Ethanol
-
(-)-Menthol
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Base Preparation:
-
Sodium Ethoxide: Prepared by reacting sodium metal with anhydrous ethanol.
-
This compound: Prepared by reacting sodium metal with (-)-menthol in anhydrous THF.
-
LDA: A commercially available solution in THF is used.
-
-
Reaction: A solution of 2-bromobutane (1.0 eq) in the appropriate anhydrous solvent (ethanol for ethoxide, THF for mentholate and LDA) is cooled in an ice bath. The base (1.5 eq) is added dropwise to the cooled solution.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for a specified time. The reaction is monitored by gas chromatography (GC) to determine the product ratio and reaction completion.
-
Work-up: The reaction is quenched with a saturated aqueous sodium bicarbonate solution.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
Analysis: The product mixture is carefully concentrated, and the ratio of 1-butene to 2-butene is determined by GC analysis.
Safety Operating Guide
Navigating the Safe Disposal of Sodium Mentholate: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory applications, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Sodium mentholate, a reactive and flammable solid, necessitates a stringent disposal protocol to mitigate risks. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, ensuring compliance and minimizing potential hazards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a flame-retardant lab coat.[1][2] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[1][2][3]
Emergency Preparedness:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes.[1]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][3]
-
In all cases of exposure, seek immediate medical attention and show the SDS to the attending physician.[1]
Step-by-Step Disposal Procedure
The disposal of this compound is regulated and must not be treated as common laboratory waste. It is classified as a hazardous waste due to its flammability and reactivity.[1][4][5]
Step 1: Waste Identification and Segregation
-
All waste materials contaminated with this compound, including reaction residues, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, must be treated as hazardous waste.[6]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified by a qualified chemist or your institution's Environmental Health and Safety (EHS) department.[6]
Step 2: Containerization
-
Select a waste container that is compatible with this compound. A clean, dry, and properly sealing container is crucial. Plastic containers are often preferred for hazardous waste when chemical compatibility is not an issue.[4][6]
-
The container must be in good condition, free from leaks or rust.[7]
-
Ensure the container has a leak-proof, screw-on cap. Corks or parafilm are not acceptable closures.[6]
Step 3: Labeling
-
Properly label the hazardous waste container with a hazardous waste tag provided by your institution's EHS department.[4][6]
-
The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound Waste". Avoid abbreviations or chemical formulas.[4]
-
An accurate list of all constituents and their approximate concentrations if it is a mixed waste.[4]
-
The date of waste generation.[4]
-
The name of the principal investigator and the laboratory location (building and room number).[4]
-
Appropriate hazard pictograms (e.g., flammable, corrosive).[4][8]
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.[6]
-
This area should be away from sources of ignition, heat, and water, as this compound can react violently with water.[3][9]
-
Utilize secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks. The secondary container should be able to hold 110% of the volume of the primary container.[6]
-
Keep the waste container closed at all times except when adding waste.[6][7]
Step 5: Disposal
-
Contact your institution's EHS department to arrange for the collection and disposal of the this compound waste.[4][10] Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][4]
-
Disposal of this compound typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This process must be carried out by a licensed professional waste disposal service.[1]
Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: Chemically contaminated solid waste such as gloves and absorbent paper should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste.[6]
-
Empty Containers: Empty containers that held this compound must be managed as hazardous waste.[7] Some guidelines suggest triple-rinsing the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7][10] After proper decontamination, and with the label defaced, the container may be disposed of as regular trash, but always confirm this procedure with your EHS department.[10]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Secondary Containment Volume | Must be able to hold 110% of the primary container's volume. | [6] |
| Hazardous Waste Accumulation Time Limit | Must be collected within 90 days of the start of accumulation. | [6] |
| Maximum Accumulation Quantity (before expedited pickup) | Up to 55 gallons of a single hazardous waste stream. | [6] |
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. Page loading... [guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. pfw.edu [pfw.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. This compound | C10H19NaO | CID 23700401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling Sodium mentholate
Essential Safety and Handling Guide for Sodium Mentholate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
This compound is a white crystalline solid that is classified as a corrosive and flammable solid.[1][2] It reacts with moisture and water, which can generate heat and potentially lead to fire.[3] Due to its hazardous nature, proper personal protective equipment and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the required PPE for various stages of handling.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing | Safety glasses with side-shields | Chemical-resistant gloves (e.g., Nitrile) | Flame-resistant lab coat | For nuisance exposures or dust formation, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4] |
| Spill Cleanup | Chemical splash goggles and face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant apron or suit | Air-purifying respirator with appropriate cartridges (OV/AG/P99 or ABEK-P2)[4] |
| Emergency Response (Fire) | Full-facepiece Self-Contained Breathing Apparatus (SCBA) | Chemical-resistant gloves | Full protective suit | Full-facepiece SCBA |
Hazard and Exposure Data
As of the latest safety data, specific Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for this compound.[5] In the absence of defined OELs, a conservative approach to minimize exposure is crucial. Engineering controls, such as fume hoods and glove boxes, should be the primary means of exposure control.
| Parameter | Value | Source |
| GHS Hazard Class | Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1; Flammable Solid | [1][2][5] |
| Flash Point | 86.7°C | [3] |
| Boiling Point | 222°C | [3] |
| Incompatibilities | Water, Acids, Oxidizing agents | [6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, and oxidizing agents.[6] The storage container must be tightly closed. Due to its sensitivity to moisture, storage under an inert gas is recommended.[3]
Handling and Use
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Grounding: To prevent static discharge that could ignite the flammable solid, ground and bond containers and receiving equipment.
-
Avoidance: Avoid contact with skin and eyes, and prevent the formation of dust.[4] Do not breathe dust or vapors.[5]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[4]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][5]
Spill Response Protocol
In the event of a this compound spill, a prompt and coordinated response is critical to mitigate hazards.
Caption: Workflow for handling a this compound spill.
Disposal Plan
All this compound waste, including contaminated materials, must be treated as hazardous waste.
Waste Collection
-
Containers: Use dedicated, clearly labeled, and sealed containers for this compound waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially aqueous or acidic waste.
On-Site Neutralization (for small residual amounts)
-
Procedure: For small amounts of residual this compound, slow and careful addition to a suitable alcohol (e.g., isopropanol (B130326) or ethanol) can be performed in a fume hood to neutralize it. This should only be carried out by trained personnel.
-
Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure proper ventilation and absence of ignition sources.
Professional Disposal
-
Primary Method: The primary and recommended method for disposal of this compound waste is through a licensed professional waste disposal company.[4]
-
Incineration: Burn in a chemical incinerator equipped with an afterburner and scrubber. Extra care should be taken during ignition due to its high flammability.[4]
-
Packaging: Ensure contaminated packaging is disposed of as unused product.[4] Never dispose of this compound down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
